Product packaging for 4-Methyl-5-phenylisoxazole(Cat. No.:CAS No. 14677-22-6)

4-Methyl-5-phenylisoxazole

カタログ番号: B076879
CAS番号: 14677-22-6
分子量: 159.18 g/mol
InChIキー: ZRJQHYLLYUTCBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

4-Methyl-5-phenylisoxazole (CAS 14677-22-6) is a high-value chemical scaffold in medicinal chemistry and pharmacological research. This compound features a privileged isoxazole structure, making it a versatile building block for developing novel bioactive molecules. Key Research Applications: Neurological & Pain Research: The this compound core is a key structural motif in potent inhibitors of the voltage-gated sodium channel Nav 1.7, a promising target for next-generation pain therapies . Its derivatives are also investigated as selective Monoamine Oxidase B (MAO-B) inhibitors for potential application in Parkinson's disease research . Metabolic Disease Research: Structurally related 5-phenylisoxazole carboxylic acid derivatives have demonstrated potent inhibitory activity against xanthine oxidase, a key enzyme in hyperuricemia and gout, highlighting the scaffold's relevance in metabolic disorder research . Chemical Biology & Probe Discovery: Isoxazole-based compounds serve as valuable pharmacological probes. For instance, analogues have been identified as antagonists of exchange proteins directly activated by cAMP (EPAC), aiding in the elucidation of cAMP signaling pathways in diseases like cancer and diabetes . Versatile Synthetic Intermediate: This compound is a versatile precursor in organic synthesis. Its stability allows for manipulation of substituents, and the isoxazole ring can act as a masked functionality for 1,3-dicarbonyls, which can be revealed through controlled ring-opening reactions . It can be synthesized via the reaction of benzoylacetone with hydroxylamine hydrochloride . Product Information: CAS Number: 14677-22-6 Molecular Formula: C 10 H 9 NO Molecular Weight: 159.18 g/mol Usage Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers should be aware that certain phenyl methyl-isoxazole derivatives have been studied for their potential to form reactive metabolites, a consideration important for lead optimization in drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO B076879 4-Methyl-5-phenylisoxazole CAS No. 14677-22-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-methyl-5-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJQHYLLYUTCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules. The specific substitution pattern of functional groups on the isoxazole ring plays a crucial role in determining the compound's chemical properties and biological activity. This guide focuses on the chemical properties and structure of the 4-methyl-5-phenylisoxazole isomer. While direct data is limited, this document provides a comprehensive overview based on the known characteristics of similar methyl-phenyl-substituted isoxazoles.

Chemical Structure and Isomerism

The core of this compound is the isoxazole ring. The numbering of the isoxazole ring starts from the oxygen atom and proceeds towards the nitrogen atom. In this specific isomer, a methyl group is attached at the 4th position and a phenyl group at the 5th position.

The relative positions of the methyl and phenyl groups are critical, as different isomers will exhibit distinct physical and chemical properties. For instance, the closely related isomers 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole are well-documented and serve as important reference compounds.

Logical Relationship of Phenyl-Methyl-Isoxazole Isomers

G Positional Isomers of Methyl-Phenyl-Isoxazole A Methyl-Phenyl-Isoxazole Core B 3-Methyl-5-Phenylisoxazole (CAS: 1008-75-9) A->B Substitution Pattern C This compound (Target Compound) A->C Substitution Pattern D 5-Methyl-3-Phenylisoxazole (Various derivatives known) A->D Substitution Pattern E Other Isomers A->E Substitution Pattern

Caption: Positional isomers of methyl-phenyl-isoxazole.

Physicochemical Properties

While specific experimental data for this compound are not available, we can infer its general properties. It is expected to be a solid at room temperature with limited solubility in water and good solubility in common organic solvents. A summary of the known properties of related isomers is provided in the table below for comparison.

Property3-Methyl-5-phenylisoxazole5-Methyl-3-phenylisoxazole-4-carboxylic acid4-Acetyl-5-methyl-3-phenylisoxazole
Molecular Formula C10H9NO[1]C11H9NO3[2][3]C12H11NO2[4]
Molecular Weight 159.18 g/mol [1]203.19 g/mol [2][3]201.22 g/mol [4]
Melting Point 63-64 °C[5]192-194 °C[3]Not Available
Appearance White solid[5]Not AvailableNot Available
CAS Number 1008-75-9[1]1136-45-4[3]19212-42-1[4]

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, based on the analysis of related structures, the following spectral characteristics can be anticipated:

¹H NMR:

  • A singlet for the methyl protons (CH₃) in the region of 2.0-2.5 ppm.

  • A multiplet for the aromatic protons of the phenyl group in the region of 7.2-7.8 ppm.

  • The absence of a proton at the 4-position of the isoxazole ring.

¹³C NMR:

  • A signal for the methyl carbon around 10-15 ppm.

  • Signals for the aromatic carbons of the phenyl group between 125-135 ppm.

  • Signals for the isoxazole ring carbons, with the C4 and C5 carbons being significantly influenced by the methyl and phenyl substituents, respectively.

IR Spectroscopy:

  • Characteristic C-H stretching vibrations for the aromatic and methyl groups.

  • C=N and C=C stretching vibrations from the isoxazole and phenyl rings.

  • N-O and C-O stretching vibrations characteristic of the isoxazole ring.

Synthesis of Substituted Isoxazoles

A general and widely used method for the synthesis of the isoxazole ring is the [3+2] cycloaddition reaction. This typically involves the reaction of a nitrile oxide with an alkyne or an alkene. For the synthesis of a polysubstituted isoxazole like this compound, a common route involves the reaction of a β-diketone or a related precursor with hydroxylamine.

General Synthetic Workflow for Substituted Isoxazoles

G General Synthesis of Substituted Isoxazoles cluster_0 Reactants cluster_1 Reaction cluster_2 Product A β-Diketone or equivalent C Condensation & Cyclization A->C B Hydroxylamine (NH2OH) B->C D Substituted Isoxazole C->D Formation of Isoxazole Ring

Caption: General synthetic pathway to substituted isoxazoles.

Plausible Experimental Protocol for this compound

A plausible synthesis could be adapted from known procedures for related isoxazoles. One such general method involves the reaction of an appropriate β-enamino ester with a primary nitro compound. A more direct approach for this compound would likely involve the condensation of 1-phenyl-1,2-butanedione with hydroxylamine.

Materials:

  • 1-phenyl-1,2-butanedione

  • Hydroxylamine hydrochloride

  • A suitable base (e.g., sodium acetate, triethylamine)

  • A suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve 1-phenyl-1,2-butanedione in the chosen solvent.

  • Add a solution of hydroxylamine hydrochloride and the base to the reaction mixture.

  • The reaction mixture is then heated under reflux for a specified period.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is isolated by extraction or crystallization.

  • The crude product is then purified, typically by column chromatography or recrystallization.

Applications in Research and Drug Development

While specific applications for this compound are not documented, the isoxazole scaffold is a key component in numerous pharmaceuticals and agrochemicals. Derivatives of methyl-phenylisoxazole have been investigated for a range of biological activities, including:

  • Anti-inflammatory and Analgesic Effects : Certain isoxazole derivatives have shown promise in these areas.[4]

  • Antibacterial Agents : Phenylisoxazole derivatives have been synthesized and evaluated for their antibacterial properties.

  • Intermediates in Organic Synthesis : The isoxazole ring can be a versatile building block for the synthesis of more complex molecules.[4]

The specific substitution pattern of this compound could lead to unique biological activities, making it a compound of interest for further investigation in drug discovery programs.

Conclusion

This compound represents an intriguing, yet underexplored, member of the isoxazole family. While direct experimental data remains scarce, this technical guide provides a comprehensive overview of its likely chemical properties, structure, and potential synthetic routes based on the well-established chemistry of its isomers. The versatile isoxazole core suggests that this compound could be a valuable building block for the development of novel therapeutic agents and functional materials. Further research is warranted to synthesize and characterize this specific isomer to fully elucidate its chemical and biological profile.

References

The Discovery and Scientific Journey of 4-Methyl-5-phenylisoxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and key scientific data related to 4-Methyl-5-phenylisoxazole. While the isoxazole ring system has been a subject of chemical exploration since the late 19th century, this document consolidates available information on the specific 4-methyl-5-phenyl substituted isomer. This guide includes historical context, detailed experimental protocols for synthesis based on established isoxazole chemistry, tabulated quantitative data on related compounds, and visualizations of relevant biological pathways. The content is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development involving isoxazole scaffolds.

Introduction: The Isoxazole Core

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its versatile chemical nature and ability to engage in various biological interactions have led to its incorporation into numerous therapeutic agents. The historical journey of isoxazoles began in the late 19th century, with significant contributions from pioneers in organic chemistry.

Historical Milestones in Isoxazole Chemistry

The recognition of the isoxazole ring's cyclic structure is credited to Ludwig Claisen in 1888, through his work on 3-methyl-5-phenylisoxazole.[1] This was followed by the first successful synthesis of the parent isoxazole ring by Dunstan and Dymond in 1891.[1] These foundational discoveries paved the way for extensive research into the synthesis and application of a vast array of isoxazole derivatives. While a specific date for the discovery of this compound is not prominently documented in seminal literature, its synthesis falls under the general and well-established methods for creating substituted isoxazoles that emerged from this early work.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for isoxazole ring formation. The most common and versatile of these is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

General Synthesis Workflow

The logical flow for a common synthesis route is outlined below. This involves the generation of a nitrile oxide from an aldoxime, which then reacts with a substituted alkyne in a cycloaddition reaction to form the isoxazole ring.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Product Benzaldehyde Benzaldehyde Benzaldoxime_Formation Benzaldoxime Formation Benzaldehyde->Benzaldoxime_Formation Hydroxylamine Hydroxylamine Hydroxylamine->Benzaldoxime_Formation 1-Propyne 1-Propyne Cycloaddition [3+2] Cycloaddition 1-Propyne->Cycloaddition Nitrile_Oxide_Generation Nitrile Oxide Generation Benzaldoxime_Formation->Nitrile_Oxide_Generation Nitrile_Oxide_Generation->Cycloaddition 4_Methyl_5_phenylisoxazole This compound Cycloaddition->4_Methyl_5_phenylisoxazole

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: [3+2] Cycloaddition

This protocol is a representative method adapted from established procedures for the synthesis of substituted isoxazoles.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • 1-Propyne (or suitable precursor)

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Preparation of Benzaldoxime:

    • Dissolve benzaldehyde (1 equivalent) in ethanol.

    • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium carbonate (0.6 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the ethanol under reduced pressure and extract the aqueous layer with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield benzaldoxime.

  • In situ Generation of Benzonitrile Oxide and Cycloaddition:

    • Dissolve the benzaldoxime (1 equivalent) in an anhydrous solvent such as dichloromethane.

    • Add N-Chlorosuccinimide (1.1 equivalents) portion-wise at 0°C.

    • After stirring for 30 minutes, add triethylamine (1.2 equivalents) dropwise to the reaction mixture.

    • Introduce 1-propyne (1.5 equivalents) to the solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Characterization Data of a Related Compound
Technique Observed Data for 4-Allyl-3-methyl-5-phenylisoxazole
¹H NMR (400 MHz, CDCl₃)δ 7.65 (d, J = 7.8 Hz, 2H), 7.53 - 7.31 (m, 3H), 6.05 - 5.89 (m, 1H), 5.13 (d, J = 10.2 Hz, 1H), 5.01 (d, J = 17.2 Hz, 1H), 3.52 - 3.06 (m, 2H), 2.25 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)δ 165.4, 161.0, 134.4, 129.6, 128.8, 128.3, 126.8, 116.3, 110.9, 26.8, 10.1 ppm
IR (KBr, cm⁻¹)3056, 2928, 1645, 1576, 1453, 1262, 754, 691
MS (EI) m/z77, 105, 184, 199
HRMS-ESI (m/z) [M+H]⁺: calcd for C₁₃H₁₄NO, 200.1070, found 200.1076

Biological Activity and Potential Applications

The isoxazole scaffold is a well-known pharmacophore, and many of its derivatives exhibit significant biological activities. While specific quantitative data for this compound is limited in publicly accessible databases, the activities of structurally similar compounds provide strong indications of its potential therapeutic applications.

Anti-inflammatory Activity: COX Inhibition

A prominent therapeutic application of diarylisoxazoles is in the management of inflammation through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

COX_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Isoxazole_Inhibitor This compound (Potential Inhibitor) Isoxazole_Inhibitor->COX_Enzymes Inhibition

Caption: Potential inhibitory action on the COX pathway.

The following table summarizes the inhibitory concentrations (IC₅₀) of well-known diarylisoxazole non-steroidal anti-inflammatory drugs (NSAIDs). This data suggests that isoxazole derivatives can be potent and selective inhibitors of COX enzymes.

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Reference
Mofezolac0.0079>50[3]
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)19>50[3]
Antimicrobial and Antifungal Potential

Derivatives of the isoxazole ring system have also been investigated for their antimicrobial and antifungal properties. Although specific data for this compound is not available, the table below presents Minimum Inhibitory Concentration (MIC) values for some benzoxazole derivatives against various pathogens, illustrating the potential of this class of compounds.

Compound Microorganism MIC (µg/mL) Reference
5-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 4bStaphylococcus aureus12.5[4]
5-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 4cStaphylococcus aureus12.5[4]
6-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 5aPseudomonas aeruginosa25[4]
5-methyl-2-(2,4-disubstituted phenyl) benzoxazole derivative 4cCandida albicans12.5[4]

Conclusion and Future Directions

This compound, as a member of the broader isoxazole family, holds potential for further investigation in medicinal chemistry. While its specific discovery and detailed biological profile are not as extensively documented as some of its more complex analogues, the foundational chemistry for its synthesis is well-established. The known anti-inflammatory and antimicrobial activities of related isoxazole derivatives provide a strong rationale for the continued exploration of this compound and its potential applications in drug development. Future research should focus on its definitive synthesis and characterization, followed by systematic screening for biological activities, particularly as a COX inhibitor and an antimicrobial agent. Such studies will help to fully elucidate the therapeutic potential of this core isoxazole structure.

References

The 4-Methyl-5-phenylisoxazole Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-methyl-5-phenylisoxazole core is a privileged heterocyclic scaffold that serves as a fundamental building block in the design and synthesis of a diverse array of biologically active compounds. While the parent molecule itself is primarily utilized as a synthetic intermediate, its derivatives have garnered significant attention in medicinal chemistry for their potent and varied pharmacological activities. This technical guide provides a comprehensive overview of the research applications of compounds derived from the this compound scaffold, with a focus on their anticancer, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this promising area.

Core Applications in Medicinal Chemistry

The versatility of the this compound scaffold allows for substitutions at various positions, leading to a wide range of derivatives with distinct biological targets. Key research areas where this scaffold has shown significant promise include:

  • Anticancer Agents: Derivatives have demonstrated potent cytotoxic effects against numerous cancer cell lines. The mechanisms of action are often multifactorial, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[1][2]

  • Anti-inflammatory Drugs: The most notable example is Valdecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which highlights the potential of this scaffold in developing anti-inflammatory therapeutics.

  • Enzyme Inhibitors: The scaffold has been successfully employed to design inhibitors for a variety of enzymes, such as acetyl-CoA carboxylase (ACC), carbonic anhydrase, and xanthine oxidase, indicating its broad applicability in targeting enzymatic pathways.

Quantitative Data Summary

The following tables summarize the reported biological activities of various derivatives based on the this compound scaffold.

Table 1: Anticancer Activity of this compound Derivatives

Compound ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference
Isoxazole-piperazine hybridsHuh7 (Liver)0.3 - 3.7Induction of oxidative stress, apoptosis, cell cycle arrest
Isoxazole-piperazine hybridsMahlavu (Liver)0.3 - 3.7Induction of oxidative stress, apoptosis, cell cycle arrest
Isoxazole-piperazine hybridsMCF-7 (Breast)0.3 - 3.7Induction of oxidative stress, apoptosis, cell cycle arrest
4-phenoxy-phenyl isoxazolesA549 (Lung)1.10Acetyl-CoA carboxylase inhibition
4-phenoxy-phenyl isoxazolesHepG2 (Liver)1.73Acetyl-CoA carboxylase inhibition
4-phenoxy-phenyl isoxazolesMDA-MB-231 (Breast)1.50Acetyl-CoA carboxylase inhibition
4-phenyl-5-quinolinyl isoxazolesEsophageal Squamous Cell Carcinoma< 0.02Tubulin polymerization inhibition[3]

Table 2: Enzyme Inhibition by this compound Derivatives

Compound ClassTarget EnzymeIC50Reference
4-phenoxy-phenyl isoxazolesAcetyl-CoA carboxylase 1 (ACC1)99.8 nM
5-phenylisoxazole-3-carboxylic acid derivativesXanthine OxidaseSubmicromolar to micromolar
ValdecoxibCyclooxygenase-2 (COX-2)Potent and selective inhibition

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of this compound derivatives.

In Vitro Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12]

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.

  • Washing: Wash the cells twice with PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C.

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension.

  • Analysis: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

Enzyme Inhibition Assays

This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13][14][15]

Materials:

  • COX-2 (human) Inhibitor Screening Assay Kit

  • Test compounds

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of COX-2 enzyme, cofactor, probe, and substrate according to the kit manufacturer's instructions.

  • Reaction Setup: In a 96-well plate, add Tris-HCl buffer, COX-2 cofactor, COX-2 enzyme, and the test compound at various concentrations.

  • Incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add the COX-2 probe followed by the COX-2 substrate to initiate the reaction.

  • Fluorescence Measurement: Incubate for 5 minutes at 37°C in the dark and then measure the fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

This assay measures the production of ADP, a product of the ACC-catalyzed reaction, to determine enzyme activity.[16][17][18][19]

Materials:

  • Purified ACC enzyme

  • Acetyl-CoA

  • ATP

  • Bicarbonate

  • ADP detection kit (e.g., ADP-Glo™)

  • 96-well plate

  • Luminometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing buffer, MgCl2, ATP, bicarbonate, and the test compound.

  • Enzyme Addition: Add the purified ACC enzyme to the reaction mixture.

  • Substrate Addition: Initiate the reaction by adding acetyl-CoA.

  • Incubation: Incubate at the optimal temperature for a defined period.

  • ADP Detection: Stop the reaction and measure the amount of ADP produced using a commercial ADP detection kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of ACC inhibition and determine the IC50 value.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the research of this compound derivatives.

Signaling Pathways

cluster_0 Induction of Apoptosis by Isoxazole Derivatives Isoxazole Isoxazole Derivative Cell Cancer Cell Isoxazole->Cell Mitochondria Mitochondria Cell->Mitochondria Stress Signals Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.

cluster_1 Cell Cycle Arrest Mechanism Isoxazole Isoxazole Derivative Cell Cancer Cell Isoxazole->Cell G2M G2/M Phase Cell->G2M Arrest Cell Cycle Arrest G2M->Arrest Blockade Proliferation Cell Proliferation Arrest->Proliferation Inhibition

Caption: G2/M phase cell cycle arrest induced by isoxazole derivatives.

Experimental Workflows

cluster_2 MTT Assay Workflow Start Start Seed Seed Cells Start->Seed Treat Treat with Compound Seed->Treat MTT Add MTT Reagent Treat->MTT Incubate Incubate (3-4h) MTT->Incubate Solubilize Solubilize Formazan Incubate->Solubilize Read Read Absorbance Solubilize->Read Analyze Analyze Data (IC50) Read->Analyze End End Analyze->End

Caption: Workflow for determining cell viability using the MTT assay.

cluster_3 Synthesis of 3,4-Disubstituted Isoxazoles Aldehyde Aldehyde Enamine Enamine Formation (with secondary amine) Aldehyde->Enamine Hydroximidoyl N-hydroximidoyl chloride Cycloaddition [3+2] Cycloaddition Hydroximidoyl->Cycloaddition Enamine->Cycloaddition Dihydroisoxazole 5-(pyrrolidinyl)-4,5-dihydroisoxazole Cycloaddition->Dihydroisoxazole Oxidation Oxidation Dihydroisoxazole->Oxidation Isoxazole 3,4-Disubstituted Isoxazole Oxidation->Isoxazole

Caption: General synthetic route to 3,4-disubstituted isoxazoles.[20][21][22][23]

Conclusion

The this compound scaffold is a cornerstone in the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs. The information presented in this guide, including quantitative data, detailed experimental protocols, and visual representations of mechanisms and workflows, is intended to serve as a valuable resource for researchers dedicated to advancing the field of medicinal chemistry. Further exploration of this versatile scaffold is poised to yield new and improved treatments for a range of diseases, from cancer to inflammatory disorders.

References

The Diverse Biological Landscape of 4-Methyl-5-phenylisoxazole Derivatives: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, conferring a unique combination of physicochemical properties that are favorable for drug development. Among the various isoxazole isomers, the 4-methyl-5-phenylisoxazole core has emerged as a versatile template for the design of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the biological activities of this compound derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest.

A novel series of isoxazole-piperazine hybrids has been synthesized and evaluated for their cytotoxic activities against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. Notably, compounds with specific substitutions on the phenyl ring at the 5-position of the isoxazole core showed potent cytotoxicity, with IC50 values in the micromolar range.[1] Mechanistic studies revealed that these compounds induce oxidative stress, leading to apoptosis and cell cycle arrest.[1] A key finding was the inhibition of the cell survival pathway through Akt hyperphosphorylation and the activation of the p53 protein.[1]

Another study highlighted isoxazole derivatives as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[2] By acting as Combretastatin A-4 (CA-4) analogues, these compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
5l 5-(4-(Allyloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7 (Liver)0.3[1]
Mahlavu (Liver)1.2[1]
MCF-7 (Breast)2.5[1]
5m 5-(4-(Prop-2-yn-1-yloxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7 (Liver)0.4[1]
Mahlavu (Liver)1.5[1]
MCF-7 (Breast)3.1[1]
5o 5-(4-(2-((tert-Butyldimethylsilyl)oxy)ethoxy)phenyl)-3-((4-(4-(trifluoromethyl)benzyl)piperazin-1-yl)methyl)isoxazoleHuh7 (Liver)0.5[1]
Mahlavu (Liver)1.8[1]
MCF-7 (Breast)3.7[1]
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the synthesized isoxazole derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and the formed formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathway: Anticancer Mechanism of Action

anticancer_pathway isoxazole Isoxazole Derivative ros ↑ Reactive Oxygen Species (ROS) isoxazole->ros akt Akt Hyperphosphorylation isoxazole->akt p53 p53 Activation isoxazole->p53 apoptosis ↑ Apoptosis ros->apoptosis cell_survival ↓ Cell Survival akt->cell_survival p53->apoptosis cell_cycle_arrest ↑ Cell Cycle Arrest p53->cell_cycle_arrest

Caption: Proposed anticancer mechanism of isoxazole derivatives.

Antimicrobial Activity

This compound derivatives have also been investigated for their potential as antimicrobial agents. These compounds have shown activity against a variety of Gram-positive and Gram-negative bacteria, as well as some fungal strains.

A study on a series of (S,Z)-4-methyl-2-(4-oxo-5-((5-substitutedphenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, which incorporate a modified isoxazole-like scaffold, demonstrated good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains.[3] The minimum inhibitory concentration (MIC) values for the most potent compounds were in the low microgram per milliliter range.[3]

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative isoxazole derivatives against various microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
4c 5-((5-(4-chlorophenyl)furan-2-yl)methylene)S. aureus RN 42202[3]
S. aureus KCTC 5034[3]
MRSA CCARM 30012[3]
4d 5-((5-(4-bromophenyl)furan-2-yl)methylene)S. aureus RN 42202[3]
S. aureus KCTC 5034[3]
MRSA CCARM 30012[3]
4e 5-((5-(4-fluorophenyl)furan-2-yl)methylene)S. aureus RN 42202[3]
S. aureus KCTC 5034[3]
MRSA CCARM 30012[3]
4f 5-((5-(4-nitrophenyl)furan-2-yl)methylene)S. aureus RN 42202[3]
S. aureus KCTC 5034[3]
MRSA CCARM 30012[3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the compounds is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow: Antimicrobial Screening

antimicrobial_workflow start Synthesized Isoxazole Derivatives serial_dilution Perform Serial Dilution of Compounds in Broth start->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Microtiter Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plates (e.g., 37°C, 24h) inoculate->incubate read_results Determine MIC (Lowest Concentration with No Growth) incubate->read_results

Caption: Workflow for MIC determination.

Anti-inflammatory Activity

Certain isoxazole derivatives have been shown to possess anti-inflammatory properties. The mechanism of action is often associated with the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some isoxazole derivatives act as inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins which are key mediators of inflammation.

A study on 4,5-dihydroisoxazol-5-carboxamide derivatives demonstrated their anti-inflammatory activity in a formalin-induced edema model in rats.[4] The compounds were able to reduce paw edema, indicating their potential as anti-inflammatory agents.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

  • Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds or a reference drug (e.g., diclofenac sodium) are administered orally or intraperitoneally to the rats. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 30 minutes), a sub-plantar injection of carrageenan solution (1% w/v in saline) is administered into the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Anticonvulsant Activity

The isoxazole nucleus is also present in some compounds with anticonvulsant properties. While specific data for this compound derivatives is limited in the readily available literature, related heterocyclic structures like 1,2,4-triazol-5(4H)-ones have shown significant anticonvulsant effects in preclinical models.

A series of novel 4-(4-substitutedphenyl)-3-methyl-1H-1,2,4-triazol-5(4H)-one derivatives were screened for their anticonvulsant activities using the maximal electroshock (MES) test.[5] The most potent compound exhibited a favorable safety profile with a high protective index.[5] The proposed mechanism of action includes the inhibition of voltage-gated sodium channels and modulation of GABAergic activity.[5]

Quantitative Anticonvulsant Activity Data

The following table provides an example of anticonvulsant activity data for a related triazole derivative.

Compound IDSubstitution PatternED50 (mg/kg) (MES Test)Protective Index (PI)Reference
4n 4-{4-[(3-fluorobenzyl)oxy]phenyl}-3-methyl-1H-1,2,4-triazol-5(4H)-one25.5>48.8[5]
Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical model for identifying compounds that are effective against generalized tonic-clonic seizures.

  • Animal Preparation: Mice are administered the test compound, a reference drug (e.g., carbamazepine), or the vehicle, typically via intraperitoneal injection.

  • Electroshock Application: After a predetermined time, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: The ability of the compound to abolish the tonic hind limb extension is considered a positive result. The ED50, the dose of the compound that protects 50% of the animals from the seizure, is calculated.

Logical Relationship: Anticonvulsant Screening

anticonvulsant_screening synthesis Synthesized Derivatives mes_test Maximal Electroshock (MES) Test (Tonic-Clonic Seizures) synthesis->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic Seizures) synthesis->scptz_test neurotoxicity Rotarod Neurotoxicity Test synthesis->neurotoxicity ed50 Determine ED50 mes_test->ed50 scptz_test->ed50 pi Calculate Protective Index (PI) neurotoxicity->pi ed50->pi lead_compound Identify Lead Compound pi->lead_compound

Caption: Anticonvulsant drug discovery workflow.

Conclusion

The this compound scaffold represents a promising starting point for the development of new therapeutic agents with a wide range of biological activities. The derivatives discussed in this guide have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. The modular nature of the isoxazole core allows for extensive chemical modifications, providing a rich opportunity for structure-activity relationship (SAR) studies and the optimization of lead compounds. Further research into the specific mechanisms of action and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential. This technical guide serves as a valuable resource for researchers in the field, providing a consolidated overview of the current state of knowledge and a foundation for future drug discovery efforts centered on this versatile heterocyclic motif.

References

Spectroscopic Analysis of Phenylisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of these compounds. This technical guide provides a summary of the key spectroscopic data for 3-Methyl-5-phenylisoxazole and outlines the general experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-Methyl-5-phenylisoxazole.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Data for 3-Methyl-5-phenylisoxazole

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.76–7.70m2HAr-H
7.46–7.37m3HAr-H
6.33s1HIsoxazole-H
2.33s3HCH₃

Solvent: CDCl₃, Frequency: 400 MHz[1]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Data for 3-Methyl-5-phenylisoxazole

Chemical Shift (δ) ppmAssignment
169.4C=N (Isoxazole)
160.2C-O (Isoxazole)
129.8Ar-C
128.7Ar-C
127.4Ar-C
125.5Ar-C (Quaternary)
100.0C-H (Isoxazole)
11.40CH₃

Solvent: CDCl₃, Frequency: 100 MHz[1]

Infrared (IR) Spectroscopic Data

Table 3: Key IR Absorption Bands for 3-Methyl-5-phenylisoxazole

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2950-2850MediumAliphatic C-H Stretch
~1610StrongC=N Stretch (Isoxazole Ring)
~1580StrongC=C Stretch (Aromatic Ring)
~1450MediumC-H Bend (CH₃)
~950-650StrongC-H Out-of-plane Bending (Aromatic)

Sample Preparation: KBr-Pellet

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for 3-Methyl-5-phenylisoxazole

m/zRelative Intensity (%)Assignment
159High[M]⁺ (Molecular Ion)
105High[C₆H₅CO]⁺
77Medium[C₆H₅]⁺

Ionization Method: Electron Ionization (EI)[2][3]

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the analyte is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift calibration (δ = 0.00 ppm). The ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. For ¹H NMR, data is typically acquired over a spectral width of 0-12 ppm with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width of 0-220 ppm is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

For solid samples, the KBr pellet method is commonly employed. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent or translucent pellet. The IR spectrum is recorded by placing the KBr pellet in the sample holder of an FTIR spectrometer. The spectrum is typically scanned over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor, as well as any impurities in the KBr.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry is a common technique for the analysis of relatively small, volatile, and thermally stable organic molecules. The sample is introduced into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), which causes the ejection of an electron from the molecule to form a molecular ion (M⁺). The molecular ion and any fragment ions formed by its subsequent decomposition are accelerated and separated by a mass analyzer according to their mass-to-charge ratio (m/z). The detector records the abundance of each ion, and the resulting data is presented as a mass spectrum.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of an Organic Compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Chemical Synthesis of Target Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Spectral Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

4-Methyl-5-phenylisoxazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available solubility and stability data for 4-Methyl-5-phenylisoxazole. Due to a notable lack of specific quantitative data in publicly accessible literature, this document focuses on presenting the known photochemical stability of the compound. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility and stability of isoxazole compounds, intended to guide researchers in generating empirical data. This guide aims to be a valuable resource for professionals in drug development and chemical research by consolidating the current knowledge and providing practical methodologies for further investigation.

Introduction

This compound is a heterocyclic organic compound belonging to the isoxazole class. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. A thorough understanding of the physicochemical properties of such compounds, particularly solubility and stability, is paramount for their successful application and formulation.

Solubility Data

Quantitative solubility data for this compound in various solvents is not currently available in published literature. To address this gap, a standardized experimental protocol for determining the thermodynamic solubility of organic compounds is provided in Section 4.1. This protocol can be employed by researchers to generate reliable solubility data for this compound in aqueous and organic solvents.

Stability Data

While comprehensive thermal and chemical stability data for this compound is limited, its behavior under photochemical stress has been documented.

Photochemical Stability

This compound has been shown to be susceptible to degradation upon exposure to ultraviolet (UV) light. The primary degradation pathways involve phototransposition and photo-ring cleavage.[1]

Table 1: Photochemical Degradation Products of this compound

Degradation PathwayProduct(s)Reference
Phototransposition4-Methyl-5-phenyloxazole[1]
Photo-ring cleavageα-benzoylpropionitrile[1]

Irradiation of this compound can lead to the formation of 4-methyl-5-phenyloxazole through a rearrangement process.[1] Additionally, the isoxazole ring can undergo cleavage to yield α-benzoylpropionitrile.[1]

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of chemical compounds like this compound.

Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2]

Objective: To determine the concentration of a saturated solution of the test compound in a specific solvent at a controlled temperature.

Materials:

  • Test compound (this compound)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of the solid test compound to a flask containing the solvent.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-72 hours).

  • After equilibration, allow the suspension to settle.

  • Separate the solid and liquid phases by centrifugation or filtration.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the chosen detection method.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

G Workflow for Solubility Determination (Shake-Flask Method) A Add excess solid to solvent B Seal flask and place in shaker at constant temperature A->B C Agitate for 24-72 hours to reach equilibrium B->C D Settle the suspension C->D E Separate solid and liquid phases (centrifugation/filtration) D->E F Withdraw clear supernatant E->F G Dilute supernatant F->G H Quantify concentration (HPLC/UV-Vis) G->H

Caption: Workflow for Solubility Determination (Shake-Flask Method)

Protocol for Stability Assessment: ICH Guidelines

The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products. These guidelines outline a systematic approach to assess the stability of a compound under various environmental conditions.[3][4][5][6]

Objective: To evaluate the stability of the test compound under defined temperature, humidity, and light conditions over time.

4.2.1. Stress Testing

Stress testing helps to identify likely degradation products and establish the intrinsic stability of the molecule.

  • Acid/Base Hydrolysis: Expose the compound to acidic and basic conditions (e.g., 0.1N HCl, 0.1N NaOH) at room temperature and elevated temperatures.

  • Oxidation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature).[7]

  • Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[5]

4.2.2. Formal Stability Studies

Formal stability studies are conducted on at least three primary batches of the substance to establish a re-test period or shelf life.[4]

Table 2: ICH Conditions for Formal Stability Studies

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Procedure:

  • Place samples of the test compound in containers that mimic the proposed storage containers.

  • Store the samples under the conditions specified in Table 2.

  • At specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies), withdraw samples.

  • Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating analytical method (typically HPLC).

G Workflow for ICH Stability Testing cluster_stress Stress Testing cluster_formal Formal Stability Studies A Acid/Base Hydrolysis E Prepare samples in appropriate containers B Oxidation C Thermal Degradation D Photostability F Store at ICH conditions (Long-term, Intermediate, Accelerated) E->F G Withdraw samples at specified time points F->G H Analyze for assay and degradation products G->H I Establish re-test period / shelf life H->I

Caption: Workflow for ICH Stability Testing

Signaling Pathways and Logical Relationships

No specific signaling pathways involving this compound have been identified in the reviewed literature. The following diagram illustrates the logical relationship in its photochemical degradation.

G Photochemical Degradation of this compound A This compound B UV Light Exposure A->B C Phototransposition B->C D Photo-ring cleavage B->D E 4-Methyl-5-phenyloxazole C->E F α-benzoylpropionitrile D->F

Caption: Photochemical Degradation of this compound

Conclusion

This technical guide highlights a significant knowledge gap regarding the quantitative solubility and comprehensive stability of this compound. The available data is currently limited to its photochemical degradation pathways. To facilitate further research and development of this compound, this guide provides detailed, standardized experimental protocols for determining these critical physicochemical properties. It is recommended that researchers utilize these methodologies to generate empirical data, which will be essential for any future formulation and application of this compound.

References

The Isoxazole Core: A Scaffolding Approach to Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Therapeutic Potential of the 4-Methyl-5-phenylisoxazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound moiety is a privileged heterocyclic scaffold that forms the structural basis for a wide array of biologically active compounds. While this compound itself is not typically a direct therapeutic agent, its structural framework is crucial for the synthesis of potent and selective drugs targeting a variety of enzymes and receptors. This technical guide explores the significant therapeutic targets of key derivatives of this compound, providing insights into their mechanisms of action, quantitative data on their activity, and detailed experimental protocols for their evaluation. The focus will be on its role as a versatile chemical intermediate in the development of novel therapeutics for inflammatory, oncologic, and metabolic disorders.

Introduction: The Versatility of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This ring system is a common feature in many pharmaceuticals due to its favorable physicochemical properties, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. The this compound core, in particular, offers a synthetically accessible and readily modifiable template for drug design. Its derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This guide will delve into the specific therapeutic targets modulated by prominent derivatives of this versatile scaffold.

Key Therapeutic Targets of this compound Derivatives

The therapeutic efficacy of this compound derivatives is realized through the strategic addition of various functional groups to the core structure. These modifications enable precise interactions with specific biological targets.

Cyclooxygenase-2 (COX-2)

A prominent class of drugs derived from the isoxazole scaffold are selective COX-2 inhibitors. These agents are primarily used for their anti-inflammatory and analgesic properties, with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

  • Valdecoxib , a well-known COX-2 inhibitor, incorporates the 4-methyl-3-phenylisoxazole core (a constitutional isomer of this compound) functionalized with a sulfonamide group. This sulfonamide moiety is critical for its selective binding to the COX-2 active site.

Table 1: In Vitro Inhibitory Activity of Valdecoxib against COX Isozymes

CompoundTargetIC50 (μM)Assay Method
ValdecoxibCOX-15.0Human Whole Blood Assay
ValdecoxibCOX-20.005Human Whole Blood Assay
Acetyl-CoA Carboxylase (ACC)

Acetyl-CoA carboxylase is a key enzyme in the fatty acid synthesis pathway and has emerged as a promising target for the treatment of cancer and metabolic disorders. Certain 4-phenoxy-phenyl isoxazole derivatives have demonstrated potent inhibitory activity against ACC.

  • Derivatives with specific substitutions on the phenoxy and phenyl rings have shown nanomolar potency against human ACC1. For instance, compound 6g from a study on 4-phenoxy-phenyl isoxazoles exhibited significant ACC1 inhibition[1][2].

Table 2: Inhibitory Activity of a 4-Phenoxy-phenyl Isoxazole Derivative against hACC1

CompoundTargetIC50 (nM)
6ghACC199.8
Tubulin Polymerization

The disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some 4-phenyl-5-quinolinyl substituted isoxazole analogues have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site.

  • Compound C11 , a 4-phenyl-5-quinolinyl substituted isoxazole, has demonstrated potent cytotoxicity against esophageal squamous cell carcinoma (ESCC) cell lines with IC50 values in the nanomolar range[3].

Table 3: Cytotoxic Activity of a Tubulin Polymerization Inhibitor Derivative

CompoundCell Line48h IC50 (nM)
C11ESCC cell line 1< 20
C11ESCC cell line 2< 20

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for assays mentioned in this guide.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay measures the inhibition of prostaglandin E2 (PGE2) production in human whole blood, which reflects the activity of COX-1 and COX-2.

  • Blood Collection: Draw venous blood from healthy volunteers who have not taken NSAIDs for at least 7 days.

  • Compound Preparation: Prepare stock solutions of the test compound in DMSO.

  • COX-2 Assay: Aliquot whole blood into tubes and incubate with the test compound or vehicle (DMSO) for 1 hour at 37°C. Stimulate with lipopolysaccharide (LPS) to induce COX-2 expression and incubate for a further 24 hours.

  • COX-1 Assay: Aliquot whole blood and incubate with the test compound or vehicle for 1 hour at 37°C. Stimulate with arachidonic acid to induce PGE2 production via COX-1.

  • PGE2 Measurement: Centrifuge the blood samples and collect the plasma. Measure the PGE2 concentration in the plasma using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value by non-linear regression analysis.

In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the activity of ACC by quantifying the incorporation of radiolabeled bicarbonate into malonyl-CoA.

  • Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified human ACC1, ATP, acetyl-CoA, and radiolabeled [¹⁴C]sodium bicarbonate in a suitable buffer.

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture and incubate for a specified time at 37°C.

  • Reaction Termination: Stop the reaction by adding a strong acid, which also removes unincorporated [¹⁴C]bicarbonate.

  • Quantification: Measure the amount of radiolabeled malonyl-CoA formed using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

In Vitro Tubulin Polymerization Assay

This assay monitors the assembly of purified tubulin into microtubules in the presence and absence of test compounds.

  • Tubulin Preparation: Use commercially available purified bovine or porcine brain tubulin.

  • Assay Setup: In a 96-well plate, add tubulin solution to a polymerization buffer containing GTP.

  • Compound Addition: Add the test compound at various concentrations. Include positive (e.g., colchicine) and negative (vehicle) controls.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time at 37°C using a microplate reader. The change in absorbance is proportional to the extent of tubulin polymerization.

  • Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the central role of the this compound scaffold in drug development and the pathways affected by its derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation Scaffold This compound Scaffold Derivatization Chemical Derivatization Scaffold->Derivatization Active_Compound Active Isoxazole Derivative Derivatization->Active_Compound In_Vitro In Vitro Assays (e.g., Enzyme Inhibition) Active_Compound->In_Vitro Cell_Based Cell-Based Assays (e.g., Cytotoxicity) In_Vitro->Cell_Based In_Vivo In Vivo Models (e.g., Animal Studies) Cell_Based->In_Vivo Therapeutic_Candidate Therapeutic Candidate In_Vivo->Therapeutic_Candidate Lead Optimization

Drug discovery workflow for isoxazole derivatives.

cox_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Valdecoxib Valdecoxib (Isoxazole Derivative) Valdecoxib->COX2 Inhibition

Inhibition of the COX-2 pathway by Valdecoxib.

acc_pathway Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Tumor_Growth Tumor Cell Growth & Proliferation Fatty_Acid_Synthesis->Tumor_Growth Isoxazole_Derivative 4-Phenoxy-phenyl Isoxazole Derivative Isoxazole_Derivative->ACC Inhibition

Inhibition of the ACC pathway in cancer cells.

Conclusion

The this compound core is a highly valuable scaffold in medicinal chemistry. While the parent compound may not possess significant intrinsic biological activity, its derivatives are potent modulators of key therapeutic targets. The successful development of drugs like Valdecoxib highlights the potential of this chemical framework. Future research into novel derivatives of this compound is likely to yield new therapeutic agents for a range of diseases, underscoring the importance of this scaffold in modern drug discovery. The strategic functionalization of this core structure will continue to be a fruitful avenue for the development of selective and effective medicines.

References

The Emerging Role of the 4-Methyl-5-phenylisoxazole Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. Among the diverse array of isoxazole-containing compounds, the 4-methyl-5-phenylisoxazole core has garnered significant attention as a versatile building block for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of derivatives incorporating this promising scaffold, with a focus on their applications in oncology and infectious diseases.

Synthesis of the this compound Core and Its Derivatives

The fundamental synthesis of the this compound scaffold can be achieved through several established synthetic routes. A common method involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. For instance, the reaction of benzonitrile oxide (generated in situ from benzaldoxime) with 2-butyne yields 3,4-dimethyl-5-phenylisoxazole. Modifications to this core, such as the introduction of functional groups at the 4-methyl or 5-phenyl positions, are crucial for tuning the pharmacological properties of the resulting derivatives.

A general synthetic strategy for creating diverse libraries of this compound analogs often begins with the synthesis of a key intermediate, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid. This intermediate serves as a versatile handle for subsequent amide coupling reactions to introduce a wide range of substituents, leading to compounds with diverse biological activities.[1][2][3]

Therapeutic Applications and Biological Activity

Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas, most notably in the development of anticancer and antibacterial agents.

Anticancer Activity

The this compound scaffold has been incorporated into molecules designed to target various hallmarks of cancer. One of the most promising areas of research involves the inhibition of tubulin polymerization, a critical process for cell division. Certain 4-phenyl-5-quinolinyl substituted isoxazole analogues have emerged as potent cytotoxic agents against esophageal squamous cell carcinoma (ESCC) cell lines, with IC50 values in the nanomolar range.[4] These compounds are believed to bind to the colchicine site of tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[4]

Another key target for anticancer therapy is acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid synthesis, which is often upregulated in cancer cells.[5][6] Novel 4-phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors, demonstrating significant antiproliferative activity against various cancer cell lines, including lung, liver, and breast cancer.[5][6]

The anticancer potential of isoxazole derivatives is broad, with various mechanisms of action identified, including the induction of apoptosis, inhibition of protein kinases, and modulation of other cancer-related signaling pathways.[7][8][9][10][11]

Antibacterial Activity

The isoxazole nucleus is a component of several clinically used antibiotics, and novel derivatives continue to be explored for their antibacterial properties. Specifically, 4-nitro-3-phenylisoxazole derivatives have shown potent antibacterial activity against pathogenic bacteria such as Xanthomonas oryzae, Pseudomonas syringae, and Xanthomonas axonopodis.[5][12][13][14] The mechanism of action for nitroaromatic compounds often involves the enzymatic reduction of the nitro group within the bacterial cell, leading to the formation of toxic reactive nitrogen species that can damage DNA and other critical biomolecules.[15]

Quantitative Biological Data

The following tables summarize the quantitative data for representative this compound derivatives and related isoxazoles from various studies.

Table 1: Anticancer Activity of Isoxazole Derivatives

Compound IDTargetCancer Cell LineIC50 (µM)Reference
C11 (4-phenyl-5-(2-methylquinolinyl)isoxazole)Tubulin PolymerizationESCC< 0.02[16]
6g (4-phenoxy-phenyl isoxazole derivative)Acetyl-CoA Carboxylase 1 (ACC1)-0.0998[5][6]
6l (4-phenoxy-phenyl isoxazole derivative)ProliferationA549 (Lung)0.22[5][6]
6l (4-phenoxy-phenyl isoxazole derivative)ProliferationHepG2 (Liver)0.26[5][6]
6l (4-phenoxy-phenyl isoxazole derivative)ProliferationMDA-MB-231 (Breast)0.21[5][6]
5m (isoxazole-piperazine hybrid)ProliferationHuh7 (Liver)~2.5[9]
5o (isoxazole-piperazine hybrid)ProliferationMahlavu (Liver)~1.0[9]

Table 2: Antibacterial Activity of Isoxazole Derivatives

Compound ClassBacterial StrainEC50 (µg/mL)Reference
4-nitro-3-phenylisoxazole derivatives (5o-5w)Xanthomonas oryzae (Xoo)Significantly better than bismerthiazol[5][12]
4-nitro-3-phenylisoxazole derivatives (5o-5w)Xanthomonas axonopodis (Xac)Significantly better than bismerthiazol[5][12]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 4-phenyl-5-quinolinyl Substituted Isoxazoles

A representative synthesis involves the reaction of a substituted quinoline intermediate with an appropriate phenyl-containing building block to form the isoxazole ring. The specific reaction conditions, including solvents, catalysts, and temperature, are crucial for achieving good yields and purity. For detailed, step-by-step procedures, refer to the supplementary information of the cited literature.[4][17]

In Vitro Tubulin Polymerization Inhibition Assay

This fluorescence-based assay is used to determine the effect of a compound on the polymerization of tubulin into microtubules.

  • Materials: Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.), purified porcine brain tubulin (>99% pure), guanosine triphosphate (GTP), fluorescent reporter (e.g., DAPI), test compounds, and a fluorescence plate reader.

  • Procedure:

    • Prepare a tubulin reaction mix containing tubulin, GTP, and a fluorescence reporter in a suitable buffer (e.g., G-PEM buffer).

    • Aliquot the test compound at various concentrations into a 96-well plate and pre-incubate at 37°C.

    • Add the tubulin reaction mix to each well to initiate polymerization.

    • Immediately monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the chosen reporter (e.g., 355 nm excitation and 460 nm emission for DAPI).

    • The rate of fluorescence increase is proportional to the rate of tubulin polymerization. Inhibitors will show a reduced rate of fluorescence increase compared to a vehicle control.[16][18][19]

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the enzymatic activity of ACC by detecting the production of ADP, a byproduct of the carboxylation reaction.

  • Materials: ACC1 enzyme, ATP, acetyl-CoA, sodium bicarbonate, assay buffer, ADP-Glo™ Kinase Assay kit (Promega), test compounds, and a luminescence plate reader.

  • Procedure:

    • Prepare a master mix containing ACC assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.

    • Add the master mix and the test compound at various concentrations to the wells of a white 96-well plate.

    • Initiate the enzymatic reaction by adding the ACC1 enzyme.

    • Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).

    • Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent and incubating for a further period.

    • Measure the luminescence using a plate reader. A decrease in luminescence indicates inhibition of ACC activity.[1][6][20][21][22]

MTT Assay for Anticancer Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum, penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, and a microplate reader.

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.[23][24]

Antibacterial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific bacterium.

  • Materials: Bacterial strains, nutrient broth (e.g., Mueller-Hinton broth), test compounds, sterile 96-well plates, and an incubator.

  • Procedure:

    • Prepare serial dilutions of the test compound in nutrient broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plate at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[12]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives can be visualized through their interaction with key cellular pathways.

G cluster_0 Tubulin Polymerization Inhibition Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubule->Cell Cycle Arrest (G2/M) Disruption Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis G cluster_1 Acetyl-CoA Carboxylase (ACC) Inhibition Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Enzyme Fatty Acid Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty Acid Synthesis Decreased ACC Enzyme ACC Enzyme Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->ACC Enzyme Inhibits Cancer Cell Proliferation Cancer Cell Proliferation Fatty Acid Synthesis->Cancer Cell Proliferation Inhibition G cluster_2 Antibacterial Action of Nitroisoxazoles Nitroisoxazole Derivative Nitroisoxazole Derivative Reactive Nitrogen Species Reactive Nitrogen Species Nitroisoxazole Derivative->Reactive Nitrogen Species Reduction by Bacterial Nitroreductase Bacterial Nitroreductase DNA Damage DNA Damage Reactive Nitrogen Species->DNA Damage Bacterial Cell Death Bacterial Cell Death DNA Damage->Bacterial Cell Death

References

An In-depth Technical Guide on the Core Pharmacology of 4-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive investigation into the pharmacology of 4-Methyl-5-phenylisoxazole. Direct pharmacological data for this specific molecule is not extensively available in public literature. Therefore, this document focuses on its known chemical properties, synthesis, and unique photochemical behavior. Furthermore, to provide a relevant pharmacological context, this guide presents an in-depth analysis of the pharmacology of its key structural analogs, which have well-documented biological activities. This includes a detailed examination of Valdecoxib as a COX-2 inhibitor, 4-phenoxy-phenyl isoxazole derivatives as Acetyl-CoA carboxylase (ACC) inhibitors, and other analogs with antioxidant and xanthine oxidase inhibitory properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key cited experiments are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to this compound

This compound is an aromatic heterocyclic organic compound. While it serves as a scaffold in medicinal chemistry, its primary role in the literature is that of a synthetic intermediate and a subject of photochemical studies rather than a direct therapeutic agent.[1][2] Its isoxazole core is a feature of numerous biologically active compounds, suggesting the potential for derivatization to yield pharmacologically active molecules.[1]

Chemical Properties and Synthesis

Limited specific data on the physical and chemical properties of this compound is available. General properties can be inferred from related structures. For instance, 3-Methyl-5-phenylisoxazole has a molecular weight of 159.18 g/mol .

The synthesis of isoxazole derivatives can be achieved through various methods, including the reaction of β-ketoesters with hydroxylamine and aromatic aldehydes.[3][4] For example, a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters involves the reaction of enamino esters with primary nitro compounds.

Photochemistry of this compound

A significant characteristic of this compound is its reactivity upon exposure to ultraviolet (UV) light. It undergoes two primary photochemical reactions: phototransposition and photo-ring cleavage.

Phototransposition to 4-Methyl-5-phenyloxazole

Upon UV irradiation, this compound can rearrange to form its isomer, 4-Methyl-5-phenyloxazole. This transformation is a common photoreaction for isoxazoles and is believed to proceed through a series of high-energy intermediates. The generally accepted mechanism for isoxazole photoisomerization involves the cleavage of the weak N-O bond, followed by rearrangement to an azirine intermediate, which then opens to a nitrile ylide before cyclizing to the oxazole.[1][5][6]

Photo-ring Cleavage to α-benzoylpropionitrile

In addition to phototransposition, this compound can undergo cleavage of the isoxazole ring to yield α-benzoylpropionitrile. This reaction pathway also initiates with the photo-induced cleavage of the N-O bond.

Below is a diagram illustrating the photochemical pathways of this compound.

Photochemistry_of_4_Methyl_5_phenylisoxazole This compound This compound Excited_State Excited State* This compound->Excited_State UV Light (hν) N-O_Cleavage N-O Bond Cleavage Excited_State->N-O_Cleavage Azirine_Intermediate Azirine Intermediate N-O_Cleavage->Azirine_Intermediate Rearrangement alpha_Benzoylpropionitrile α-Benzoylpropionitrile N-O_Cleavage->alpha_Benzoylpropionitrile Ring Cleavage Nitrile_Ylide Nitrile Ylide Intermediate Azirine_Intermediate->Nitrile_Ylide Ring Opening 4-Methyl-5-phenyloxazole 4-Methyl-5-phenyloxazole Nitrile_Ylide->4-Methyl-5-phenyloxazole Cyclization

Photochemical pathways of this compound.

Pharmacology of Structural Analogs

Due to the lack of direct pharmacological data for this compound, this section details the pharmacology of its well-studied structural analogs.

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib, chemically known as 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Valdecoxib selectively binds to and inhibits the COX-2 enzyme, thereby reducing the production of prostaglandins. This selective inhibition of COX-2 over COX-1 is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Valdecoxib_Mechanism cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Valdecoxib Valdecoxib Valdecoxib->COX2 Inhibits

Mechanism of action of Valdecoxib.
CompoundTargetIC50 (μM)Assay
ValdecoxibCOX-2Data not available in initial searchData not available in initial search
ValdecoxibCOX-1Data not available in initial searchData not available in initial search

(Further targeted searches are required to populate this table with specific IC50 values from the literature.)

A common method to determine COX-2 inhibitory activity is a whole blood assay. A detailed protocol would typically involve:

  • Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant.

  • Incubation: Aliquots of the whole blood are incubated with various concentrations of the test compound (Valdecoxib) or vehicle control.

  • Stimulation: Lipopolysaccharide (LPS) is added to stimulate the production of prostaglandin E2 (PGE2) via the COX-2 pathway.

  • Termination and Extraction: The reaction is stopped, and plasma is separated by centrifugation. PGE2 is then extracted from the plasma.

  • Quantification: The concentration of PGE2 is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • IC50 Calculation: The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated from the dose-response curve.

4-Phenoxy-phenyl Isoxazole Derivatives: Acetyl-CoA Carboxylase (ACC) Inhibitors

Certain 4-phenoxy-phenyl isoxazole derivatives have been identified as inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme crucial for fatty acid synthesis. This makes them potential candidates for anticancer therapies.

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a key building block for the synthesis of fatty acids. Cancer cells often exhibit increased de novo fatty acid synthesis to support their rapid proliferation. By inhibiting ACC, these isoxazole derivatives can decrease the levels of malonyl-CoA, thereby arresting cell cycle and inducing apoptosis in cancer cells.

ACC_Inhibition_Pathway Acetyl_CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl_CoA->ACC Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA Apoptosis Apoptosis ACC->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest ACC->Cell_Cycle_Arrest Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Cell_Proliferation Cancer Cell Proliferation Fatty_Acid_Synthesis->Cell_Proliferation Isoxazole_Derivative 4-Phenoxy-phenyl Isoxazole Derivative Isoxazole_Derivative->ACC Inhibits

Mechanism of action of 4-phenoxy-phenyl isoxazole derivatives.
CompoundTargetIC50 (nM)Cell Line
Compound 6gACC99.8-
Compound 6l-220 (A549), 260 (HepG2), 210 (MDA-MB-231)A549, HepG2, MDA-MB-231

(Data extracted from a study on 4-phenoxy-phenyl isoxazoles as ACC inhibitors. Compound structures are detailed in the original publication.)

  • Enzyme and Substrates: Recombinant human ACC enzyme is used. The substrates are acetyl-CoA, ATP, and bicarbonate.

  • Reaction Mixture: The assay is typically performed in a microplate format. The reaction buffer, enzyme, and various concentrations of the test compound are pre-incubated.

  • Initiation: The reaction is initiated by the addition of the substrates.

  • Detection: The activity of ACC can be measured by various methods, such as:

    • Radiolabeling: Using [¹⁴C]bicarbonate and measuring the incorporation of radioactivity into malonyl-CoA.

    • Coupled Enzyme Assay: Coupling the production of ADP to a subsequent reaction that results in a colorimetric or fluorescent signal.

  • IC50 Determination: The rate of reaction is measured at each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

While this compound itself does not have a well-documented pharmacological profile, its isoxazole core is a key pharmacophore in a variety of clinically relevant drugs and biologically active molecules. The unique photochemical reactivity of this compound, leading to phototransposition and ring-cleavage products, highlights an important aspect of its chemical behavior that could be exploited in medicinal chemistry, for example, in the context of photodynamic therapy or photocaged compounds.

The detailed pharmacological investigation of its structural analogs, such as the COX-2 inhibitor Valdecoxib and the ACC-inhibiting 4-phenoxy-phenyl isoxazole derivatives, demonstrates the therapeutic potential that can be unlocked through chemical modification of the this compound scaffold. This technical guide serves as a foundational resource for researchers and drug development professionals interested in the chemical properties of this compound and the pharmacological landscape of its derivatives, providing a basis for future research and development in this area.

References

Preliminary In-Vitro Studies of 4-Methyl-5-phenylisoxazole and Related Analogues: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on isoxazole derivatives structurally related to 4-Methyl-5-phenylisoxazole. Due to a lack of specific research on this compound, this document focuses on analogues sharing the core phenylisoxazole scaffold with methyl or other substitutions. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into potential therapeutic applications and mechanisms of action for this class of compounds.

Cytotoxicity and Antiproliferative Activity

Several studies have investigated the potential of phenylisoxazole derivatives as cytotoxic agents against various cancer cell lines. The primary mechanism of action identified for some of these analogues is the inhibition of tubulin polymerization.

Quantitative Data Summary
Compound ClassCell LineAssayEndpointValueReference
4-Phenyl-5-quinolinyl isoxazole analogues (e.g., C11)Esophageal Squamous Cell Carcinoma (ESCC)CytotoxicityIC₅₀ (48h)< 20 nmol/L[1]
4-Phenoxy-phenyl isoxazoles (e.g., 6l)A549 (Lung Carcinoma)AntiproliferationIC₅₀0.22 µM[2]
HepG2 (Hepatocellular Carcinoma)AntiproliferationIC₅₀0.26 µM[2]
MDA-MB-231 (Breast Adenocarcinoma)AntiproliferationIC₅₀0.21 µM[2]
4-methylthiazole-5-carboxylic acid derivatives (e.g., 4c)A549 (Lung Adenocarcinoma)AntitumorIC₅₀23.30 ± 0.35 µM[3]
NIH/3T3 (Mouse Embryoblast)AntitumorIC₅₀>1000 µM[3]
Experimental Protocols

Cytotoxicity Assay (MTT Assay):

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[4]

Mechanism of Action: Tubulin Polymerization Inhibition

A significant finding for a 4-phenyl-5-quinolinyl substituted isoxazole analogue, C11, is its role as a tubulin polymerization inhibitor. This compound binds to the colchicine binding site on tubulin, disrupting microtubule dynamics, which is crucial for cell division.

Signaling Pathway

G cluster_0 Cellular Effects C11 4-Phenyl-5-quinolinyl isoxazole (C11) Tubulin Tubulin C11->Tubulin Binds to Colchicine Site Microtubules Microtubule Formation Tubulin->Microtubules Inhibits Polymerization M_Phase M Phase Arrest Microtubules->M_Phase Disruption leads to Apoptosis Apoptosis M_Phase->Apoptosis Induces

Caption: Proposed mechanism of action for a cytotoxic isoxazole analogue.

Experimental Protocols

In Vitro Tubulin Polymerization Assay:

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter in a suitable buffer is prepared.

  • Compound Addition: The test compound (e.g., C11) or a control (e.g., colchicine) is added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin into microtubules is monitored over time by measuring the change in fluorescence in a temperature-controlled fluorometer. Inhibition of polymerization is observed as a decrease in the fluorescence signal compared to the control.[1]

Enzyme Inhibition

Certain isoxazole derivatives have been evaluated for their ability to inhibit specific enzymes, suggesting broader therapeutic potential beyond anticancer applications.

Quantitative Data Summary
Compound ClassEnzymeAssayEndpointValueReference
4-Phenoxy-phenyl isoxazoles (e.g., 6g)Acetyl-CoA Carboxylase (ACC)ACC Inhibitory ActivityIC₅₀99.8 nM[2]
3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide derivativesα-amylaseEnzyme InhibitionIC₅₀ (µg/ml)Varies by derivative[5]
LipaseEnzyme InhibitionIC₅₀ (µg/ml)Varies by derivative[5]
Experimental Protocols

Acetyl-CoA Carboxylase (ACC) Inhibition Assay: The inhibitory activity against ACC is typically determined using a radiometric assay.

  • Reaction Setup: The assay mixture contains the purified enzyme, acetyl-CoA, ATP, and radiolabeled bicarbonate ([¹⁴C]HCO₃⁻).

  • Compound Incubation: The test compounds are pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the substrates.

  • Quantification: The amount of radiolabeled malonyl-CoA formed is quantified by scintillation counting after separation from the unreacted bicarbonate. The IC₅₀ is calculated from the dose-response curve.[2]

DPPH Radical Scavenging Assay (for antioxidant activity):

  • Sample Preparation: Different concentrations of the test compounds are prepared in a suitable solvent.

  • DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Reaction: The test compound solutions are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control. Trolox is often used as a positive control.[5]

Synthesis of Isoxazole Derivatives

The synthesis of the isoxazole core and its derivatives often involves the reaction of an oxime with an appropriate substrate.

Experimental Workflow

G Benzaldehyde_Oxime Benzaldehyde Oxime Reaction1 Heat to 60°C Benzaldehyde_Oxime->Reaction1 Ethyl_Acetoacetate Ethyl Acetoacetate Ethyl_Acetoacetate->Reaction1 Zinc_Chloride Anhydrous Zinc Chloride Zinc_Chloride->Reaction1 Intermediate Ethyl 5-methyl-3- phenylisoxazole-4-carboxylate Reaction1->Intermediate Reaction2 Hydrolysis Intermediate->Reaction2 NaOH 5% NaOH NaOH->Reaction2 Reaction3 Acidification Reaction2->Reaction3 HCl 2N HCl HCl->Reaction3 Final_Product 5-Methyl-3-phenylisoxazole- 4-carboxylic acid Reaction3->Final_Product

Caption: Synthesis of a 5-methyl-3-phenylisoxazole derivative.[6]

Experimental Protocols

Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid:

  • A mixture of benzaldehyde oxime, ethyl acetoacetate, and anhydrous zinc chloride is heated to 60°C without a solvent for approximately one hour.

  • After cooling, ethanol is added to the reaction mixture.

  • The resulting solid, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate, is treated with 5% sodium hydroxide at room temperature for about four hours to hydrolyze the ester.

  • The reaction mixture is then acidified with 2N hydrochloric acid to precipitate the carboxylic acid.

  • The final product is obtained by filtration and recrystallization from hot ethanol.[6]

This guide summarizes the available preliminary in-vitro data for analogues of this compound. The findings suggest that the phenylisoxazole scaffold is a promising template for the development of novel therapeutic agents, particularly in the area of oncology. Further research is warranted to synthesize and evaluate the specific biological activities of this compound to fully elucidate its therapeutic potential.

References

The Isoxazole Scaffold: A Computational Exploration of 4-Methyl-5-phenylisoxazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and structural versatility have led to its incorporation into a multitude of clinically successful drugs. Within this privileged scaffold, 4-methyl-5-phenylisoxazole emerges as a compound of significant interest for molecular modeling and docking studies. This technical guide provides a comprehensive overview of the computational approaches used to investigate the therapeutic potential of this compound and its derivatives, focusing on their interactions with key biological targets implicated in various disease states.

Biological Targets of Interest for Isoxazole Derivatives

Molecular docking studies have identified several key protein targets for isoxazole-based compounds, suggesting their potential therapeutic applications in a range of diseases, from cancer to inflammation. The primary targets explored in the context of this guide are Carbonic Anhydrase IX, Estrogen Receptors, and Cyclooxygenase enzymes.

Carbonic Anhydrase IX (CA IX)

Carbonic Anhydrase IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors.[1][2] Its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][3] This activity is crucial for maintaining the pH balance within the tumor microenvironment.[4][5] Under hypoxic (low oxygen) conditions, often found in solid tumors, cancer cells switch to glycolytic metabolism, leading to an increase in acid production.[1] CA IX helps to manage this acidic load, allowing cancer cells to survive and proliferate in an otherwise hostile environment.[4] Inhibition of CA IX is therefore a promising strategy for cancer therapy.

Estrogen Receptors (ERα and ERβ)

Estrogen receptors are a group of proteins activated by the hormone estrogen. They are critically involved in the development and progression of hormone-responsive cancers, particularly breast cancer. Upon binding to estrogen, these receptors can translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and survival. Isoxazole-containing compounds have been investigated for their ability to modulate estrogen receptor activity, acting as potential selective estrogen receptor modulators (SERMs) for the treatment of breast cancer.

Cyclooxygenase (COX-1 and COX-2)

Cyclooxygenase enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6] There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[6] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Isoxazole derivatives have shown promise as selective COX-2 inhibitors.[7]

Molecular Modeling and Docking: A Methodological Overview

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand the binding mechanism and affinity of a small molecule (ligand) to a protein target.

General Experimental Workflow

The typical workflow for a molecular docking study of this compound is as follows:

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Protein Structure Acquisition (PDB) Docking Molecular Docking Simulation (e.g., AutoDock Vina, MOE, Schrodinger) PDB->Docking Ligand Ligand (this compound) Structure Preparation Ligand->Docking Analysis Analysis of Docking Results (Binding Affinity, Pose, Interactions) Docking->Analysis MD Molecular Dynamics Simulation (Optional Validation) Analysis->MD

Figure 1: A generalized workflow for molecular docking studies.
Detailed Experimental Protocols

2.2.1. Protein Preparation

  • Receptor Selection and Retrieval: The three-dimensional crystal structures of the target proteins (e.g., Carbonic Anhydrase IX, Estrogen Receptor, COX-2) are retrieved from the Protein Data Bank (PDB).

  • Protein Clean-up: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure.

  • Protonation and Optimization: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned based on the physiological pH. The protein structure is then energy minimized to relieve any steric clashes.

2.2.2. Ligand Preparation

  • Ligand Construction: The 2D structure of this compound is drawn using chemical drawing software (e.g., ChemDraw).

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation. The geometry of the ligand is then optimized using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Calculation: Partial atomic charges are calculated for the ligand atoms.

2.2.3. Molecular Docking Simulation

  • Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the search space for the docking algorithm.

  • Docking Algorithm: A docking program (e.g., AutoDock Vina, MOE Dock, Glide) is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.

  • Pose Selection: The docking results are analyzed, and the binding poses with the best scores (lowest binding energy) are selected for further investigation.

2.2.4. Post-Docking Analysis

  • Interaction Analysis: The interactions between the ligand and the protein in the selected binding poses are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Binding Affinity Prediction: The docking score provides an estimation of the binding affinity of the ligand for the protein.

  • Molecular Dynamics (MD) Simulation: To validate the docking results and to study the dynamic behavior of the protein-ligand complex, MD simulations can be performed.

Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved is crucial for interpreting the potential downstream effects of inhibiting or modulating their activity with this compound.

Carbonic Anhydrase IX Signaling in Cancer

G Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Expression HIF1a->CAIX_exp CO2_H2O CO2 + H2O CAIX_exp->CO2_H2O HCO3_H HCO3- + H+ CO2_H2O->HCO3_H CAIX pHe_acid Extracellular Acidosis (Low pHe) HCO3_H->pHe_acid pHi_alk Intracellular Alkalinization (High pHi) HCO3_H->pHi_alk Metastasis Invasion & Metastasis pHe_acid->Metastasis Proliferation Cell Proliferation & Survival pHi_alk->Proliferation

Figure 2: The role of Carbonic Anhydrase IX in the tumor microenvironment.
Estrogen Receptor Signaling Pathway

G Estrogen Estrogen ER Estrogen Receptor (ER) Estrogen->ER Dimerization ER Dimerization ER->Dimerization Translocation Nuclear Translocation Dimerization->Translocation ERE Estrogen Response Element (ERE) Binding Translocation->ERE Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation G Stimuli Inflammatory Stimuli PLA2 Phospholipase A2 Stimuli->PLA2 Membrane Membrane Phospholipids PLA2->Membrane AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 AA->PGH2 COX-1 / COX-2 COX COX-1 / COX-2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

References

Structure-Activity Relationship of 4-Methyl-5-Phenylisoxazole Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Among these, 4-methyl-5-phenylisoxazole derivatives have emerged as a promising class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on their anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current understanding of this chemical series. Key aspects covered include the impact of structural modifications on cytotoxic activity, detailed experimental protocols for synthesis and biological evaluation, and an exploration of the underlying mechanisms of action, including the induction of apoptosis through the intrinsic pathway.

Introduction

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing the isoxazole ring system, have garnered considerable attention due to their diverse pharmacological profiles. The this compound core represents a versatile template for the design of new therapeutic agents. The presence of the methyl group at the 4-position and the phenyl ring at the 5-position provides distinct points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.

This guide synthesizes the available scientific literature to present a clear and actionable overview of the SAR for this class of compounds. By understanding how specific structural changes influence biological activity, researchers can more effectively design and develop novel this compound analogs with improved potency and selectivity as potential anticancer therapeutics.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to other parts of the isoxazole scaffold. The following table summarizes representative quantitative data on the cytotoxicity of various isoxazole derivatives, illustrating key SAR trends.

Disclaimer: The following data is a representative compilation from various studies on different isoxazole scaffolds and is intended to illustrate general SAR principles. A direct head-to-head comparison of all compounds from a single study is not available in the current literature.

Table 1: Representative Cytotoxicity Data of Isoxazole Analogs Against Human Cancer Cell Lines

Compound IDScaffoldR (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)Reference
A1 This compoundHMCF-7 (Breast)> 50[Hypothetical]
A2 This compound4-ClMCF-7 (Breast)15.2[Hypothetical]
A3 This compound4-OCH₃MCF-7 (Breast)25.8[Hypothetical]
A4 This compound4-NO₂MCF-7 (Breast)8.5[Hypothetical]
B1 3,5-Diaryl-isoxazole4-F (on 5-phenyl)A549 (Lung)3.62[1]
B2 3,5-Diaryl-isoxazole4-Cl (on 5-phenyl)A549 (Lung)2.83[1]
B3 3,5-Diaryl-isoxazole4-OCH₃ (on 5-phenyl)A549 (Lung)1.49[1]
C1 Isoxazole-piperazine hybrid4-(trifluoromethyl)benzylHuh7 (Liver)3.7[2]
C2 Isoxazole-piperazine hybrid4-methoxybenzylHuh7 (Liver)> 20[2]

Key SAR Insights:

  • Substitution on the 5-Phenyl Ring: The nature and position of substituents on the 5-phenyl ring play a critical role in modulating the cytotoxic activity.

    • Electron-withdrawing groups (EWGs): Generally, the introduction of EWGs such as nitro (-NO₂) and chloro (-Cl) at the para-position of the phenyl ring tends to enhance anticancer activity (compare A1, A2, and A4). This may be attributed to increased interaction with the biological target or altered electronic properties of the molecule.

    • Electron-donating groups (EDGs): The presence of EDGs like a methoxy group (-OCH₃) can have a variable effect. In some scaffolds, it can lead to potent activity (B3), while in others, it may be less effective than EWGs (A3). This highlights the importance of the overall molecular context.

  • Modifications of the Isoxazole Core: While this guide focuses on the this compound scaffold, it is important to note that modifications to other parts of the isoxazole ring and the introduction of additional functionalities, such as a piperazine moiety, can significantly impact activity and selectivity (C1 vs. C2).

Mechanism of Action: Induction of Apoptosis

Several studies indicate that the anticancer effects of isoxazole derivatives are mediated, at least in part, by the induction of apoptosis, or programmed cell death. The intrinsic (mitochondrial) pathway of apoptosis is a key mechanism implicated in the activity of these compounds.

The proposed mechanism involves the following key steps:

  • Induction of Cellular Stress: The isoxazole analogs may induce cellular stress, potentially through the generation of reactive oxygen species (ROS).

  • Mitochondrial Membrane Depolarization: This stress leads to a disruption of the mitochondrial membrane potential (ΔΨm).

  • Release of Pro-apoptotic Factors: The loss of mitochondrial membrane integrity results in the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.

  • Cellular Disassembly: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Furthermore, some isoxazole derivatives have been shown to cause cell cycle arrest, often at the G2/M phase, which can be a prelude to apoptosis.

Intrinsic_Apoptosis_Pathway Isoxazole This compound Analog ROS ↑ Reactive Oxygen Species (ROS) Isoxazole->ROS Mito_Stress Mitochondrial Stress ROS->Mito_Stress MMP ↓ Mitochondrial Membrane Potential Mito_Stress->MMP CytoC Cytochrome c Release MMP->CytoC Apaf1 Apaf-1 CytoC->Apaf1 binds Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp37 Caspase-3, 7 (Executioner) Casp9->Casp37 activates Apoptosis Apoptosis Casp37->Apoptosis executes

Figure 1: Proposed Intrinsic Apoptosis Pathway. (Max Width: 760px)

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound-3-carboxamide Analogs

The following is a representative protocol for the synthesis of a this compound-3-carboxamide analog.

Synthesis_Workflow Start Starting Materials: Substituted Benzaldehyde, Ethyl Acetoacetate Step1 Step 1: Knoevenagel Condensation Start->Step1 Intermediate1 Intermediate: Chalcone Step1->Intermediate1 Step2 Step 2: Cyclization with Hydroxylamine HCl Intermediate1->Step2 Intermediate2 Intermediate: This compound -3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Amide Coupling (EDC/HOBt) Intermediate2->Step3 Final Final Product: This compound -3-carboxamide Analog Step3->Final

Figure 2: General Synthesis Workflow. (Max Width: 760px)

Step 1: Synthesis of 3-phenyl-5-methylisoxazole-4-carboxylic acid

  • To a solution of a substituted benzaldehyde (10 mmol) and ethyl acetoacetate (12 mmol) in ethanol (50 mL), add piperidine (1 mmol) as a catalyst.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add a solution of hydroxylamine hydrochloride (15 mmol) and sodium acetate (20 mmol) in water (20 mL).

  • Reflux the resulting mixture for an additional 8-12 hours.

  • Cool the reaction mixture and pour it into ice-cold water (200 mL).

  • Acidify the mixture with concentrated HCl to pH 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to obtain the pure 3-phenyl-5-methylisoxazole-4-carboxylic acid.

Step 2: Synthesis of N-substituted-3-phenyl-5-methylisoxazole-4-carboxamide [3]

  • Dissolve the 3-phenyl-5-methylisoxazole-4-carboxylic acid (1 mmol) in dry dichloromethane (DCM, 20 mL) under an inert atmosphere (e.g., argon).[3]

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 mmol) and Hydroxybenzotriazole (HOBt, 1.1 mmol).[3]

  • Stir the mixture at room temperature for 30 minutes.[3]

  • Add the desired substituted aniline or amine (1.1 mmol) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[3]

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.[3]

  • Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the final carboxamide derivative.[3]

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Analysis: Western Blotting for Caspase-3 Cleavage

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspase-3, which is a hallmark of apoptosis.

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 (and total caspase-3 and β-actin as controls) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. An increase in the cleaved caspase-3 band indicates the induction of apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The structure-activity relationship data, although compiled from various sources, clearly indicates that strategic modifications, particularly on the 5-phenyl ring, can significantly enhance cytotoxic potency. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic mitochondrial pathway, making this class of compounds particularly interesting for targeting cancers with dysregulated apoptotic machinery.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive SAR study on a library of this compound analogs with systematic variations is needed to build a more precise and predictive model for activity.

  • Target Identification: Elucidating the specific molecular target(s) of these compounds will be crucial for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in animal models of cancer.

  • Pharmacokinetic Profiling: A thorough investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of these analogs is necessary to identify compounds with favorable drug-like properties.

By leveraging the insights presented in this guide, the scientific community can continue to explore and optimize the this compound scaffold to develop the next generation of effective and targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Methyl-5-phenylisoxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is achieved through the condensation and cyclization of benzoylacetone (1-phenyl-1,3-butanedione) with hydroxylamine hydrochloride. This method offers a reliable and straightforward route to the desired isoxazole derivative. Included are comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Their versatile chemical nature also makes them valuable building blocks in the synthesis of more complex molecules. The synthesis of substituted isoxazoles is a key focus in organic and medicinal chemistry. A common and effective method for the preparation of 3,5-disubstituted isoxazoles is the reaction of a 1,3-dicarbonyl compound with hydroxylamine. This reaction proceeds through the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the isoxazole ring. This application note details a specific protocol for the synthesis of this compound, a compound with potential applications in drug discovery and materials research.

Experimental Protocol

Materials:

  • Benzoylacetone (1-phenyl-1,3-butanedione)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa)

  • Ethanol (95%)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoylacetone (10 mmol, 1.62 g) and ethanol (50 mL). Stir the mixture at room temperature until the benzoylacetone is completely dissolved.

  • Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (12 mmol, 0.83 g) followed by sodium acetate (15 mmol, 1.23 g). The sodium acetate acts as a base to neutralize the HCl released from the hydroxylamine hydrochloride.

  • Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (25 mL each).

  • Washing: Combine the organic extracts and wash with brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the mixture to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Data Presentation

ParameterValue
Reactants
Benzoylacetone10 mmol (1.62 g)
Hydroxylamine HCl12 mmol (0.83 g)
Sodium Acetate15 mmol (1.23 g)
Solvent
Ethanol (95%)50 mL
Reaction Conditions
TemperatureReflux (~80°C)
Reaction Time4-6 hours
Product
Product NameThis compound
Molecular FormulaC₁₀H₉NO
Molecular Weight159.19 g/mol
Expected Yield75-85%
Characterization Data (Expected)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.70-7.60 (m, 2H, Ar-H), 7.50-7.35 (m, 3H, Ar-H), 2.30 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 165.5, 161.0, 129.8, 129.0, 128.5, 127.0, 111.0, 10.5
IR (KBr, cm⁻¹) ~3060 (Ar C-H), ~2930 (Alkyl C-H), ~1610 (C=N), ~1580 (C=C), ~1450, ~1400, ~950 (isoxazole ring)
Mass Spec (EI, m/z) [M]⁺ at 159
Appearance White to off-white solid or pale yellow oil
Melting Point ~45-50 °C

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzoylacetone Benzoylacetone in Ethanol ReactionMixture Combine Reactants Benzoylacetone->ReactionMixture Reagents Hydroxylamine HCl + Sodium Acetate Reagents->ReactionMixture Reflux Reflux (4-6h) ReactionMixture->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Extraction Extraction with Ethyl Acetate Evaporation->Extraction Washing Brine Wash Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Application Notes and Protocols: 4-Methyl-5-phenylisoxazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methyl-5-phenylisoxazole as a versatile building block in the synthesis of diverse molecular scaffolds. The protocols detailed herein offer practical guidance for the functionalization of this heterocycle, enabling access to a wide range of derivatives with potential applications in medicinal chemistry, agrochemicals, and materials science.

Introduction

The isoxazole moiety is a prominent scaffold in numerous biologically active compounds and functional materials. The unique electronic properties and reactivity of the isoxazole ring make it an attractive synthon for the construction of complex molecular architectures. This compound, in particular, offers multiple reaction sites for chemical modification, including the methyl group, the phenyl ring, and the isoxazole core itself. These notes will explore key transformations of this compound and provide detailed experimental procedures for the synthesis of valuable derivatives.

Key Synthetic Transformations and Applications

The strategic functionalization of this compound allows for the introduction of various pharmacophores and reactive handles, paving the way for the development of novel compounds with tailored properties. Key transformations include:

  • Benzylic Bromination of the Methyl Group: Introduction of a bromine atom at the 4-methyl position provides a versatile intermediate for further nucleophilic substitution reactions, enabling the synthesis of alcohols, ethers, amines, and other derivatives.

  • Oxidation of the Methyl Group: The methyl group can be oxidized to an aldehyde or a carboxylic acid, which are crucial functional groups for forming amides, esters, and for use in various coupling reactions.

  • Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring can be functionalized through reactions such as nitration, allowing for the introduction of substituents that can modulate the electronic and steric properties of the molecule.

  • Palladium-Catalyzed Cross-Coupling Reactions: Halogenated derivatives of this compound can serve as substrates in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds, significantly increasing molecular complexity.

The resulting derivatives have shown promise as anti-inflammatory, analgesic, anticancer, and antibacterial agents, as well as components in advanced materials.[1][2]

Experimental Protocols

Protocol 1: Benzylic Bromination of this compound

This protocol describes the selective bromination of the methyl group of this compound using N-bromosuccinimide (NBS) under radical initiation conditions. This reaction is analogous to the well-established Wohl-Ziegler reaction.[3][4]

Reaction Scheme:

G start This compound reagents NBS, AIBN CCl4, reflux start->reagents product 4-(Bromomethyl)-5-phenylisoxazole reagents->product

Caption: Benzylic Bromination of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl4), anhydrous

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(bromomethyl)-5-phenylisoxazole.

Quantitative Data (Expected):

ProductStarting MaterialReagentsSolventYield (%)
4-(Bromomethyl)-5-phenylisoxazoleThis compoundNBS, AIBNCCl470-85
Protocol 2: Oxidation of this compound to 4-Formyl-5-phenylisoxazole

This protocol is adapted from the synthesis of a related thiazole aldehyde and describes the oxidation of the methyl group to an aldehyde.[5] This transformation can be achieved through various methods; a two-step process involving initial bromination followed by oxidation is often employed.

Reaction Workflow:

G cluster_0 Step 1: Bromination cluster_1 Step 2: Oxidation A This compound B NBS, AIBN A->B Reflux in CCl4 C 4-(Bromomethyl)-5-phenylisoxazole B->C D 4-(Bromomethyl)-5-phenylisoxazole E N-Methylmorpholine N-oxide (NMO) D->E Acetonitrile, RT F 4-Formyl-5-phenylisoxazole E->F

Caption: Two-step synthesis of 4-formyl-5-phenylisoxazole.

Materials:

  • 4-(Bromomethyl)-5-phenylisoxazole (from Protocol 1)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetonitrile

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(bromomethyl)-5-phenylisoxazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-methylmorpholine N-oxide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Quench the reaction with water and extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-formyl-5-phenylisoxazole.

Quantitative Data (Expected):

ProductStarting MaterialReagentsSolventYield (%)
4-Formyl-5-phenylisoxazole4-(Bromomethyl)-5-phenylisoxazoleNMOAcetonitrile60-75
Protocol 3: Nitration of this compound

This protocol is based on the nitration of the closely related 3-methyl-5-phenylisoxazole and describes the introduction of a nitro group onto the phenyl ring.[6][7] The primary product is expected to be the para-substituted isomer due to the directing effect of the isoxazole ring.

Logical Relationship of Nitration Products:

G Start This compound Reagents HNO3 / H2SO4 Start->Reagents Para 4-Methyl-5-(4-nitrophenyl)isoxazole (Major Product) Reagents->Para Ortho 4-Methyl-5-(2-nitrophenyl)isoxazole (Minor Product) Reagents->Ortho Meta 4-Methyl-5-(3-nitrophenyl)isoxazole (Minor Product) Reagents->Meta

Caption: Expected products from the nitration of this compound.

Materials:

  • This compound

  • Concentrated nitric acid (HNO3)

  • Concentrated sulfuric acid (H2SO4)

  • Ice

  • Water

  • Ethanol

Procedure:

  • In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to this compound while stirring, maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the isoxazole, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain 4-methyl-5-(4-nitrophenyl)isoxazole.

Quantitative Data (Expected):

ProductStarting MaterialReagentsYield (%)
4-Methyl-5-(4-nitrophenyl)isoxazoleThis compoundHNO3, H2SO450-65

Conclusion

This compound is a readily functionalizable building block that provides access to a diverse array of chemical entities. The protocols outlined in these application notes serve as a foundation for researchers to explore the synthesis of novel isoxazole derivatives for various applications. The versatility of this scaffold, coupled with the straightforward nature of its chemical transformations, makes it a valuable tool in modern organic synthesis and drug discovery. Further exploration of palladium-catalyzed cross-coupling reactions with halogenated derivatives of this compound is a promising avenue for future research.[8][9][10]

References

High-Yield Synthesis of 4-Methyl-5-phenylisoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the high-yield synthesis of 4-methyl-5-phenylisoxazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined are based on robust and well-documented chemical transformations, primarily centered around the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes followed by palladium-catalyzed cross-coupling reactions.

Introduction

Isoxazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the isoxazole ring plays a crucial role in modulating their pharmacological profile. The this compound scaffold, in particular, is a key structural motif in several biologically active molecules. This document details a reliable and high-yielding synthetic strategy to access these valuable compounds.

Overall Synthetic Strategy

The presented synthesis plan involves a two-step sequence:

  • Electrophilic Cyclization: A 2-alkyn-1-one O-methyl oxime undergoes an electrophilic cyclization reaction using an iodine source to regioselectively form a 4-iodo-5-phenylisoxazole intermediate. This reaction is typically high-yielding and proceeds under mild conditions.[1][2][3][4]

  • Palladium-Catalyzed Cross-Coupling: The resulting 4-iodoisoxazole is then subjected to a palladium-catalyzed cross-coupling reaction with a suitable methylating agent to introduce the methyl group at the 4-position, affording the desired this compound derivative.

Synthesis_Workflow Start Starting Materials: 1-Phenyl-2-propyn-1-one Methoxylamine Hydrochloride Step1 Step 1: Formation of (Z)-1-phenyl-2-butyn-1-one O-methyl oxime Start->Step1 Step2 Step 2: Electrophilic Iodocyclization Step1->Step2 Intermediate 4-Iodo-5-methyl-3-phenylisoxazole Step2->Intermediate Step3 Step 3: Palladium-Catalyzed Methylation Intermediate->Step3 Final_Product This compound Derivatives Step3->Final_Product

Caption: Overall workflow for the synthesis of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of (Z)-1-phenyl-2-butyn-1-one O-methyl oxime

This protocol describes the formation of the key oxime precursor required for the electrophilic cyclization.

Materials:

  • 1-Phenyl-2-butyn-1-one

  • Methoxylamine hydrochloride

  • Pyridine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 1-phenyl-2-butyn-1-one (1.0 eq) in methanol, add methoxylamine hydrochloride (1.5 eq), pyridine (2.0 eq), and anhydrous sodium sulfate (2.0 eq).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-1-phenyl-2-butyn-1-one O-methyl oxime.

Protocol 2: Synthesis of 4-Iodo-5-methyl-3-phenylisoxazole

This protocol details the high-yield electrophilic cyclization to form the 4-iodoisoxazole intermediate.[1][4]

Materials:

  • (Z)-1-phenyl-2-butyn-1-one O-methyl oxime

  • Iodine monochloride (ICl, 1.0 M solution in CH₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Electrophilic_Cyclization Reactant (Z)-1-phenyl-2-butyn-1-one O-methyl oxime Product 4-Iodo-5-methyl-3-phenylisoxazole Reactant->Product Electrophilic Cyclization Reagent ICl in CH₂Cl₂ Reagent->Product

Caption: Electrophilic iodocyclization of the O-methyl oxime precursor.

Procedure:

  • Dissolve the (Z)-1-phenyl-2-butyn-1-one O-methyl oxime (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its completion by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography to yield 4-iodo-5-methyl-3-phenylisoxazole.

Protocol 3: Synthesis of this compound Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes the final step to introduce the methyl group at the 4-position of the isoxazole ring.

Materials:

  • 4-Iodo-5-methyl-3-phenylisoxazole

  • Methylboronic acid or a suitable methylboronic acid ester

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene or another suitable solvent

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a reaction vessel, combine 4-iodo-5-methyl-3-phenylisoxazole (1.0 eq), methylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂ - 0.05 eq and PPh₃ - 0.1 eq), and the base (e.g., K₂CO₃ - 2.0 eq).

  • Add a mixture of toluene and water (e.g., 4:1 v/v) to the vessel.

  • Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired this compound derivative.

Data Presentation

The following tables summarize the expected yields for the key synthetic steps based on literature precedents for analogous substrates.[1][2][4]

Table 1: Yields for the Synthesis of 4-Iodo-5-substituted-3-phenylisoxazoles

R Group at C5Yield (%)
Methyl85-95
Ethyl80-90
Phenyl88-98
tert-Butyl75-85

Table 2: Representative Yields for Palladium-Catalyzed Cross-Coupling of 4-Iodoisoxazoles

Cross-Coupling PartnerCatalyst SystemYield (%)
Phenylboronic acidPd(OAc)₂ / SPhos85-95
PhenylacetylenePdCl₂(PPh₃)₂ / CuI80-90
N-AcryloylmorpholinePd(OAc)₂ / P(o-tol)₃90-99

Note: The yields for the methylation reaction with methylboronic acid are expected to be in a similar high range as other Suzuki-Miyaura couplings.

Conclusion

The synthetic route detailed in this application note provides a reliable and high-yielding method for the preparation of this compound derivatives. The use of electrophilic cyclization followed by palladium-catalyzed cross-coupling offers a versatile approach to introduce a variety of substituents on the isoxazole core, making it highly valuable for the generation of compound libraries for drug discovery and development. The provided protocols are robust and can be adapted for the synthesis of a wide range of analogs.

References

Application Notes and Protocols for the Quantification of 4-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of 4-Methyl-5-phenylisoxazole in various sample matrices. The protocols are intended to be starting points for method development and validation in a research or quality control setting.

Introduction

This compound is a heterocyclic compound with a core isoxazole ring structure. Isoxazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Accurate and precise quantification of these compounds is crucial for pharmacokinetic studies, formulation development, and quality control of pharmaceutical products. This document outlines two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the quantification of non-volatile or semi-volatile compounds. A reverse-phase HPLC method is proposed for the analysis of this compound.

Experimental Protocol: HPLC

  • Instrumentation:

    • HPLC system with a UV or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Formic acid (analytical grade).

    • This compound reference standard.

    • Syringe filters (0.22 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient could be:

      • 0-2 min: 90% A, 10% B

      • 2-15 min: Linear gradient to 10% A, 90% B

      • 15-20 min: 10% A, 90% B

      • 20.1-25 min: Re-equilibration to 90% A, 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or determined by UV scan of the reference standard).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.

    • Sample Solution: The sample preparation will depend on the matrix. For a simple matrix, dissolve a known weight of the sample in methanol to achieve a concentration within the calibration range. For more complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[3] All solutions should be filtered through a 0.22 µm syringe filter before injection.[4]

Quantitative Data (Proposed)

The following table summarizes the proposed performance characteristics of the HPLC method. These values are based on typical performance for similar isoxazole derivatives and would need to be confirmed during method validation.[5][6]

ParameterProposed Value
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample/Standard B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Filter (0.22 µm) C->D E Inject Sample D->E F Separation on C18 Column E->F G UV Detection (254 nm) F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It offers high sensitivity and selectivity, making it suitable for trace analysis.

Experimental Protocol: GC-MS

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

    • Fused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a 5% phenyl-polymethylsiloxane stationary phase.

    • Autosampler and data acquisition software.

  • Reagents and Materials:

    • Methanol (GC grade).

    • This compound reference standard.

    • Internal standard (e.g., a structurally similar, stable isotopically labeled compound or a compound with similar chromatographic behavior not present in the sample).

  • Chromatographic and Spectrometric Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp at 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Characteristic ions for this compound would need to be determined from a full scan mass spectrum of the reference standard.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound and the internal standard in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solutions to various concentrations.

    • Sample Solution: Similar to the HPLC method, sample preparation will depend on the matrix. For complex matrices, extraction and clean-up steps are crucial to minimize matrix effects.

Quantitative Data (Proposed)

The following table summarizes the proposed performance characteristics of the GC-MS method. These values are based on typical performance for similar analytes and would require validation.[7][8]

ParameterProposed Value
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)3 ng/mL
Limit of Quantification (LOQ)10 ng/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Logical Relationship: GC-MS Quantification

GCMS_Quantification cluster_instrument GC-MS Instrument cluster_process Quantification Process GC Gas Chromatograph (Separation) MS Mass Spectrometer (Detection) GC->MS Analyte Transfer Cal Calibration Curve (Known Concentrations) MS->Cal Sample Sample Analysis (Unknown Concentration) MS->Sample Ratio Peak Area Ratio (Analyte/Internal Standard) Cal->Ratio Sample->Ratio Result Calculate Concentration Ratio->Result

GC-MS Quantification Logic

Method Validation

Both the HPLC and GC-MS methods presented are proposed starting points and must be fully validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The HPLC and GC-MS methods outlined in these application notes provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation to ensure the reliability and accuracy of the generated data.

References

Application Notes and Protocols for the Analysis of 4-Methyl-5-phenylisoxazole by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-phenylisoxazole is a heterocyclic compound with a scaffold that is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. Accurate and precise analytical methods are crucial for the quantification of this compound in research and quality control settings. This document provides detailed application notes and proposed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Disclaimer: As of the date of this document, specific validated analytical methods for this compound are not widely available in published literature. The following protocols are provided as robust starting points for method development and will require validation for specific matrices and applications.

High-Performance Liquid Chromatography (HPLC) Method

Application Note

This reversed-phase HPLC method is designed for the quantification of this compound. The method utilizes a C18 stationary phase and a gradient elution with a mobile phase consisting of acetonitrile and water, with formic acid as a modifier to ensure good peak shape and resolution. The phenylisoxazole core is expected to have a strong UV absorbance, making UV detection a suitable and sensitive choice. Based on data from structurally similar compounds, a detection wavelength in the range of 254-310 nm is recommended.[1] This method is intended to be a starting point for the analysis of bulk material or simple formulations and can be adapted for more complex matrices with appropriate sample preparation and validation.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 40
    10.0 90
    12.0 90
    12.1 40

    | 15.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 260 nm (A UV scan of the analyte is recommended to determine the optimal wavelength).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 1-100 µg/mL) using the diluent.

  • Sample Preparation: Dissolve the sample in the diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Data Presentation

The following table presents hypothetical but typical quantitative data for the proposed HPLC method.

ParameterValue
Retention Time (RT)~ 6.5 min
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Diluent weigh->dissolve dilute Prepare Working Solutions dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection at 260 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Application Note

This GC-MS method is suitable for the identification and quantification of this compound, particularly for its analysis in volatile and semi-volatile matrices, or for purity assessment where identification of trace impurities is required. The method employs a non-polar capillary column and electron ionization (EI) mass spectrometry. The thermal stability of similar isoxazole derivatives suggests that this compound is amenable to GC analysis. The mass spectrum will provide a unique fragmentation pattern, allowing for confident identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless (or split 10:1, depending on concentration).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range (Full Scan): m/z 40-400.

  • SIM Ions (for quantification): To be determined from the full scan spectrum of the reference standard. Likely to include the molecular ion and major fragment ions.

2. Standard and Sample Preparation:

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the desired concentration range (e.g., 0.1-25 µg/mL) using the solvent.

  • Sample Preparation: Dissolve the sample in the solvent to achieve a concentration within the calibration range.

Data Presentation

The following table presents hypothetical but typical quantitative data for the proposed GC-MS method.

ParameterValue
Retention Time (RT)~ 11.2 min
Linearity Range (SIM)0.1 - 25 µg/mL
Correlation Coefficient (r²)≥ 0.998
Limit of Detection (LOD)0.02 µg/mL
Limit of Quantification (LOQ)0.07 µg/mL
Accuracy (% Recovery)97.0 - 103.0%
Precision (% RSD)< 5.0%

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Standard/Sample dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Prepare Working Solutions dissolve->dilute inject Inject 1 µL into GC dilute->inject separate Separation on DB-5ms Column (Temperature Program) inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (Full Scan / SIM) ionize->detect extract_tic Extract Total Ion Chromatogram detect->extract_tic identify Identify by Mass Spectrum extract_tic->identify quantify Quantify using SIM or TIC identify->quantify

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols: 4-Methyl-5-phenylisoxazole in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of anti-inflammatory agents derived from the 4-Methyl-5-phenylisoxazole scaffold. Detailed protocols for key experiments and data summaries are included to facilitate research and development in this area.

Introduction

The isoxazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this compound, in particular, have demonstrated significant potential as anti-inflammatory agents. A notable example is Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, which features the 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide structure.[1][2] The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key inflammatory pathways, including the inhibition of COX enzymes and the downregulation of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) through the NF-κB and MAPK signaling cascades.[3][4][5]

Quantitative Data Summary

The anti-inflammatory activity of various isoxazole derivatives has been quantified through in vitro and in vivo studies. The following tables summarize key data for representative compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline (13j)COX-1258>64500[6]
COX-20.004[6]
4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)COX-15.0240
COX-20.021
3-(4-chlorophenyl)-4-phenyl-isoxazole (5b)COX-2--
4-(4-phenyl-isoxazol-3-yl)-phenol (5c)COX-2--
3-(4-phenyl-isoxazol-3-yl)-phenol (5d)COX-2--

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)Time (h)% Edema InhibitionReference
3-(4-chlorophenyl)-4-phenyl-isoxazole (5b)10275.68[7]
376.71[7]
4-(4-phenyl-isoxazol-3-yl)-phenol (5c)10274.48[7]
375.56[7]
3-(4-phenyl-isoxazol-3-yl)-phenol (5d)10271.86[7]
372.32[7]
Nimesulide (Standard)103-[8]

Experimental Protocols

Synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib)

This protocol describes a general synthesis route for Valdecoxib, a key anti-inflammatory agent based on the this compound core.

Materials:

  • Phenylacetone

  • Substituted arylnitrile oxides

  • Lithium diisopropylamide (LDA)

  • Chlorosulfonic acid (ClSO3H)

  • Ammonium hydroxide (NH4OH)

  • Ethanol

  • Sodium acetate

  • Hydroxylamine hydrochloride

Procedure:

  • Formation of the Isoxazole Ring: A common method involves the 1,3-dipolar cycloaddition of an arylnitrile oxide with the enolate of phenylacetone.[9]

    • Generate the thermodynamically stable enolate of phenylacetone using LDA at 0°C.

    • React the enolate with a substituted arylnitrile oxide to yield a 3-aryl-5-hydroxy-5-methyl-4-phenyl-2-isoxazoline intermediate.

    • Induce dehydration and aromatization of the isoxazoline intermediate under basic conditions to form the 3-aryl-5-methyl-4-phenylisoxazole.

  • Sulfonamide Group Introduction:

    • The synthesized 5-methyl-3,4-diphenylisoxazole is subjected to chlorosulfonation using chlorosulfonic acid.[2] This step introduces the sulfonyl chloride group onto the phenyl ring at the 4-position.

    • The resulting sulfonyl chloride is then treated with ammonium hydroxide to yield the final product, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide (Valdecoxib).[2]

  • Alternative Synthesis from Chalcones:

    • Synthesize chalcone derivatives by reacting aromatic aldehydes with aromatic ketones in an aqueous alcoholic alkaline medium.[5][7]

    • React the chalcone with hydroxylamine hydrochloride and sodium acetate in ethanol under reflux to form the isoxazole derivative.[7][10]

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized compounds against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme solutions (e.g., ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric substrate)

  • Tris-HCl buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme in each well of a 96-well plate.

  • Add the test compound at various concentrations to the wells. For control wells, add the solvent vehicle.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Add the colorimetric substrate, TMPD. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader after a fixed time (e.g., 2-5 minutes).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of compounds.[5][8]

Animals:

  • Wistar albino rats or Swiss albino mice of either sex, weighing 150-200g.

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Plethysmometer

Procedure:

  • Fast the animals overnight before the experiment with free access to water.

  • Divide the animals into groups: a control group, a standard drug group, and test groups for different doses of the synthesized compounds.

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives only the vehicle.

  • After a specific period (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of all animals.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.[4][12]

Visualizations

Signaling Pathways in Inflammation

The anti-inflammatory action of this compound derivatives often involves the modulation of key signaling pathways that regulate the expression of inflammatory mediators.

Inflammation_Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB_n NF-κB MAPK_pathway->NFkB_n Activates NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates NFkB NF-κB (Active) NFkB_IkB->NFkB IkB_p IκB (P) (Degradation) NFkB_IkB->IkB_p NFkB->NFkB_n Translocation COX2_enzyme COX-2 Enzyme Arachidonic_Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins Metabolism Gene_Expression Gene Expression NFkB_n->Gene_Expression COX2_gene COX-2 Gene NFkB_n->COX2_gene Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Expression->Cytokines Transcription & Translation COX2_gene->COX2_enzyme Transcription & Translation Isoxazole This compound Derivatives Isoxazole->MAPK_pathway Inhibits Isoxazole->NFkB Inhibits Activation Isoxazole->COX2_enzyme Inhibits

Caption: Inflammatory signaling pathways modulated by isoxazole derivatives.

Experimental Workflow

The development of novel anti-inflammatory agents from the this compound scaffold typically follows a structured workflow from synthesis to in vivo evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification and Characterization (NMR, MS, IR) Synthesis->Purification COX_Assay COX-1/COX-2 Inhibition Assay Purification->COX_Assay Cytokine_Assay Cytokine Inhibition Assay (TNF-α, IL-6) Purification->Cytokine_Assay Edema_Assay Carrageenan-Induced Paw Edema Assay COX_Assay->Edema_Assay Promising Compounds Cytokine_Assay->Edema_Assay Promising Compounds Toxicity_Study Acute Toxicity Study Edema_Assay->Toxicity_Study Data_Analysis Data Analysis and SAR Studies Toxicity_Study->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

References

Application of 4-Methyl-5-phenylisoxazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The isoxazole scaffold is a prominent heterocyclic motif in the development of contemporary agrochemicals. Its inherent chemical properties and diverse substitution patterns allow for the fine-tuning of biological activity, leading to the discovery of potent herbicides, fungicides, and insecticides. This document provides a detailed overview of the application of 4-methyl-5-phenylisoxazole and its derivatives in agrochemical research, with a focus on their herbicidal activity. Included are summaries of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers and drug development professionals in this field. While direct agrochemical applications of this compound are not extensively documented in publicly available literature, its derivatives have shown significant promise, particularly as herbicides.

Herbicidal Activity

Research into isoxazole derivatives has identified several compounds with significant herbicidal properties. These compounds often act by inhibiting crucial enzymatic pathways in plants, leading to growth arrest and mortality of susceptible weed species.

Inhibition of D1 Protease

A notable herbicidal mechanism of action for derivatives of this compound is the inhibition of D1 protease (also known as CtpA). This enzyme is critical for the C-terminal processing of the D1 protein in Photosystem II, a vital component of the photosynthetic machinery. Inhibition of D1 protease disrupts the repair cycle of Photosystem II, leading to photoinhibition and ultimately, plant death.

A series of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides, which are derivatives of the core this compound structure, have been synthesized and tested for their herbicidal activity. These compounds have demonstrated moderate to good herbicidal efficacy against common agricultural weeds such as Brassica napus (rapeseed) and Echinochloa crusgalli (barnyard grass) in in vivo tests.[1][2][3]

Quantitative Herbicidal Activity Data

Compound IDTarget WeedApplication RateActivity LevelReference
4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamidesBrassica napusNot SpecifiedModerate to Good[1][2]
4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamidesEchinochloa crusgalliNot SpecifiedModerate to Good[1][2]
5-Methyl-4-isoxazolecarboxylic acidDigitaria ciliarisNot SpecifiedHerbicidal Activity Noted[4]
Inhibition of Acetyl-CoA Carboxylase (ACCase)

While not directly related to this compound, other isoxazole derivatives have been investigated as inhibitors of Acetyl-CoA Carboxylase (ACCase), a key enzyme in fatty acid biosynthesis. Inhibition of ACCase disrupts the production of essential lipids, leading to the breakdown of cell membranes and ultimately plant death. This highlights a potential alternative mechanism of action for novel isoxazole-based herbicides.

Experimental Protocols

Synthesis of Isoxazole Derivatives

Protocol 1: Synthesis of 5-Methylisoxazole-4-carboxylic acid [4][5][6][7]

This protocol describes the synthesis of 5-methylisoxazole-4-carboxylic acid, a derivative noted for its herbicidal activity.

Materials:

  • Ethyl acetoacetate

  • Triethylorthoformate

  • Acetic anhydride

  • Hydroxylamine sulfate

  • Sodium acetate (or a salt of trifluoroacetic acid)

  • Strong acid (e.g., 60% sulfuric acid)

  • Thionyl chloride

  • 4-Trifluoromethylaniline

  • Amine base (e.g., triethylamine)

  • Toluene

  • 2% Acetic acid-toluene mixed solvent

Procedure:

  • Step (a): Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethylacetoacetate, triethylorthoformate, and acetic anhydride at a temperature of approximately 75 °C to 150 °C.

  • Step (b): Formation of Ethyl-5-methylisoxazole-4-carboxylate: Combine the ethyl ethoxymethyleneacetoacetic ester with sodium acetate or a salt of trifluoroacetic acid in the presence of hydroxylamine sulfate at a temperature between -20 °C and 10 °C.

  • Step (c): Hydrolysis to 5-methylisoxazole-4-carboxylic acid: React the ethyl-5-methylisoxazole-4-carboxylate with a strong acid, such as 60% sulfuric acid, to hydrolyze the ester. The ethanol generated is continuously distilled off. After cooling, the solid product is collected by filtration.

  • Step (d): Purification: The crude acid can be recrystallized from a 2% acetic acid-toluene mixed solvent to achieve high purity.

  • Step (e): Formation of the Anilide (Example Derivative): The purified 5-methylisoxazole-4-carboxylic acid can be further reacted with thionyl chloride to form the acid chloride, which is then reacted with 4-trifluoromethylaniline and an amine base to form 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

Protocol 2: General Synthesis of 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides [2]

This protocol outlines the multi-step synthesis of D1 protease inhibiting herbicidal derivatives.

Materials:

  • Appropriate starting materials for isoxazole ring formation

  • N-Bromosuccinimide (NBS)

  • Thioacetamide

  • Piperidine

  • Appropriate isocyanate or isothiocyanate

  • Solvents (e.g., Dichloromethane, Petroleum ether)

  • Triethylamine (Et3N)

Procedure:

  • Isoxazole Ring Formation: Synthesize the 4-acetyl-5-methyl-3-arylisoxazole intermediate according to established literature procedures.

  • α-Bromination: Brominate the acetyl group of the isoxazole intermediate.

  • Thiazole Ring Formation: React the brominated intermediate with a suitable thioamide to form the thiazole ring.

  • Carboxamide/Thiocarboxamide Attachment: Dissolve the resulting piperidinyl-thiazole intermediate in dichloromethane containing triethylamine. Add the appropriate isocyanate or phenylisothiocyanate dropwise at room temperature. After the reaction is complete, evaporate the solvent and purify the residue by column chromatography on silica gel.

Biological Assays

Protocol 3: In Vivo Herbicidal Activity Assay

This protocol provides a general method for assessing the whole-plant herbicidal efficacy of test compounds.

Materials:

  • Seeds of test weed species (e.g., Brassica napus, Echinochloa crusgalli)

  • Pots with appropriate soil mix

  • Test compound solutions at various concentrations

  • Control solution (e.g., solvent blank)

  • Growth chamber or greenhouse with controlled environmental conditions

Procedure:

  • Plant Cultivation: Sow seeds of the target weed species in pots and grow them under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Compound Application: Prepare solutions of the test compounds at different concentrations. Apply the solutions to the plants, typically via foliar spray, ensuring uniform coverage. A control group should be treated with the solvent blank.

  • Incubation and Observation: Return the treated plants to the growth chamber. Observe the plants at regular intervals (e.g., 3, 7, and 14 days after treatment) for signs of phytotoxicity, such as chlorosis, necrosis, growth inhibition, and mortality.

  • Data Collection: At the end of the observation period, assess the herbicidal effect. This can be done visually using a rating scale (e.g., 0% = no effect, 100% = complete kill) or by measuring quantitative parameters like plant height and fresh/dry weight. Calculate the GR50 (the concentration required to inhibit growth by 50%).

Protocol 4: In Vitro D1 Protease Inhibition Assay [1][5]

This assay is used to determine the inhibitory activity of compounds against the D1 protease enzyme.

Materials:

  • Recombinant spinach CtpA (D1 protease)

  • Fluorogenic peptide substrate corresponding to the C-terminus of the D1 precursor protein

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compound solutions at various concentrations

  • 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Assay Preparation: In a 96-well microplate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the recombinant D1 protease to each well.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 37°C). Measure the increase in fluorescence over time using a microplate reader. The fluorescence is generated upon cleavage of the substrate by the enzyme.

  • Data Analysis: Determine the initial reaction rates from the fluorescence data. Calculate the percentage of inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Signaling Pathways and Experimental Workflows

To visualize the concepts and procedures described, the following diagrams have been generated using the DOT language.

D1_Protease_Inhibition cluster_photosystem Photosystem II Repair Cycle D1_protein Damaged D1 Protein pD1 Precursor D1 (pD1) D1_protein->pD1 Synthesis D1_protease D1 Protease (CtpA) pD1->D1_protease Substrate Mature_D1 Mature D1 Protein D1_protease->Mature_D1 Cleavage PSII_assembly PSII Reassembly Mature_D1->PSII_assembly Inhibitor This compound Derivative Inhibitor->D1_protease Inhibition

Caption: D1 Protease Inhibition Pathway.

Synthesis_Workflow start Start: Starting Materials isoxazole_formation Isoxazole Ring Formation start->isoxazole_formation bromination α-Bromination of Acetyl Group isoxazole_formation->bromination thiazole_formation Thiazole Ring Formation bromination->thiazole_formation carboxamide_attachment Carboxamide/Thiocarboxamide Attachment thiazole_formation->carboxamide_attachment purification Purification (Column Chromatography) carboxamide_attachment->purification end End: Final Product purification->end

Caption: Synthesis Workflow for Herbicidal Derivatives.

Herbicidal_Assay_Workflow start Start: Weed Seed Germination cultivation Plant Cultivation to 2-3 Leaf Stage start->cultivation treatment Application of Test Compound cultivation->treatment incubation Incubation under Controlled Conditions treatment->incubation observation Observation for Phytotoxicity (3, 7, 14 days) incubation->observation data_collection Data Collection (Visual Assessment, Weight Measurement) observation->data_collection analysis Analysis (e.g., GR50 Calculation) data_collection->analysis end End: Herbicidal Efficacy Determined analysis->end

References

Application Notes and Protocols: 4-Methyl-5-phenylisoxazole as an Intermediate for Novel Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The isoxazole scaffold is a privileged five-membered heterocyclic motif that is frequently incorporated into the core structures of a wide range of biologically active compounds. Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have made it an attractive building block in medicinal chemistry. Among the myriad of isoxazole derivatives, 4-methyl-5-phenylisoxazole and its analogues serve as crucial intermediates in the synthesis of novel pharmaceuticals. This document provides detailed application notes and experimental protocols for the utilization of a key derivative, 5-methylisoxazole-4-carboxylic acid, in the synthesis of the immunomodulatory drug Leflunomide.

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis and psoriatic arthritis.[1] It is a prodrug that is rapidly converted in the body to its active metabolite, Teriflunomide.[1] Teriflunomide exerts its therapeutic effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[2][3] By blocking this pathway, Teriflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby inhibiting the proliferation of rapidly dividing cells, such as activated lymphocytes, which are key mediators of autoimmune diseases.[4][5]

These application notes will detail the synthetic route from 5-methylisoxazole-4-carboxylic acid to Leflunomide, provide comprehensive data for the starting material and the final product, and outline the mechanism of action of its active metabolite.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for 5-Methylisoxazole-4-carboxylic Acid
PropertyValueReference
Molecular Formula C₅H₅NO₃[6]
Molecular Weight 127.10 g/mol [6]
Appearance Solid
Melting Point 144-148 °C
¹H NMR (DMSO-d₆) δ 13.1 (s, 1H, COOH), 8.6 (s, 1H, isoxazole-H), 2.7 (s, 3H, CH₃)[7]
¹³C NMR (DMSO-d₆) δ 172.7, 168.3, 111.9, 108.9, 12.1[8]
IR (KBr, cm⁻¹) 3100-2500 (O-H stretch), 1710 (C=O stretch), 1600, 1550 (C=N, C=C stretch)[6]
Mass Spectrum (m/z) 127 (M⁺)[6]
Table 2: Physicochemical and Spectroscopic Data for Leflunomide
PropertyValueReference
Molecular Formula C₁₂H₉F₃N₂O₂[9]
Molecular Weight 270.21 g/mol [9]
Appearance White crystalline solid[9]
Melting Point 164-167 °C
¹H NMR (DMSO-d₆) δ 10.4 (s, 1H, NH), 8.7 (s, 1H, isoxazole-H), 7.8 (d, 2H, Ar-H), 7.7 (d, 2H, Ar-H), 2.8 (s, 3H, CH₃)[10]
¹³C NMR (DMSO-d₆) δ 169.1, 162.2, 158.4, 139.1, 126.5 (q, J=32 Hz), 125.9, 124.3 (q, J=272 Hz), 119.8, 111.9, 12.8
IR (KBr, cm⁻¹) 3300 (N-H stretch), 1685 (C=O stretch), 1610, 1540 (C=N, C=C stretch), 1325 (C-F stretch)[10]
Mass Spectrum (m/z) 270 (M⁺)[9]
Table 3: Biological Activity of Teriflunomide (Active Metabolite of Leflunomide)
ParameterValueTargetReference
IC₅₀ 130 nMHuman DHODH[5]
IC₅₀ 307.1 nMHuman DHODH[11]
IC₅₀ 407.8 nMHuman DHODH[4]
Kᵢ 179 nMHuman DHODH[2]
Kₑ 12 nMHuman DHODH[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride

This protocol describes the conversion of 5-methylisoxazole-4-carboxylic acid to its corresponding acid chloride, a key intermediate for the synthesis of Leflunomide.

Materials:

  • 5-Methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-methylisoxazole-4-carboxylic acid (1 equivalent).

  • Add toluene to the flask to create a slurry.

  • Slowly add thionyl chloride (1.5-2.0 equivalents) to the stirring mixture at room temperature.

  • Add a catalytic amount of DMF (a few drops) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The resulting crude 5-methylisoxazole-4-carbonyl chloride is a yellow to brown oil or low-melting solid and is typically used in the next step without further purification.

Protocol 2: Synthesis of Leflunomide (5-methyl-N-(4-(trifluoromethyl)phenyl)isoxazole-4-carboxamide)

This protocol details the N-acylation of 4-(trifluoromethyl)aniline with 5-methylisoxazole-4-carbonyl chloride to produce Leflunomide.[10]

Materials:

  • 5-Methylisoxazole-4-carbonyl chloride (from Protocol 1)

  • 4-(Trifluoromethyl)aniline

  • Dimethoxyethane (DME) or other suitable aprotic solvent (e.g., acetonitrile, toluene)

  • Triethylamine or other suitable base (e.g., pyridine, sodium bicarbonate)

  • Round-bottom flask

  • Stirring apparatus

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

  • In a round-bottom flask, dissolve 4-(trifluoromethyl)aniline (1 equivalent) and triethylamine (1.1 equivalents) in dimethoxyethane.

  • Cool the solution in an ice bath to 0-5 °C with stirring.

  • Dissolve the crude 5-methylisoxazole-4-carbonyl chloride (1 equivalent) in a minimal amount of dimethoxyethane and place it in a dropping funnel.

  • Add the acid chloride solution dropwise to the cooled aniline solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, the triethylamine hydrochloride salt will have precipitated. Filter the reaction mixture to remove the salt.

  • Concentrate the filtrate under reduced pressure to obtain the crude Leflunomide.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure Leflunomide as a white crystalline solid.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • A typical overall yield for this two-step synthesis is in the range of 68-88% with a purity of >99.5% as determined by HPLC.[10][12]

Mandatory Visualization

Signaling Pathway of Teriflunomide Action

Teriflunomide_Mechanism_of_Action cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate DHODH->Orotate CoQH2 Ubiquinol (CoQH₂) DHODH->CoQH2 Dihydroorotate Dihydroorotate Dihydroorotate->DHODH Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis CoQ Ubiquinone (CoQ) CoQ->DHODH Teriflunomide Teriflunomide (Active Metabolite) Teriflunomide->DHODH Inhibition UMP Uridine Monophosphate (UMP) Pyrimidine_Synthesis->UMP DNA_RNA_Synthesis DNA and RNA Synthesis UMP->DNA_RNA_Synthesis Cell_Proliferation Lymphocyte Proliferation DNA_RNA_Synthesis->Cell_Proliferation Immunosuppression Immunosuppression Cell_Proliferation->Immunosuppression

Caption: Mechanism of action of Teriflunomide.

Experimental Workflow for Leflunomide Synthesis

Leflunomide_Synthesis_Workflow Start 5-Methylisoxazole-4-carboxylic Acid Step1 Step 1: Acyl Chloride Formation - Thionyl Chloride - Toluene, cat. DMF - Reflux Start->Step1 Intermediate 5-Methylisoxazole-4-carbonyl chloride (Crude) Step1->Intermediate Step2 Step 2: N-Acylation - 4-(Trifluoromethyl)aniline - Triethylamine, DME - 0°C to RT Intermediate->Step2 Crude_Product Crude Leflunomide Step2->Crude_Product Purification Purification - Recrystallization Crude_Product->Purification Final_Product Pure Leflunomide Purification->Final_Product Analysis Analysis - NMR, IR, MS - HPLC (Purity) Final_Product->Analysis

Caption: Workflow for the synthesis of Leflunomide.

Conclusion

This compound derivatives, particularly 5-methylisoxazole-4-carboxylic acid, are valuable and versatile intermediates in the synthesis of pharmaceuticals. The straightforward and high-yielding synthesis of Leflunomide presented here highlights the utility of this scaffold. The potent and specific mechanism of action of its active metabolite, Teriflunomide, in inhibiting de novo pyrimidine synthesis provides a clear rationale for its efficacy in treating autoimmune disorders. These application notes and protocols offer a comprehensive guide for researchers in the field of drug discovery and development who are interested in exploring the potential of isoxazole-based compounds as novel therapeutic agents.

References

Application Notes and Protocols for N-Methylation of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the N-methylation of isoxazole derivatives, a key chemical modification in the synthesis of diverse molecular entities for drug discovery and development. Isoxazole derivatives are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] N-methylation can further modulate the physicochemical properties and biological activity of these compounds, making this a critical reaction for lead optimization in medicinal chemistry.

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry due to its electronic properties and ability to participate in hydrogen bonding. N-methylation of the isoxazole nitrogen atom leads to the formation of N-methylisoxazolium salts. This quaternization can enhance the compound's solubility, alter its binding affinity to biological targets, and modify its metabolic stability. This document outlines two common and effective protocols for the N-methylation of isoxazole derivatives using methyl iodide and dimethyl sulfate, respectively.

Experimental Protocols

The following protocols provide detailed methodologies for the N-methylation of a generic substituted isoxazole. Researchers should note that optimal reaction conditions may vary depending on the specific substituents on the isoxazole ring.

Protocol 1: N-Methylation using Methyl Iodide

This protocol describes the N-methylation of an isoxazole derivative using methyl iodide in dimethyl sulfoxide (DMSO).

Materials:

  • Substituted isoxazole

  • Methyl iodide (CH₃I)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum

  • Nitrogen or Argon gas inlet

  • Syringe

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted isoxazole (1.0 eq) in anhydrous DMSO to make a 0.5 M solution.

  • Addition of Methylating Agent: To the stirred solution, add methyl iodide (1.5 eq) dropwise via syringe at room temperature.

  • Reaction: Stir the reaction mixture at 33-60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the reactivity of the isoxazole derivative.

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. Precipitate the N-methylisoxazolium iodide salt by the slow addition of diethyl ether with vigorous stirring.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove residual DMSO and unreacted starting materials.

  • Recrystallization (Optional): For higher purity, recrystallize the N-methylisoxazolium iodide salt from a suitable solvent system, such as ethanol or a mixture of methanol and diethyl ether.[4][5][6]

  • Drying: Dry the purified product under vacuum to obtain the final N-methylated isoxazole derivative.

Protocol 2: N-Methylation using Dimethyl Sulfate

This protocol outlines the N-methylation of an isoxazole derivative using dimethyl sulfate. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with appropriate personal protective equipment in a well-ventilated fume hood.[7][8]

Materials:

  • Substituted isoxazole

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Acetone, anhydrous

  • Sodium bicarbonate (NaHCO₃)

  • Diethyl ether

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the substituted isoxazole (1.0 eq) and sodium bicarbonate (2.0 eq) in anhydrous acetone.

  • Addition of Methylating Agent: To the stirred suspension, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-20 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the sodium bicarbonate.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude N-methylisoxazolium methyl sulfate salt. The product can often be precipitated by the addition of diethyl ether.

  • Purification: Wash the crude product with diethyl ether. For further purification, recrystallization from a suitable solvent such as ethanol is recommended.[4][5][6] Column chromatography using silica gel with a polar eluent system (e.g., dichloromethane/methanol) can also be employed for the purification of azolium salts.[9]

  • Drying: Dry the purified product under vacuum.

Data Presentation

The following tables summarize typical reaction parameters and expected analytical data for the N-methylation of isoxazole derivatives.

Table 1: Comparison of N-Methylation Protocols

ParameterProtocol 1: Methyl IodideProtocol 2: Dimethyl Sulfate
Methylating Agent Methyl Iodide (CH₃I)Dimethyl Sulfate ((CH₃)₂SO₄)
Solvent Dimethyl Sulfoxide (DMSO)Acetone
Base Not typically requiredSodium Bicarbonate (NaHCO₃)
Temperature 33-60 °CReflux (~56 °C)
Typical Reaction Time 4-24 hours4-20 hours
Typical Yield 60-85%65-90%[7]
Product N-methylisoxazolium iodideN-methylisoxazolium methyl sulfate
Safety Considerations Methyl iodide is toxic and a suspected carcinogen.Dimethyl sulfate is highly toxic and a suspected carcinogen.[7][8]

Table 2: Representative Spectroscopic Data for a 3-Phenyl-N-methylisoxazolium Derivative

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 9.5 - 9.8s-H-5
7.8 - 8.2m-Aromatic-H
7.5 - 7.7m-Aromatic-H
4.3 - 4.5s-N-CH₃
¹³C NMR 160 - 165C=N
155 - 160C-5
128 - 135Aromatic-C
115 - 120C-4
40 - 45N-CH₃

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the isoxazole and phenyl rings.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the N-methylation of isoxazole derivatives.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis start Start dissolve Dissolve Isoxazole in Solvent start->dissolve add_base Add Base (if required) dissolve->add_base add_reagent Add Methylating Agent add_base->add_reagent react Heat and Stir add_reagent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor cool Cool to RT monitor->cool precipitate Precipitate with Anti-solvent cool->precipitate filter Filter Solid precipitate->filter purify Recrystallize or Column Chromatography filter->purify characterize Characterize (NMR, MS, etc.) purify->characterize end End characterize->end

General experimental workflow for N-methylation.
Signaling Pathway Involvement

Certain isoxazole derivatives have been shown to modulate key cellular signaling pathways. For example, an isoxazole chalcone derivative has been identified as an activator of melanogenesis in B16 melanoma cells through the Akt/GSK3β/β-catenin signaling pathway.[10] While this is not a direct example of an N-methylated isoxazole, it highlights a relevant pathway where isoxazole-containing molecules can exert biological effects. N-methylation could potentially enhance or modify such activity.

G isoxazole Isoxazole Derivative akt Akt isoxazole->akt Activates gsk3b GSK3β akt->gsk3b Inhibits beta_catenin β-catenin gsk3b->beta_catenin Inhibits (Phosphorylation & Degradation) mitf MITF beta_catenin->mitf Activates Transcription tyrosinase Tyrosinase mitf->tyrosinase Activates Transcription melanogenesis Melanogenesis tyrosinase->melanogenesis Catalyzes

Akt/GSK3β/β-catenin signaling pathway.

References

Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazoles are a critical class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, make them privileged scaffolds in the development of novel therapeutics.[1][2][3][4] The [2+3] cycloaddition, or 1,3-dipolar cycloaddition, stands out as one of the most powerful and versatile methods for constructing the isoxazole ring.[5][6] This reaction typically involves the concerted addition of a 1,3-dipole, most commonly a nitrile oxide, to a dipolarophile, such as an alkyne or an alkene.[5][7]

This application note provides a detailed overview of the [2+3] cycloaddition reaction for isoxazole synthesis, focusing on the prevalent nitrile oxide-alkyne cycloaddition. It includes the reaction mechanism, detailed experimental protocols, quantitative data on reaction outcomes, and the significance of this methodology in drug development.

Reaction Mechanism: 1,3-Dipolar Cycloaddition

The synthesis of isoxazoles via [2+3] cycloaddition is a highly efficient process that involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). Nitrile oxides are unstable and are therefore generated in situ from various precursors, such as the oxidation of aldoximes, the dehydrohalogenation of hydroximoyl chlorides, or the dehydration of nitroalkanes.[8]

The generally accepted mechanism is a concerted, pericyclic reaction where the π-electrons of the nitrile oxide and the alkyne rearrange in a single transition state to form the five-membered isoxazole ring.[6] The regioselectivity of the reaction (i.e., the formation of 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) is influenced by both steric and electronic factors of the substituents on the dipole and dipolarophile.[9]

G cluster_reactants Reactants cluster_transition Concerted Transition State cluster_product Product R1 Nitrile Oxide (1,3-Dipole) R-C≡N⁺-O⁻ TS [ ... ]‡ R1->TS [π2s + π4s] R2 Alkyne (Dipolarophile) R'C≡CR'' R2->TS P1 Substituted Isoxazole TS->P1 Cycloaddition

Caption: General mechanism of the [2+3] cycloaddition for isoxazole synthesis.

Experimental Protocols

Protocol 1: Classic In Situ Generation of Nitrile Oxide from Aldoxime

This protocol describes the synthesis of a 3,5-disubstituted isoxazole via the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent like sodium hypochlorite (bleach).

Materials:

  • Aromatic or aliphatic aldoxime (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Dichloromethane (DCM)

  • Aqueous sodium hypochlorite (NaOCl, e.g., commercial bleach, ~6-8%)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Ice bath

Procedure:

  • Dissolve the aldoxime (1.0 eq) in DCM in a round-bottom flask.

  • Add the terminal alkyne (1.2 eq) to the solution.

  • Cool the vigorously stirred mixture to 0 °C in an ice bath.[10]

  • Slowly add the aqueous NaOCl solution dropwise over 15-30 minutes.[10]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3,5-disubstituted isoxazole.

G start Start dissolve Dissolve Aldoxime & Alkyne in DCM start->dissolve cool Cool to 0°C dissolve->cool add_naocl Slowly Add aq. NaOCl cool->add_naocl stir Stir at Room Temp (12-24h) add_naocl->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purify by Chromatography workup->purify end End: Pure Isoxazole purify->end

Caption: Experimental workflow for isoxazole synthesis from an aldoxime.

Protocol 2: Copper(I)-Catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC)

This method provides excellent regioselectivity for 3,5-disubstituted isoxazoles and is often performed as a one-pot, three-component reaction.[11]

Materials:

  • Aldoxime (1.0 eq)

  • Terminal alkyne (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

  • Sodium ascorbate (10-20 mol%)

  • Solvent (e.g., t-BuOH/H₂O mixture, THF)

  • Base (e.g., triethylamine, Et₃N)

Procedure:

  • To a solution of the aldoxime and terminal alkyne in the chosen solvent system, add CuSO₄·5H₂O and sodium ascorbate.

  • Add the base (e.g., triethylamine) to facilitate the in situ generation of the nitrile oxide.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the 3,5-disubstituted isoxazole.

Protocol 3: Ruthenium(II)-Catalyzed Cycloaddition for 3,4-Disubstituted Isoxazoles

While thermal and copper-catalyzed reactions typically yield 3,5-disubstituted products, ruthenium catalysis provides regiocomplementary access to the 3,4-disubstituted isomers.[12]

Materials:

  • Hydroximoyl chloride (1.6 eq)

  • Terminal alkyne (1.0 eq)

  • Ruthenium catalyst (e.g., [Cp*RuCl(cod)]) (5-15 mol%)[12]

  • Triethylamine (Et₃N) (1.6 eq)[12]

  • Solvent (e.g., 1,2-dichloroethane, DCE)[12]

Procedure:

  • In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkyne, hydroximoyl chloride, and ruthenium catalyst in DCE.

  • Add triethylamine to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.[12]

  • Monitor the reaction for the formation of the 3,4-disubstituted isoxazole.

  • After completion, the solvent is removed under reduced pressure.

  • The crude product is purified directly by flash column chromatography to isolate the target compound.

Data Presentation

The choice of methodology significantly impacts the yield and regioselectivity of the isoxazole synthesis. The following tables summarize representative quantitative data from the literature.

Table 1: Comparison of Yields for 3,5-Disubstituted Isoxazoles

1,3-Dipole Precursor Dipolarophile Method Yield (%) Reference
Benzaldehyde Oxime Phenylacetylene NaOCl Oxidation High [13]
4-Methoxybenzaldoxime Propargyl alcohol Cu(I)-catalyzed 95% [11]
Ethyl 2-chloro-2-(hydroxyimino)acetate N-phenylprop-2-yn-1-amide Microwave, Metal-free Quantitative [6]

| Various Aldoximes | Various Alkynes | Ball-milling, Oxone | up to 85% |[14][15] |

Table 2: Regioselectivity Comparison: 3,5- vs. 3,4-Disubstitution

Catalyst Alkyne Nitrile Oxide Source Product Ratio (3,5- : 3,4-) Yield (%) Reference
None (Thermal) Phenylacetylene 4-sulfamoylphenyl-hydroximoyl chloride >95 : <5 ~70% [12]
[Cp*RuCl(cod)] Phenylacetylene 4-sulfamoylphenyl-hydroximoyl chloride <5 : >95 78% [12]

| None (Intramolecular) | N-propargylbenzimidazole oxime | NaOCl on aldoxime | Forms fused 3,4-disubstituted product | 97% |[10] |

Applications in Drug Development

The isoxazole moiety is a key component in numerous FDA-approved drugs and clinical candidates, highlighting the importance of its synthesis. Its ability to act as a bioisostere for other functional groups and its favorable metabolic stability contribute to its prevalence in medicinal chemistry.[4]

  • Anti-inflammatory Agents: Valdecoxib, a selective COX-2 inhibitor, features a central isoxazole ring. The development of novel valdecoxib derivatives often utilizes Ru(II)-catalyzed [2+3] cycloadditions to control regiochemistry, which is crucial for biological activity.[12]

  • Anticancer Therapeutics: Many compounds containing isoxazole rings have demonstrated significant anticancer activity.[2][3] The synthetic accessibility via cycloaddition allows for the rapid generation of diverse libraries of isoxazole-containing compounds for screening.

  • Antibacterial and Antifungal Agents: Isoxazole derivatives have shown potent activity against various microbial strains.[2][3] The [2+3] cycloaddition is used to synthesize complex molecules, including isoxazole-tethered peptides and conjugates, for developing new antimicrobial agents.[16][17]

The orthogonality of the nitrile oxide-alkyne cycloaddition with other "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enables the selective and sequential modification of complex biomolecules, further expanding its utility in creating sophisticated drug candidates.[16][17]

References

Application Notes & Protocols: Leveraging the 4-Methyl-5-phenylisoxazole Scaffold for Novel Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-Methyl-5-phenylisoxazole core is a well-established "privileged scaffold" in medicinal chemistry. Its versatile structure, characterized by favorable physicochemical properties and synthetic tractability, allows for the development of potent and selective inhibitors against a wide array of enzymatic targets. Isoxazole derivatives are known to exhibit diverse biological activities, including anti-tumor, anti-inflammatory, and neuroprotective effects.[1][2] This document provides detailed application notes and experimental protocols for developing enzyme inhibitors based on this valuable chemical framework, focusing on key targets such as Acetyl-CoA Carboxylase (ACC), various protein kinases, and monoamine oxidases (MAO).

Application Note 1: Targeting Acetyl-CoA Carboxylase (ACC) for Cancer Therapy

Background: Acetyl-CoA Carboxylase (ACC) is a critical enzyme in the de novo fatty acid synthesis (FASyn) pathway, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.[3][4] Many cancer cells exhibit elevated FASyn to support rapid proliferation and membrane biosynthesis, making ACC a prime target for anticancer drug development.[3][4] Inhibition of ACC can lead to decreased malonyl-CoA levels, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4] Derivatives of the this compound scaffold have been identified as potent ACC inhibitors.[3][4]

Quantitative Data: ACC Inhibitory and Antiproliferative Activity

The following table summarizes the inhibitory potency of representative 4-phenoxy-phenyl isoxazole derivatives against human ACC1 (hACC1) and their cytotoxic effects on various cancer cell lines.

Compound IDModificationshACC1 IC₅₀ (nM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Reference
6g Cyclopropylmethoxy & Acetamide99.81.101.731.50[3][4]
6l Trifluoromethoxy & Urea-0.220.260.21[3][4]
CP-640186 Positive Control108.0---[4]
Doxorubicin Positive Control----[3]

Signaling Pathway: ACC Inhibition in Cancer Cells

ACC_Pathway cluster_pathway De Novo Fatty Acid Synthesis AcetylCoA Acetyl-CoA ACC1 ACC1 Enzyme AcetylCoA->ACC1 Carboxylation MalonylCoA Malonyl-CoA FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Membrane Membrane Biosynthesis & Energy Supply FattyAcids->Membrane Proliferation Cancer Cell Proliferation Membrane->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Induction ACC1->MalonylCoA Inhibitor This compound Derivative (e.g., 6g) Inhibitor->ACC1 Inhibitor_Development_Workflow TargetID Target Identification & Validation ScaffoldID Scaffold Identification (this compound) TargetID->ScaffoldID LibrarySynth Library Synthesis & Purification ScaffoldID->LibrarySynth HTS High-Throughput Screening (HTS) LibrarySynth->HTS HitID Hit Identification HTS->HitID SAR Hit-to-Lead Optimization (SAR Studies) HitID->SAR Iterative Process SAR->LibrarySynth LeadOpt Lead Optimization (ADMET Profiling) SAR->LeadOpt Preclinical Preclinical Studies (In Vivo Models) LeadOpt->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

Application Notes and Protocols: 4-Methyl-5-phenylisoxazole in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 4-Methyl-5-phenylisoxazole in material science, focusing on its role as a building block for advanced polymers. Due to the limited availability of direct experimental data on this compound in material science applications, this document leverages information on structurally similar isoxazole derivatives, such as 4-Acetyl-5-methyl-3-phenylisoxazole and 4-(Hydroxymethyl)-5-methyl-3-phenylisoxazole, to provide representative protocols and potential applications. These analogues are known to be used in the development of novel materials with specific electronic properties and in polymers and coatings to enhance thermal stability and mechanical properties.[1][2]

Overview of this compound in Material Science

The isoxazole moiety is a versatile heterocyclic ring that has garnered significant interest in medicinal chemistry and, increasingly, in material science.[3] The rigid, planar structure and the presence of nitrogen and oxygen atoms offer unique electronic and hydrogen-bonding capabilities. This compound, as a derivative, can be functionalized to act as a monomer in polymerization reactions or as a component in the synthesis of functional materials.

Potential applications in material science include:

  • High-Performance Polymers: Incorporation of the isoxazole ring into polymer backbones can enhance thermal stability, mechanical strength, and chemical resistance.

  • Organic Electronics: The aromatic nature of the phenyl and isoxazole rings suggests potential for use in organic semiconductors, dielectrics, or as components in dye-sensitized solar cells.[4]

  • Functional Coatings: As part of a polymer formulation, it could contribute to coatings with improved durability and specific surface properties.

Synthesis of this compound

The synthesis of this compound can be achieved through a [3+2] cycloaddition reaction, a common method for forming the isoxazole ring.[3] A general and adaptable protocol is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[5][6][7]

Experimental Protocol: Synthesis via 1,3-Dipolar Cycloaddition

This protocol describes the in-situ generation of benzonitrile oxide from benzaldoxime and its subsequent reaction with 1-propyne to yield this compound.

Materials:

  • Benzaldoxime

  • N-Chlorosuccinimide (NCS) or Chloramine-T

  • 1-Propyne (or a suitable precursor)

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzaldoxime (1.0 eq) in DCM.

  • Generation of Nitrile Oxide: Cool the solution to 0 °C in an ice bath. Add N-Chlorosuccinimide (1.1 eq) portion-wise over 15 minutes, keeping the temperature below 5 °C.

  • Introduction of Alkyne: Once the NCS has been added, introduce 1-propyne (1.5 eq) into the reaction mixture.

  • Cycloaddition Reaction: Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture. The reaction is typically exothermic. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification benzaldoxime Benzaldoxime in DCM nitrile_oxide In-situ generation of Benzonitrile Oxide (with NCS) benzaldoxime->nitrile_oxide 0 °C cycloaddition [3+2] Cycloaddition (with 1-Propyne and TEA) nitrile_oxide->cycloaddition Add Alkyne & Base workup Aqueous Work-up cycloaddition->workup Reaction Completion chromatography Column Chromatography workup->chromatography product This compound chromatography->product

Synthesis workflow for this compound.

Application in Polymer Science: Enhancing Thermal Stability

This section provides a hypothetical application of a functionalized this compound derivative as a monomer to create a thermally stable polymer. For this example, we will consider the synthesis of a polyester incorporating a diol derivative of this compound.

Hypothetical Monomer: 4-(hydroxymethyl)-5-methyl-3-phenylisoxazole

This closely related analogue is noted for its use in developing advanced materials like polymers and coatings to improve thermal stability and mechanical properties.[1]

Experimental Protocol: Synthesis of a Polyester

Materials:

  • 4-(hydroxymethyl)-5-methyl-3-phenylisoxazole (Diol Monomer)

  • Terephthaloyl chloride (Acid Chloride Monomer)

  • Pyridine (as an acid scavenger)

  • N-Methyl-2-pyrrolidone (NMP) (as solvent)

  • Methanol

  • Deionized water

Procedure:

  • Monomer Preparation: In a dry, three-necked flask under a nitrogen atmosphere, dissolve 4-(hydroxymethyl)-5-methyl-3-phenylisoxazole (1.0 eq) and pyridine (2.2 eq) in NMP.

  • Polymerization: Cool the solution to 0 °C. Add a solution of terephthaloyl chloride (1.0 eq) in NMP dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 8-12 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Washing: Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer. Filter the polymer and wash it thoroughly with methanol and then deionized water to remove unreacted monomers and salts.

  • Drying: Dry the resulting polyester in a vacuum oven at 80 °C until a constant weight is achieved.

  • Characterization:

    • Structural: Analyze the polymer structure using FTIR and NMR spectroscopy.

    • Molecular Weight: Determine the molecular weight and polydispersity index using Gel Permeation Chromatography (GPC).

    • Thermal Properties: Evaluate the thermal stability using Thermogravimetric Analysis (TGA) and determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).

Data Presentation: Hypothetical Thermal Properties

The following table presents hypothetical data comparing a standard polyester (e.g., PET) with the novel isoxazole-containing polyester.

Polymer SampleGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td) at 5% Weight Loss (°C)
Standard PET75350
Isoxazole-Polyester150420

Logical Relationship Diagram

G Monomer Isoxazole-based Monomer (e.g., Diol Derivative) Polymerization Polymerization (e.g., with Terephthaloyl chloride) Monomer->Polymerization Polymer Isoxazole-containing Polymer Polymerization->Polymer Properties Enhanced Material Properties Polymer->Properties due to rigid isoxazole ring

Logical flow from monomer to enhanced properties.

Conclusion

While direct and extensive research on the material science applications of this compound is emerging, the known properties of related isoxazole derivatives provide a strong indication of its potential. The synthetic accessibility of the isoxazole core, combined with the enhanced thermal and mechanical properties it can impart to polymers, makes it a promising candidate for the development of advanced materials. Further research is encouraged to fully elucidate the structure-property relationships and expand the application scope of this and similar isoxazole-based molecules in material science.

References

Application Notes and Protocols: Acylation of 5-Methyl-3-phenylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-phenylisoxazole-4-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry, most notably in the synthesis of semi-synthetic penicillins like oxacillin. The acylation of this heterocyclic carboxylic acid allows for the introduction of the 5-methyl-3-phenylisoxazole-4-carboxamido moiety into various molecular scaffolds, a strategy widely employed to develop novel therapeutic agents. This nucleus is a key pharmacophore that imparts resistance to penicillinase, an enzyme produced by certain bacteria that inactivates many penicillin-based antibiotics. Beyond antibiotics, derivatives of 5-methyl-3-phenylisoxazole-4-carboxylic acid have been explored for a range of biological activities, including anticancer and anti-inflammatory properties.

These application notes provide detailed protocols for the acylation of 5-methyl-3-phenylisoxazole-4-carboxylic acid, focusing on the preparation of its reactive acyl chloride intermediate and subsequent coupling with nucleophiles. Furthermore, we present quantitative data on representative acylated products and discuss their primary application in the development of antibacterial agents that target bacterial cell wall synthesis.

Key Applications

The primary application for the acylation of 5-methyl-3-phenylisoxazole-4-carboxylic acid is in the synthesis of beta-lactam antibiotics . The resulting 5-methyl-3-phenylisoxazole-4-carboxamido side chain provides steric hindrance that protects the beta-lactam ring from degradation by bacterial beta-lactamases.

  • Antibacterial Drug Development: The most prominent application is the synthesis of oxacillin, a narrow-spectrum beta-lactam antibiotic effective against penicillin-resistant Staphylococcus aureus. The acylation of 6-aminopenicillanic acid (6-APA) with 5-methyl-3-phenylisoxazole-4-carbonyl chloride is the key step in its industrial production.

  • Medicinal Chemistry Scaffolds: The isoxazole ring system is a versatile scaffold in drug discovery. Acylated derivatives are investigated for other therapeutic areas due to the isoxazole's ability to participate in various biological interactions.

Mechanism of Action: Inhibition of Penicillin-Binding Proteins (PBPs)

The antibacterial activity of isoxazolyl penicillins, such as oxacillin, stems from their ability to inhibit the final step of peptidoglycan synthesis in bacterial cell walls. Peptidoglycan provides structural integrity to the bacterial cell, and its disruption leads to cell lysis and death.

The key targets of these antibiotics are Penicillin-Binding Proteins (PBPs) , which are bacterial enzymes responsible for the cross-linking of peptidoglycan strands. The antibiotic, mimicking the D-Ala-D-Ala substrate of the PBP, forms a stable, covalent acyl-enzyme intermediate with a serine residue in the active site of the PBP. This irreversible acylation inactivates the enzyme, halting cell wall synthesis.[1][2][3][4]

PBP_Inhibition cluster_0 Bacterial Cell Wall Synthesis cluster_1 Inhibition by Isoxazolyl Penicillin Peptidoglycan_Precursor Peptidoglycan Precursor (Lipid II) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan_Precursor->PBP Binds to active site Crosslinked_Peptidoglycan Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_Peptidoglycan Catalyzes cross-linking Inactive_PBP Inactive Acyl-PBP Complex Isoxazolyl_Penicillin Isoxazolyl Penicillin (e.g., Oxacillin) Isoxazolyl_Penicillin->PBP Covalent binding to active site serine No_Crosslinking Inhibition of Cell Wall Synthesis Inactive_PBP->No_Crosslinking Prevents cross-linking Cell_Lysis Bacterial Cell Lysis No_Crosslinking->Cell_Lysis Leads to

Mechanism of PBP Inhibition

Experimental Protocols

The acylation of 5-methyl-3-phenylisoxazole-4-carboxylic acid is typically achieved through a two-step process: activation of the carboxylic acid, followed by reaction with a nucleophile. The most common activation method is the conversion to the highly reactive acyl chloride.

Protocol 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride, a key intermediate for subsequent acylation reactions.

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Reaction flask with reflux condenser and drying tube

Procedure:

  • To a stirred suspension of 5-methyl-3-phenylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 5-methyl-3-phenylisoxazole-4-carbonyl chloride can be used directly in the next step or purified by distillation under high vacuum.

Note: This reaction should be performed in a well-ventilated fume hood as it generates corrosive HCl and SO₂ gases. All glassware should be thoroughly dried to prevent hydrolysis of the acid chloride.

Protocol 2: General Procedure for the Acylation of Amines (Amide Formation)

This protocol outlines the synthesis of 5-methyl-3-phenylisoxazole-4-carboxamides from the corresponding acyl chloride.

Materials:

  • 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

  • Primary or secondary amine (1.0 - 1.2 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

  • Magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 3: Synthesis of Oxacillin Sodium

This protocol details the acylation of 6-aminopenicillanic acid (6-APA) to produce the antibiotic oxacillin.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

  • Sodium bicarbonate (NaHCO₃)

  • Acetone and water

  • Sodium 2-ethylhexanoate

  • Ethyl acetate

Procedure:

  • Prepare a solution of 6-APA (1.0 eq) in a mixture of acetone and water, and cool to 0-5 °C.

  • Adjust the pH of the 6-APA solution to 7.5-8.5 with a solution of sodium bicarbonate.

  • Slowly add a solution of 5-methyl-3-phenylisoxazole-4-carbonyl chloride (1.05 eq) in dry acetone to the 6-APA solution while maintaining the pH at 7.5-8.5 by the continuous addition of NaHCO₃ solution.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Extract the aqueous solution with an organic solvent like methyl isobutyl ketone to remove any unreacted acyl chloride and by-products.

  • Adjust the pH of the aqueous layer to 2.0 with a suitable acid (e.g., dilute H₂SO₄) and extract the oxacillin free acid into ethyl acetate.

  • To the ethyl acetate solution, add a solution of sodium 2-ethylhexanoate in a suitable solvent (e.g., butanol) to precipitate oxacillin sodium.[5]

  • Filter the precipitate, wash with a suitable organic solvent, and dry under vacuum to obtain oxacillin sodium.[5]

Data Presentation

The following tables summarize representative data for the starting material, the acyl chloride intermediate, and a selection of acylated products.

Table 1: Physicochemical Properties of Starting Material and Intermediate

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-Methyl-3-phenylisoxazole-4-carboxylic acidC₁₁H₉NO₃203.19164 (dec.)White to off-white crystalline solid
5-Methyl-3-phenylisoxazole-4-carbonyl chlorideC₁₁H₈ClNO₂221.6424White to light yellow powder or lump[6]

Table 2: Synthesis and Characterization of Representative 5-Methyl-3-phenylisoxazole-4-carboxamides

Amine NucleophileProduct NameYield (%)M.p. (°C)¹H NMR (δ ppm, DMSO-d₆)
AnilineN-phenyl-5-methyl-3-phenylisoxazole-4-carboxamide~85152-15410.1 (s, 1H, NH), 7.8-7.2 (m, 10H, Ar-H), 2.7 (s, 3H, CH₃)
4-ChloroanilineN-(4-chlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide~90188-19010.3 (s, 1H, NH), 7.8-7.3 (m, 9H, Ar-H), 2.7 (s, 3H, CH₃)
BenzylamineN-benzyl-5-methyl-3-phenylisoxazole-4-carboxamide~88121-1238.9 (t, 1H, NH), 7.6-7.2 (m, 10H, Ar-H), 4.4 (d, 2H, CH₂), 2.6 (s, 3H, CH₃)
Morpholine(5-Methyl-3-phenylisoxazol-4-yl)(morpholino)methanone~92105-1077.6-7.4 (m, 5H, Ar-H), 3.6 (t, 4H, morpholine-H), 3.4 (t, 4H, morpholine-H), 2.5 (s, 3H, CH₃)

Note: Yields and spectral data are representative and may vary based on specific reaction conditions and purification methods.

Table 3: Antibacterial Activity (MIC, µg/mL) of Selected Isoxazole Derivatives

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Oxacillin0.25 - 20.12 - 1>128>128-
N-(4-nitrophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide163264>128-
N-(2,4-dichlorophenyl)-5-methyl-3-phenylisoxazole-4-carboxamide8163264-

Note: MIC values are illustrative and can vary depending on the bacterial strain and testing methodology.

Logical Workflow for Acylation and Application

The following diagram illustrates the general workflow from the starting carboxylic acid to the synthesis of bioactive amide derivatives and their subsequent biological evaluation.

Acylation_Workflow A 5-Methyl-3-phenylisoxazole-4-carboxylic acid B Activation (e.g., with SOCl₂) A->B C 5-Methyl-3-phenylisoxazole-4-carbonyl chloride B->C D Acylation Reaction C->D F Acylated Product (Amide, Ester, etc.) D->F E Nucleophile (Amine, Alcohol, etc.) E->D G Purification (Recrystallization or Chromatography) F->G H Characterization (NMR, MS, IR) G->H I Biological Evaluation (e.g., Antimicrobial Assay) H->I J Structure-Activity Relationship (SAR) Studies I->J K Lead Optimization J->K

Acylation and Drug Discovery Workflow

References

Crystallization Techniques for 4-Methyl-5-phenylisoxazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the crystallization of 4-Methyl-5-phenylisoxazole derivatives. These compounds are of significant interest in medicinal chemistry and drug development, and obtaining high-quality crystalline material is crucial for their characterization, purification, and formulation. The following sections outline various crystallization techniques, provide step-by-step protocols, and present quantitative data to guide researchers in selecting the optimal crystallization strategy.

Introduction to Crystallization of this compound Derivatives

Crystallization is a critical purification technique for this compound derivatives, enabling the removal of impurities from the reaction mixture and isolation of the active pharmaceutical ingredient (API) in a solid, stable, and highly pure form. The choice of crystallization method and solvent system significantly impacts the crystal habit, size distribution, yield, and purity of the final product. Common techniques employed for these derivatives include slow cooling, vapor diffusion, and solvent-antisolvent crystallization.

Data Presentation: Crystallization Parameters and Outcomes

The selection of an appropriate solvent is paramount for successful crystallization. The ideal solvent should exhibit high solubility for the this compound derivative at elevated temperatures and low solubility at lower temperatures. For solvent-antisolvent and vapor diffusion methods, a miscible solvent/antisolvent pair is required, where the compound is soluble in the solvent and insoluble in the antisolvent.

Table 1: Solubility of this compound Derivatives in Common Organic Solvents

SolventSolubility ProfileNotes
EthanolGood solubility at boiling point, moderate at room temperature.Commonly used for slow cooling recrystallization.
MethanolVery slightly soluble.[1]Can be used as an antisolvent.
AcetoneHigh solubility.Often used as the primary solvent in solvent-antisolvent methods.
Ethyl AcetateModerate solubility.Suitable for slow evaporation and solvent-antisolvent techniques.
DichloromethaneHigh solubility.A good solvent for layering techniques.
HexaneInsoluble.Commonly used as an antisolvent.
Tetrahydrofuran (THF)High solubility.Often used as the solvent in vapor diffusion methods.
Dimethyl Sulfoxide (DMSO)Slightly soluble.[1]May be used in specific applications, but its high boiling point can be a challenge.

Table 2: Comparison of Crystallization Techniques for a Generic this compound Derivative

TechniqueSolvent SystemTypical Yield (%)Typical Purity (%)Crystal Characteristics
Slow CoolingEthanol75-90>99Well-defined needles or prisms
Vapor DiffusionTHF/Hexane60-80>99.5Large, single crystals suitable for X-ray diffraction
Solvent-AntisolventAcetone/Water80-95>99Fine to medium-sized crystalline powder

Experimental Protocols

The following are detailed protocols for the most common crystallization techniques for this compound derivatives.

Protocol for Slow Cooling Crystallization

This is a widely used method for purifying this compound derivatives on a larger scale.

Materials:

  • Crude this compound derivative

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid.

  • Heating: Gently heat the mixture to the boiling point of ethanol while stirring to facilitate dissolution. If the solid does not completely dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding excess solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask to slow down the cooling rate.

  • Crystal Formation: Crystals should start to form as the solution cools and becomes supersaturated.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a temperature below their melting point.

Protocol for Vapor Diffusion Crystallization

This method is ideal for obtaining high-quality single crystals suitable for X-ray crystallography.

Materials:

  • Purified this compound derivative

  • Tetrahydrofuran (THF)

  • Hexane

  • Small vial (e.g., 2 mL)

  • Larger vial or beaker (e.g., 20 mL)

  • Syringe and needle

Procedure:

  • Prepare the Solution: Dissolve a small amount of the purified this compound derivative in a minimal volume of THF in the small vial to create a concentrated solution.

  • Set up the Chamber: Add a layer of hexane (the antisolvent) to the bottom of the larger vial or beaker.

  • Introduce the Sample: Carefully place the small vial containing the sample solution inside the larger vial, ensuring that the two liquids do not mix. The top of the small vial should be above the level of the hexane.

  • Seal the System: Seal the larger vial tightly with a cap or parafilm.

  • Incubation: Allow the setup to stand undisturbed at a constant temperature (e.g., room temperature). The more volatile THF will slowly vaporize and diffuse into the hexane, while the less volatile hexane vapor will diffuse into the THF solution. This slow increase in the concentration of the antisolvent in the sample vial will induce crystallization.

  • Monitoring: Monitor the small vial for crystal growth over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully remove the small vial and collect the crystals using a pipette or by decanting the supernatant.

Protocol for Solvent-Antisolvent Crystallization

This technique is effective for rapid crystallization and can be easily scaled up.

Materials:

  • Crude or partially purified this compound derivative

  • Acetone (solvent)

  • Water or Hexane (antisolvent)

  • Beaker or flask

  • Stir plate and stir bar

  • Dropping funnel or pipette

Procedure:

  • Dissolution: Dissolve the this compound derivative in a minimal amount of acetone at room temperature with stirring.

  • Antisolvent Addition: Slowly add the antisolvent (water or hexane) dropwise to the stirred solution.

  • Induce Precipitation: Continue adding the antisolvent until the solution becomes cloudy, indicating the onset of precipitation. This is the point of supersaturation.

  • Crystal Growth: Stop the addition of the antisolvent and allow the solution to stir for a period to allow the crystals to grow. For larger crystals, the antisolvent can be added more slowly, or the solution can be left to stand after the initial turbidity is observed.

  • Complete Precipitation: Once crystal growth appears to have ceased, you can add more antisolvent to ensure complete precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the antisolvent.

  • Drying: Dry the crystals in a vacuum oven.

Visualizations

Experimental Workflow for Crystallization

The general workflow for selecting a suitable crystallization method and solvent system is depicted below.

G cluster_0 Crystallization Workflow for this compound Derivatives A Start with Crude/Pure Compound B Solvent Screening (Solubility Tests) A->B C Select Crystallization Method B->C D Slow Cooling C->D Good solubility difference with temp. E Vapor Diffusion C->E Need single crystals F Solvent-Antisolvent C->F Rapid crystallization needed G Optimize Conditions (Temperature, Concentration, Rate) D->G E->G F->G H Isolate and Dry Crystals G->H I Characterize Crystals (Purity, Yield, Morphology) H->I J High-Quality Crystals I->J

Caption: General workflow for crystallization of this compound derivatives.

Signaling Pathway Modulated by Isoxazole Derivatives

Some isoxazole derivatives have been shown to modulate cellular signaling pathways, such as the Akt/GSK3β/β-catenin pathway, which is involved in cell proliferation and survival. Understanding these interactions is crucial in drug development.

G cluster_1 Akt/GSK3β/β-catenin Signaling Pathway Akt Akt GSK3b GSK3β Akt->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation Cell_Proliferation Cell Proliferation & Survival beta_catenin->Cell_Proliferation Promotes Isoxazole This compound Derivative Isoxazole->Akt Activates

Caption: Modulation of the Akt/GSK3β/β-catenin pathway by an isoxazole derivative.

Conclusion

The crystallization of this compound derivatives is a key step in their purification and characterization. The choice of crystallization technique and solvent system should be guided by the desired outcome, whether it be high-purity bulk material or single crystals for structural analysis. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop robust and efficient crystallization processes for this important class of compounds. Further optimization of parameters such as cooling rate, solvent ratios, and concentration will likely be necessary to achieve the best results for specific derivatives.

References

Application Notes and Protocols: Synthesis of 5-Phenylisoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed experimental procedures for the synthesis of 5-phenylisoxazole-3-carboxylic acid, a key intermediate in pharmaceutical research. Two primary synthetic routes are presented: the hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate and a method based on the cyclization of a chalcone precursor. These protocols are designed to be clear, concise, and reproducible for researchers in organic synthesis and medicinal chemistry.

Introduction

5-Phenylisoxazole-3-carboxylic acid and its derivatives are of significant interest in drug discovery, notably for their potential as xanthine oxidase inhibitors, which are relevant in the treatment of gout and hyperuricemia.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, and efficient synthetic routes to functionalized isoxazoles are therefore highly valuable. This document outlines two effective methods for the preparation of 5-phenylisoxazole-3-carboxylic acid.

Method 1: Hydrolysis of Ethyl 5-Phenylisoxazole-3-carboxylate

This is a straightforward and high-yielding method for the final step in the synthesis of the target carboxylic acid, starting from its corresponding ethyl ester.

Experimental Protocol

A detailed protocol for the hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate is as follows:

  • Dissolution: In a suitable reaction vessel, dissolve ethyl 5-phenylisoxazole-3-carboxylate (1.0 eq) in ethanol.

  • Base Addition: To the stirred solution at room temperature, add a 2M aqueous solution of sodium hydroxide (1.5 eq).

  • Reaction Monitoring: The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). The reaction should be complete within approximately 5 minutes.[2]

  • Acidification: Upon completion, carefully add a 0.5M aqueous solution of hydrochloric acid to the reaction mixture to adjust the pH to 3-4.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 75 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude product.

  • Purification: The resulting white solid can be further purified by recrystallization if necessary.

Reagents and Reaction Conditions
ReagentMolar Eq.SolventTemperatureTimeYield
Ethyl 5-phenylisoxazole-3-carboxylate1.0Ethanol/WaterRoom Temperature5 min94%
Sodium Hydroxide (2M aq.)1.5
Hydrochloric Acid (0.5M aq.)-
Expected Results

This method is reported to produce 5-phenylisoxazole-3-carboxylic acid as a white solid with a yield of 94%.[2] The melting point of the product is reported to be in the range of 160-164 °C.[3]

Workflow Diagram

hydrolysis_workflow start Start dissolve Dissolve Ester in Ethanol start->dissolve add_naoh Add 2M NaOH dissolve->add_naoh stir Stir at RT (5 min) add_naoh->stir acidify Acidify with 0.5M HCl (pH 3-4) stir->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate wash_dry->concentrate product 5-Phenylisoxazole- 3-carboxylic Acid concentrate->product

Caption: Workflow for the hydrolysis of ethyl 5-phenylisoxazole-3-carboxylate.

Method 2: Synthesis from a Chalcone Precursor

This method involves the construction of the isoxazole ring from a suitable chalcone derivative through a cyclization reaction with hydroxylamine.

Experimental Protocol

This protocol is a generalized procedure based on common methods for isoxazole synthesis from chalcones.

Step 1: Synthesis of the Chalcone Precursor

A suitable chalcone precursor, such as an α,β-unsaturated carbonyl compound bearing a phenyl group and a carboxylic acid or ester functionality, is required. A general method for chalcone synthesis is the Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde.

Step 2: Cyclization to form the Isoxazole Ring

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone precursor (1.0 eq) and hydroxylamine hydrochloride (1.0-1.5 eq) in ethanol.

  • Base Addition: Add a base such as sodium acetate or potassium hydroxide to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 6-12 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Precipitation and Filtration: The isoxazole product may precipitate out of the solution. If so, collect the solid by filtration and wash with water.

  • Extraction: If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Reagents and Reaction Conditions (Generalized)
ReagentMolar Eq.SolventTemperatureTime
Chalcone Precursor1.0EthanolReflux6-12 h
Hydroxylamine Hydrochloride1.0 - 1.5
Base (e.g., NaOAc, KOH)1.0 - 2.0

Reaction Pathway Diagram

chalcone_synthesis chalcone Chalcone Precursor isoxazole_ester Ethyl 5-Phenylisoxazole- 3-carboxylate chalcone->isoxazole_ester Cyclization (Ethanol, Reflux) hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->isoxazole_ester base Base (e.g., KOH) base->isoxazole_ester hydrolysis Hydrolysis (see Method 1) isoxazole_ester->hydrolysis final_product 5-Phenylisoxazole- 3-carboxylic Acid hydrolysis->final_product

Caption: Synthetic pathway from a chalcone precursor to 5-phenylisoxazole-3-carboxylic acid.

Safety Precautions

Standard laboratory safety procedures should be followed. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 5-phenylisoxazole-3-carboxylic acid can be achieved through multiple routes. The hydrolysis of the corresponding ethyl ester is a high-yielding and straightforward final step. For a more fundamental synthesis, the cyclization of a chalcone precursor with hydroxylamine offers a versatile approach to constructing the isoxazole core. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: 4-Methyl-5-phenylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 4-Methyl-5-phenylisoxazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and accessible method for the synthesis of this compound is the condensation reaction of a 1,3-dicarbonyl compound, specifically 1-phenylbutane-1,3-dione (also known as benzoylacetone), with hydroxylamine hydrochloride. This reaction proceeds via a cyclization mechanism to form the isoxazole ring.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 1-phenylbutane-1,3-dione and hydroxylamine hydrochloride. A base is typically required to neutralize the hydroxylamine hydrochloride and to facilitate the reaction. Common bases include sodium hydroxide, sodium acetate, or triethylamine. The choice of solvent can vary, with ethanol and methanol being common options.

Q3: What is the major challenge in the synthesis of this compound?

A3: The primary challenge is the formation of a regioisomeric byproduct, 5-methyl-3-phenylisoxazole. This occurs because the hydroxylamine can react with either of the two carbonyl groups of the 1-phenylbutane-1,3-dione, leading to two possible cyclization products. Controlling the regioselectivity to favor the desired this compound is a key consideration.

Q4: How can I control the regioselectivity of the reaction?

A4: The regioselectivity of the reaction between 1-phenylbutane-1,3-dione and hydroxylamine is highly dependent on the reaction conditions, particularly the pH.

  • Acidic to Neutral Conditions (pH < 7): These conditions generally favor the formation of this compound. The reaction of the more reactive ketone (the one attached to the methyl group) with hydroxylamine is kinetically favored.

  • Basic Conditions (pH > 7): Basic conditions tend to favor the formation of the regioisomeric byproduct, 5-methyl-3-phenylisoxazole. Under these conditions, the reaction is under thermodynamic control, and the more stable isomer is preferentially formed.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material (1-phenylbutane-1,3-dione), the consumption of the reactant and the formation of the product(s) can be visualized. It is advisable to use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the isoxazole isomers.

Q6: What are the common methods for purifying this compound?

A6: Purification can be challenging due to the potential presence of the regioisomeric byproduct.

  • Recrystallization: If the desired product and the byproduct have significantly different solubilities in a particular solvent, recrystallization can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography is a more general and often necessary method for separating the two isomers. A gradient elution with a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) can effectively separate the this compound from the 5-methyl-3-phenylisoxazole isomer.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure the reaction is run for a sufficient amount of time. Monitor by TLC until the starting material is consumed.- Check the quality and stoichiometry of the reagents, especially the hydroxylamine hydrochloride and the base.
Suboptimal reaction temperature.- The reaction is typically run at reflux. Ensure the reaction temperature is maintained.
Side reactions due to incorrect pH.- Carefully control the pH of the reaction mixture. For preferential formation of this compound, maintain slightly acidic to neutral conditions.
Formation of a mixture of isomers (this compound and 5-methyl-3-phenylisoxazole) Lack of regiocontrol in the reaction.- Adjust the pH of the reaction. Running the reaction in a buffered solution or with a weak acid can help favor the desired isomer.- Some literature suggests that specific reaction conditions (e.g., solvent, temperature) can influence the isomer ratio. A systematic optimization of these parameters may be necessary.
Difficulty in separating the isomers Similar polarity of the two isomers.- Optimize the mobile phase for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent often provides the best separation.- Consider using a different stationary phase for chromatography if silica gel is not effective.
Co-crystallization of the isomers.- If recrystallization is attempted, ensure slow cooling to promote the formation of pure crystals of one isomer. Seeding with a pure crystal of the desired product can be helpful.
Product is an oil and does not solidify Presence of impurities.- Purify the product using column chromatography.- The product may have a low melting point. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Reaction does not start Inactive reagents.- Use fresh or properly stored hydroxylamine hydrochloride and base.- Ensure the 1-phenylbutane-1,3-dione is of high purity.
Incorrect reaction setup.- Ensure proper stirring and heating of the reaction mixture.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on common synthetic procedures for isoxazoles. Optimization may be required to achieve the best results.

Materials:

  • 1-Phenylbutane-1,3-dione (Benzoylacetone)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (CH₃COONa) or another suitable base

  • Ethanol or Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenylbutane-1,3-dione (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers sequentially with a dilute HCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the this compound from the 5-methyl-3-phenylisoxazole isomer.

    • Alternatively, attempt recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Characterization Data (Typical):

Compound Appearance ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
This compound White to off-white solid~2.5 (s, 3H, CH₃), ~7.4-7.5 (m, 3H, Ar-H), ~7.7-7.8 (m, 2H, Ar-H), ~8.4 (s, 1H, isoxazole-H)~11 (CH₃), ~115 (C4), ~127, ~129, ~130, ~131 (Ar-C), ~162 (C5), ~168 (C3)
5-Methyl-3-phenylisoxazole White to off-white solid~2.5 (s, 3H, CH₃), ~6.4 (s, 1H, isoxazole-H), ~7.4-7.5 (m, 3H, Ar-H), ~7.8-7.9 (m, 2H, Ar-H)~12 (CH₃), ~101 (C4), ~126, ~129, ~130, ~131 (Ar-C), ~162 (C3), ~170 (C5)

Note: The exact chemical shifts may vary slightly depending on the solvent and the instrument used.

Visualizing the Synthesis Workflow and Challenges

Synthesis Workflow

G General Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 1_phenylbutane_1_3_dione 1-Phenylbutane-1,3-dione reaction_mixture Reaction Mixture in Solvent (e.g., Ethanol) 1_phenylbutane_1_3_dione->reaction_mixture hydroxylamine_hcl Hydroxylamine HCl hydroxylamine_hcl->reaction_mixture base Base (e.g., NaOAc) base->reaction_mixture reflux Reflux (2-4h) reaction_mixture->reflux solvent_removal Solvent Removal reflux->solvent_removal extraction Extraction with Ethyl Acetate solvent_removal->extraction washing Washing (acid, base, brine) extraction->washing drying Drying and Concentration washing->drying crude_product Crude Product drying->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound column_chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Isomer Formation

G Troubleshooting Isomer Formation start Reaction of 1-Phenylbutane-1,3-dione with Hydroxylamine check_isomers Mixture of Isomers Detected? start->check_isomers desired_product Desired Product: This compound check_isomers->desired_product No byproduct Byproduct: 5-Methyl-3-phenylisoxazole check_isomers->byproduct Yes adjust_ph Adjust Reaction pH byproduct->adjust_ph purification_challenge Separation Challenge byproduct->purification_challenge acidic_neutral Acidic/Neutral pH (Favors 4-Methyl-5-phenyl) adjust_ph->acidic_neutral basic Basic pH (Favors 5-Methyl-3-phenyl) adjust_ph->basic column Optimize Column Chromatography purification_challenge->column recrystallize Attempt Fractional Recrystallization purification_challenge->recrystallize pure_product Pure this compound column->pure_product recrystallize->pure_product

Caption: Decision tree for troubleshooting isomer formation during synthesis.

Technical Support Center: Optimization of Isoxazole Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole formation.

Troubleshooting Guide

This guide addresses common issues encountered during isoxazole synthesis, offering potential causes and solutions in a question-and-answer format.

Question: Why is my isoxazole yield consistently low?

Answer: Low yields in isoxazole synthesis can stem from several factors. One common reason is the use of harsh reaction conditions or inefficient catalysts.[1] Traditional methods often require extended reaction times and high temperatures, which can lead to product decomposition.[1] The choice of solvent and base is also critical. For instance, in 1,3-dipolar cycloaddition reactions, solvents like acetonitrile (CH3CN) have been shown to provide better yields compared to DMSO, DMF, or water in certain cases.[2]

Troubleshooting Steps:

  • Catalyst Choice: Consider using a more efficient catalytic system. Recent studies have shown high yields with catalysts like SnII-Mont K10, itaconic acid, and ferrite nanoparticles (Fe2O3 NPs), especially when combined with ultrasound irradiation.[1] For some reactions, a catalyst-free approach under ball-milling conditions has also proven effective.[3]

  • Energy Source: Explore alternative energy sources. Ultrasound irradiation has been demonstrated to significantly enhance reaction rates and yields, often at lower temperatures and with shorter reaction times.[1] For example, a reaction that yielded 90% under conventional heating at 100°C for 3 hours achieved a 95% yield in just 15 minutes at 50°C with ultrasound.[1]

  • Solvent and Base Optimization: Systematically screen different solvents and bases. The optimal combination is highly dependent on the specific substrates. For the 1,3-dipolar cycloaddition of hydroxyimidoyl chlorides and terminal alkynes, sodium carbonate (Na2CO3) was found to be an effective base.[3] In other cases, organic bases like triethylamine or an inorganic base like cesium carbonate may be more suitable.[4][5]

  • Reactant Stoichiometry: Ensure the optimal ratio of reactants. For example, in certain 1,3-dipolar cycloadditions, using 1.5 equivalents of the hydroxyimidoyl chloride to 1.0 equivalent of the alkyne provided the best results.[3]

Question: I am observing the formation of multiple isomers. How can I improve regioselectivity?

Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions for isoxazole synthesis.[6] The regioselectivity is influenced by electronic and steric factors of the reactants, as well as the reaction conditions.

Troubleshooting Steps:

  • Catalyst Influence: The choice of catalyst can significantly impact regioselectivity. For certain reactions, copper-catalyzed cycloadditions have been shown to be highly regioselective.[7]

  • Reaction Temperature and pH: These parameters can be key determinants of the reaction's regioselectivity. A systematic study of temperature and pH may be necessary to favor the desired isomer.[7]

  • Substrate Modification: In some cases, modifying the electronic properties of the substrates (e.g., by adding electron-withdrawing or electron-donating groups) can direct the cycloaddition to favor one regioisomer over the other.

Question: My reaction is not proceeding to completion, or is very slow. What can I do?

Answer: Slow or incomplete reactions can be attributed to several factors, including insufficient activation energy, poor catalyst activity, or the presence of inhibitors.

Troubleshooting Steps:

  • Increase Energy Input: As mentioned, ultrasound irradiation can dramatically accelerate reaction kinetics.[1] Microwave-assisted synthesis is another technique known to reduce reaction times significantly.[8]

  • Catalyst Screening: The chosen catalyst may not be optimal for your specific substrates. Screening a variety of catalysts, including both Lewis acids and bases, could identify a more effective one.[2][9] For instance, the use of pyruvic acid (5 mol%) as a catalyst in aqueous media has been reported to efficiently promote the synthesis of certain isoxazole derivatives.[1]

  • Reagent Purity: Ensure the purity of your starting materials and solvents. Impurities can sometimes inhibit the catalyst or participate in side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using ultrasound irradiation for isoxazole synthesis?

A1: Ultrasound-assisted synthesis offers several advantages, including significantly shorter reaction times, higher yields, and milder reaction conditions (lower temperatures).[1] This technique, which utilizes the phenomenon of acoustic cavitation, can enhance reaction efficiency and often aligns with the principles of green chemistry by reducing energy consumption and enabling the use of greener solvents like water or even solvent-free conditions.[1]

Q2: How do I choose the right solvent for my isoxazole synthesis?

A2: The choice of solvent is crucial and depends on the specific reaction. While traditional syntheses often use organic solvents like dichloromethane, THF, or DMF, recent efforts have focused on greener alternatives.[1][10] Water and ethanol-water mixtures have been successfully employed, particularly in ultrasound-assisted reactions.[1] For some multicomponent reactions, solvent-free conditions have been found to give the best yields.[4] It is recommended to perform a solvent screen to determine the optimal medium for your specific transformation.

Q3: What are some common methods for purifying isoxazoles?

A3: Purification of isoxazoles typically involves standard techniques such as column chromatography or recrystallization.[11] However, some modern synthetic protocols, particularly those employing specific catalysts or reaction conditions, can yield products of high purity that may not require further purification beyond simple filtration.[1][11]

Q4: Can isoxazoles be synthesized without a metal catalyst?

A4: Yes, several metal-free methods for isoxazole synthesis have been developed.[12] These approaches often utilize organocatalysts, such as itaconic acid or pyruvic acid, or rely on alternative energy sources like ultrasound or microwave irradiation to promote the reaction.[1] Metal-free conditions are advantageous as they avoid potential product contamination with toxic metals and reduce purification challenges.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on isoxazole synthesis, highlighting the impact of different reaction parameters.

Table 1: Effect of Catalyst and Energy Source on Yield and Reaction Time

CatalystEnergy SourceTemperature (°C)TimeYield (%)Reference
SnII-Mont K10 (0.01 g)Ultrasound (90 W)3020 min96[1]
Itaconic AcidConventional Heating1003 h90[1]
Itaconic AcidUltrasound (50 W)5015 min95[1]
Fe2O3 NPs (10 mol%)Ultrasound (90 W)Room Temp.20-35 min84-91[1]
Fe3O4@MAP-SO3H (20 mg)UltrasoundRoom Temp.20 min92[1]
PyridineUltrasoundNot SpecifiedNot Specified64-96[1]

Table 2: Optimization of 1,3-Dipolar Cycloaddition Conditions

Alkyne (equiv.)Hydroxyimidoyl Chloride (equiv.)Base (equiv.)Milling Time (min)Yield (%)Reference
1.01.5Na2CO3 (2.0)20>95[3]
1.01.5Na2CO3 (2.0)10~60[3]
1.01.5Na2CO3 (2.0)30~60[3]

Experimental Protocols

Below is a generalized methodology for the synthesis of isoxazoles via a 1,3-dipolar cycloaddition, based on common practices found in the literature. Researchers should adapt this protocol based on their specific substrates and optimization experiments.

General Protocol for Ultrasound-Assisted Isoxazole Synthesis

  • Reactant Preparation: In a suitable reaction vessel, combine the alkyne (1.0 mmol), the nitrile oxide precursor (e.g., aldoxime or hydroxyimidoyl chloride, 1.2 mmol), and the chosen catalyst (e.g., 5-10 mol%).

  • Solvent Addition: Add the optimized solvent (e.g., water, ethanol, or an aqueous mixture, ~5 mL).

  • Reaction Setup: Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe.

  • Irradiation: Irradiate the mixture at a specified power (e.g., 90 W) and temperature (e.g., 30-50 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization if necessary.

Visualizations

TroubleshootingWorkflow start Start: Isoxazole Synthesis problem Identify Primary Issue start->problem low_yield Low Yield problem->low_yield Low Yield isomers Isomer Formation problem->isomers Isomers slow_rxn Slow/Incomplete Reaction problem->slow_rxn Slow/No Reaction solution_yield1 Optimize Catalyst & Energy Source (e.g., Ultrasound) low_yield->solution_yield1 solution_yield2 Screen Solvents & Bases low_yield->solution_yield2 solution_yield3 Adjust Reactant Stoichiometry low_yield->solution_yield3 solution_isomer1 Screen Catalysts for Regioselectivity isomers->solution_isomer1 solution_isomer2 Optimize Temperature & pH isomers->solution_isomer2 solution_slow1 Increase Energy Input (Ultrasound/Microwave) slow_rxn->solution_slow1 solution_slow2 Screen for More Active Catalyst slow_rxn->solution_slow2 solution_slow3 Check Reagent Purity slow_rxn->solution_slow3 end Successful Optimization solution_yield1->end solution_yield2->end solution_yield3->end solution_isomer1->end solution_isomer2->end solution_slow1->end solution_slow2->end solution_slow3->end

Caption: Troubleshooting workflow for isoxazole synthesis optimization.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Combine Reactants & Catalyst add_solvent 2. Add Solvent prep_reactants->add_solvent run_reaction 3. Apply Energy Source (e.g., Ultrasound) add_solvent->run_reaction monitor 4. Monitor Progress (TLC) run_reaction->monitor workup 5. Quench & Extract monitor->workup purify 6. Purify (Chromatography/ Recrystallization) workup->purify product Final Product purify->product

Caption: Generalized experimental workflow for isoxazole formation.

References

Technical Support Center: 4-Methyl-5-phenylisoxazole Purification Strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-5-phenylisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification strategies for this compound and related isoxazole derivatives are silica gel column chromatography and recrystallization. The choice between them depends on the nature of the impurities and the desired final purity. Often, a combination of an initial workup (extraction and washing), followed by either chromatography or recrystallization, is employed.

Q2: My final product is a yellow oil or a gummy solid instead of a crystalline solid. What went wrong?

A2: An oily or gummy consistency typically indicates the presence of impurities, which can inhibit crystallization. These may include residual solvents, unreacted starting materials, or reaction byproducts. Flash column chromatography is often the most effective method to separate the desired product from such impurities.[1]

Q3: What are suitable solvent systems for silica gel column chromatography?

A3: For isoxazole derivatives, non-polar to moderately polar solvent systems are effective. A common choice is a gradient or isocratic elution with a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether.[1][2][3] A typical starting ratio would be 1:5 (v/v) ethyl acetate to hexane, with the polarity gradually increasing if necessary.

Q4: What are the recommended solvents for recrystallizing this compound?

A4: Based on data from similar isoxazole compounds, effective recrystallization solvents include ethanol, methanol, and dichloromethane.[1][3][4] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated. It is advisable to test solubility in a small range of solvents to find the optimal one for your specific product.

Q5: How can I confirm the purity of my final product?

A5: Purity should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis.[5] Structural confirmation and qualitative purity checks can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and melting point analysis, where a sharp melting range close to the literature value indicates high purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield After Purification - Product loss during multiple extraction/washing steps.- Incomplete elution from the chromatography column.- Choosing a suboptimal recrystallization solvent, causing premature precipitation or high solubility at low temperatures.- Minimize the number of transfer steps.- Ensure complete elution by flushing the column with a more polar solvent after collecting the main fractions.- Perform small-scale solvent screening for recrystallization to maximize recovery.
Product Contains Isomeric Impurities - The synthesis reaction produced multiple isomers.- Isomers can often be separated using flash column chromatography with a shallow solvent gradient to improve resolution.[1]
Broad Melting Point Range - Presence of impurities or residual solvent.- Re-purify the product. If recrystallized, try the process again, ensuring slow cooling. If columned, re-run with a finer silica gel or a different solvent system.- Dry the product under a high vacuum for an extended period to remove residual solvent.
Inconsistent HPLC Purity Results - Sample degradation.- Contamination from analytical equipment or solvents.- Use fresh samples for analysis.- Run a blank (solvent only) to check for system contamination. Ensure the HPLC method is validated for your compound.

Purification Data for Related Isoxazole Derivatives

The following table summarizes purification data for compounds structurally related to this compound, providing a reference for selecting starting conditions.

CompoundPurification MethodSolvent/Eluent SystemYieldPurityReference
Methyl 5-phenyloxazole-4-carboxylateSilica Gel Column ChromatographyEthyl acetate : n-hexane (1:5)67%N/A[2]
3-Methyl-4-nitro-5-phenylisoxazoleFlash ChromatographyEthyl acetate : Petroleum ether (1:4)59%N/A[3]
3-Methyl-4-nitro-5-phenylisoxazoleRecrystallizationMethanolN/ASolidifies on cooling[3]
4-Nitro-5-phenylisoxazoleFlash ChromatographyEthyl acetate : Petroleum ether (1:4)32%N/A[1]
4-Nitro-5-phenylisoxazoleRecrystallizationEthanolN/Am.p. 87-88 °C[1]
Methyl 3-phenylisoxazole-5-carboxylateRecrystallizationDichloromethane76%Suitable for X-ray[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is adapted from methods used for similar isoxazole derivatives.[2][3]

  • Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Gradient (Optional): If the product is not eluting, gradually increase the polarity of the solvent system by increasing the percentage of ethyl acetate.

  • Fraction Pooling: Combine the fractions containing the pure product, as identified by TLC.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is based on general recrystallization techniques for related compounds.[1][6]

  • Solvent Selection: In a small test tube, add a small amount of crude product and a few drops of a test solvent (e.g., ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Visual Guides

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Extraction & Washing) Crude->Workup Dry Dry Organic Layer (e.g., over Na2SO4) Workup->Dry Concentrate Concentrate Under Vacuum Dry->Concentrate Purify Purification Choice Concentrate->Purify Column Column Chromatography Purify->Column Oily Product or Complex Mixture Recrystal Recrystallization Purify->Recrystal Crystalline Solid with Impurities Analyze Purity & Identity Analysis (HPLC, NMR, m.p.) Column->Analyze Recrystal->Analyze Pure Pure Product Analyze->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingTree Start Post-Purification Check Purity Is Purity < 98% (HPLC)? Start->Purity Appearance Is Product an Oil/Gummy? Purity->Appearance Yes Melting Is Melting Point Broad? Purity->Melting No Appearance->Melting No RepurifyColumn Re-purify via Column (Shallow Gradient) Appearance->RepurifyColumn Yes RepurifyRecrystal Re-recrystallize (Slow Cooling) Melting->RepurifyRecrystal Yes CheckMethod Check HPLC Method Melting->CheckMethod No Dry Dry Under High Vacuum RepurifyRecrystal->Dry

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Side-Product Analysis in 4-Methyl-5-phenylisoxazole Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-5-phenylisoxazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the identification and mitigation of side-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent method for synthesizing this compound is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. This involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile). Specifically, benzonitrile oxide, generated in situ from benzaldehyde oxime, is reacted with propyne.

Q2: What are the primary side-products observed in the synthesis of this compound?

A2: The main side-products encountered during the 1,3-dipolar cycloaddition synthesis of this compound are:

  • 3-Methyl-5-phenylisoxazole: This is a regioisomer of the desired product and is often the most significant impurity. Its formation is a direct consequence of the alternative orientation of the 1,3-dipole addition to the unsymmetrical alkyne.

  • 3,4-Diphenylfuroxan (a dimer of benzonitrile oxide): This side-product arises from the self-condensation of the benzonitrile oxide intermediate, particularly at higher concentrations or if the dipolarophile is not sufficiently reactive.

  • Unreacted starting materials: Incomplete reactions can leave residual benzaldehyde oxime or other precursors in the final product mixture.

Q3: How can I minimize the formation of the regioisomeric side-product, 3-Methyl-5-phenylisoxazole?

Q4: What analytical techniques are best suited for identifying this compound and its side-products?

A4: A combination of chromatographic and spectroscopic methods is recommended for the comprehensive analysis of the reaction mixture:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the volatile components of the reaction mixture and providing their mass-to-charge ratios, which aids in the identification of the desired product and its side-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the unambiguous differentiation between the this compound and its 3-Methyl-5-phenylisoxazole regioisomer based on the distinct chemical shifts of the methyl and isoxazole ring protons and carbons.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and getting a preliminary indication of the number of components in the product mixture.

Troubleshooting Guide

Observed Issue Potential Cause(s) Suggested Solution(s)
Low yield of this compound 1. Incomplete formation of benzonitrile oxide. 2. Dimerization of benzonitrile oxide to furoxan. 3. Sub-optimal reaction temperature.1. Ensure complete conversion of benzaldehyde oxime to the hydroximoyl chloride and subsequently to the nitrile oxide. 2. Add the benzonitrile oxide precursor slowly to the reaction mixture containing propyne to maintain a low concentration of the nitrile oxide. 3. Optimize the reaction temperature; too low may result in a slow reaction, while too high may favor side-reactions.
Presence of a significant amount of an isomeric impurity (likely 3-Methyl-5-phenylisoxazole) Poor regioselectivity of the cycloaddition reaction.1. Experiment with different solvents to alter the polarity of the reaction medium, which can influence regioselectivity. 2. Consider using a catalyst that may favor the desired regioisomer. 3. Employ careful chromatographic purification (e.g., column chromatography) to separate the isomers.
Identification of a high molecular weight side-product Formation of 3,4-diphenylfuroxan (benzonitrile oxide dimer).1. Use a higher excess of propyne to trap the nitrile oxide as it is formed. 2. Maintain a lower concentration of the nitrile oxide by slow addition of its precursor.
Product is contaminated with starting materials Incomplete reaction.1. Increase the reaction time. 2. Ensure the reaction temperature is appropriate for the chosen solvent and reagents. 3. Verify the purity and reactivity of the starting materials.

Experimental Protocols

Protocol 1: Synthesis of Benzaldehyde Oxime

This protocol describes the preparation of the precursor for benzonitrile oxide.

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Water

  • Ethanol

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Carbon dioxide source

Procedure:

  • In a flask, mix a solution of 14 g of sodium hydroxide in 40 ml of water with 21 g of benzaldehyde.

  • Add 14 g of hydroxylamine hydrochloride in small portions with continuous shaking. The reaction is exothermic.

  • Upon cooling, a crystalline mass will separate. Add sufficient water to redissolve the crystals.

  • Saturate the solution with carbon dioxide, which will cause the benzaldehyde oxime to separate.

  • Extract the oxime with diethyl ether.

  • Dry the ethereal solution over anhydrous sodium sulfate.

  • Evaporate the ether and distill the residue under reduced pressure to obtain pure benzaldehyde oxime.[1]

A microwave-assisted synthesis can also be employed for a faster reaction. Dissolve benzaldehyde (0.94 mmol), hydroxylamine hydrochloride (1.16 mmol), and anhydrous sodium carbonate (1.17 mmol) in ethanol (3 ml) and heat in a microwave reactor at 90°C and 300W for 5 minutes. After workup, this method can yield up to 90% conversion.[2]

Protocol 2: Synthesis of this compound (General Procedure for 1,3-Dipolar Cycloaddition)

This is a general procedure that needs to be optimized for the specific reactants.

Materials:

  • Benzaldehyde oxime

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • Propyne (or a suitable precursor)

  • Triethylamine or another base

  • Anhydrous solvent (e.g., THF, diethyl ether)

Procedure:

  • Dissolve benzaldehyde oxime in an anhydrous solvent.

  • Add NCS to the solution to form the corresponding hydroximoyl chloride. This step should be monitored by TLC.

  • In a separate flask, prepare a solution of propyne in the same anhydrous solvent.

  • Slowly add a solution of triethylamine to the hydroximoyl chloride solution to generate the benzonitrile oxide in situ.

  • Immediately and slowly, add the benzonitrile oxide solution to the propyne solution at a controlled temperature (e.g., 0°C to room temperature).

  • Allow the reaction to stir for several hours or until completion, as monitored by TLC.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired this compound from its regioisomer and other side-products.

Data Presentation

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for this compound and its Regioisomer in CDCl₃
Proton This compound (Predicted) 3-Methyl-5-phenylisoxazole [1]
CH₃ ~2.252.33 (s)
Isoxazole-H -6.33 (s)
Phenyl-H ~7.31-7.65 (m)7.37-7.46 (m, 3H), 7.70-7.76 (m, 2H)

Note: The chemical shifts for this compound are predicted based on the data for 4-Allyl-3-methyl-5-phenylisoxazole, where the electronic environment of the methyl and phenyl groups is similar.[3]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for this compound and its Regioisomer in CDCl₃
Carbon This compound (Predicted) 3-Methyl-5-phenylisoxazole [1]
CH₃ ~10.111.40
Isoxazole-C4 ~110.9100.0
Isoxazole-C5 ~165.4169.4
Isoxazole-C3 ~161.0160.2
Phenyl-C (ipso) ~126.8127.4
Phenyl-C ~128.3, 128.8, 129.6125.5, 128.7, 129.8

Note: The chemical shifts for this compound are predicted based on the data for 4-Allyl-3-methyl-5-phenylisoxazole.[3]

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzaldehyde Oxime Benzaldehyde Oxime Benzonitrile Oxide Benzonitrile Oxide Benzaldehyde Oxime->Benzonitrile Oxide Oxidation Propyne Propyne This compound This compound Propyne->this compound 3-Methyl-5-phenylisoxazole 3-Methyl-5-phenylisoxazole Propyne->3-Methyl-5-phenylisoxazole Benzonitrile Oxide->this compound [3+2] Cycloaddition (Desired Pathway) Benzonitrile Oxide->3-Methyl-5-phenylisoxazole [3+2] Cycloaddition (Regioisomeric Pathway) 3,4-Diphenylfuroxan 3,4-Diphenylfuroxan Benzonitrile Oxide->3,4-Diphenylfuroxan Dimerization

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Complete Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Analysis CheckYield Low Yield? Analysis->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No OptimizeConditions Optimize Reaction Conditions: - Temperature - Concentration - Reaction Time CheckYield->OptimizeConditions Yes IdentifySideProducts Identify Side-Products (NMR, MS) CheckPurity->IdentifySideProducts Yes End Pure this compound CheckPurity->End No OptimizeConditions->Start Purify Purify by Column Chromatography Purify->End Regioisomer Regioisomer Present? IdentifySideProducts->Regioisomer Regioisomer->Purify Yes Dimer Dimer Present? Regioisomer->Dimer No Dimer->Purify No AdjustStoichiometry Adjust Reactant Stoichiometry: - Increase Propyne Excess Dimer->AdjustStoichiometry Yes AdjustStoichiometry->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

How to improve the purity of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride during their experiments.

Troubleshooting Guides

Issue: Low Purity of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride After Synthesis

Low purity of the final product can be attributed to several factors, including incomplete reaction, side reactions, or degradation of the product. This guide provides a systematic approach to identify and resolve these issues.

Initial Assessment:

  • Determine the nature of the impurity: The most common impurities are the starting material (5-Methyl-3-phenylisoxazole-4-carboxylic acid) and its hydrolysis product (the same carboxylic acid). Residual chlorinating agent (e.g., thionyl chloride or oxalyl chloride) and solvents can also be present.

  • Analytical Method: Use analytical techniques such as HPLC, GC-MS, or NMR to identify and quantify the impurities.

Troubleshooting Flowchart:

G cluster_0 start Initial Purity Assessment of Crude Product check_impurity Identify Impurities (HPLC, GC-MS, NMR) start->check_impurity is_hydrolysis Major impurity is 5-Methyl-3-phenylisoxazole-4-carboxylic acid? check_impurity->is_hydrolysis is_starting_material Significant amount of unreacted starting material? is_hydrolysis->is_starting_material No hydrolysis_solution Implement Strict Anhydrous Conditions: - Dry glassware thoroughly - Use anhydrous solvents - Perform reaction under inert atmosphere (N2 or Ar) is_hydrolysis->hydrolysis_solution Yes other_impurity Other impurities detected? (e.g., solvent, side-products) is_starting_material->other_impurity No reaction_solution Optimize Reaction Conditions: - Increase reaction time - Increase temperature (if stable) - Use a slight excess of chlorinating agent is_starting_material->reaction_solution Yes purification_solution Select Appropriate Purification Method: - Recrystallization - Column Chromatography - Vacuum Distillation other_impurity->purification_solution Yes end High Purity Product (>99%) other_impurity->end No hydrolysis_solution->end reaction_solution->end purification_solution->end

Caption: Troubleshooting workflow for improving the purity of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride?

A1: The most prevalent impurity is 5-Methyl-3-phenylisoxazole-4-carboxylic acid. This can be either unreacted starting material or the product of hydrolysis of the carbonyl chloride, which is highly sensitive to moisture.[1][2] Other potential impurities include residual chlorinating agents (e.g., thionyl chloride, oxalyl chloride) and their byproducts, as well as solvents used in the reaction.

Q2: How can I minimize the hydrolysis of 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride during workup and purification?

A2: To minimize hydrolysis, it is crucial to maintain strictly anhydrous conditions throughout the experiment.[3] This includes:

  • Drying Glassware: All glassware should be oven-dried or flame-dried before use.

  • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon.[3]

  • Avoid Aqueous Washes: If a wash is necessary, use an anhydrous organic solvent. Avoid contact with water or protic solvents.

Q3: Which purification method is most effective for achieving high purity?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities, particularly the corresponding carboxylic acid. Suitable solvents include dry toluene, hexane, or a mixture of toluene and petroleum ether.[2]

  • Column Chromatography: For mixtures with multiple impurities, column chromatography using silica gel under anhydrous conditions can be very effective. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically used.[3]

  • Vacuum Distillation: If the compound is thermally stable, vacuum distillation can be used to separate it from less volatile impurities.

Q4: What are the recommended storage conditions for 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride?

A4: Due to its moisture sensitivity, 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon).[1][4] It is advisable to store it in a cool, dry place, such as a desiccator or a refrigerator at 2-8°C.[5]

Data Presentation

Table 1: Comparison of Purification Methods for 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride

Purification MethodSolvent/Eluent SystemInitial Purity (%)Final Purity (%)Yield (%)Notes
RecrystallizationToluene95>9885Effective for removing the carboxylic acid impurity. Requires anhydrous conditions.
RecrystallizationHexane95>9780Good for removing polar impurities. Lower solubility may affect yield.
Column ChromatographySilica Gel, Hexane:Ethyl Acetate (9:1 to 7:3 gradient)90>9975Effective for separating multiple impurities. Requires careful packing and running under anhydrous conditions.
Vacuum Distillation-90>9870Suitable for thermally stable compounds. Risk of degradation if overheated.

Note: The data presented in this table is illustrative and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization from Toluene

  • Dissolution: In a flame-dried flask under a nitrogen atmosphere, dissolve the crude 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride in a minimal amount of hot, anhydrous toluene.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with a fluted filter paper into a clean, dry flask.

  • Crystallization: Allow the solution to cool slowly to room temperature. For maximum recovery, cool the flask in an ice bath.

  • Isolation: Collect the crystals by filtration under a stream of nitrogen, using a Büchner funnel and a dry filter paper.

  • Washing: Wash the crystals with a small amount of cold, anhydrous petroleum ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in anhydrous hexane.

  • Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of anhydrous dichloromethane or toluene and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride.

Mandatory Visualization

G cluster_0 start 5-Methyl-3-phenylisoxazole-4-carboxylic acid product 5-Methyl-3-Phenylisoxazole-4-Carbonyl Chloride (Desired Product) start->product Chlorination chlorinating_agent Chlorinating Agent (e.g., SOCl2, (COCl)2) chlorinating_agent->product impurity 5-Methyl-3-phenylisoxazole-4-carboxylic acid (Impurity) product->impurity Side Reaction hydrolysis Hydrolysis (Moisture) hydrolysis->impurity

References

Troubleshooting regioselectivity in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of isoxazoles, with a particular focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My 1,3-dipolar cycloaddition of a nitrile oxide and a terminal alkyne is giving a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A1: The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes typically favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[1][2] However, poor regioselectivity can arise. To enhance the formation of the 3,5-isomer, consider the following:

  • Solvent Choice: Less polar solvents can sometimes favor the desired isomer.

  • Catalysis: The use of a copper(I) catalyst, often in the form of CuI or in situ generated from CuSO₄ and a reducing agent, is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[3][4] Ruthenium catalysts have also been employed for this purpose.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • In situ Generation of Nitrile Oxide: The slow in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole and improve selectivity.[5][6][7]

Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What strategies can I employ to favor the 3,4-regioisomer?

A2: The synthesis of 3,4-disubstituted isoxazoles is often more challenging than their 3,5-disubstituted counterparts.[1][8][9] Here are some strategies to promote the formation of the 3,4-isomer:

  • Use of Internal Alkynes: While terminal alkynes heavily favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles, and in some cases, careful choice of substituents can influence the regiochemical outcome.

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines formed from aldehydes and secondary amines (e.g., pyrrolidine). This method has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[8][9]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂ can be tuned to selectively produce 3,4-disubstituted isoxazoles.[10][11][12]

    • Chalcone Rearrangement Strategy: A method involving the rearrangement of chalcones has been developed for the regioselective synthesis of 3,4-disubstituted isoxazoles.[13]

Q3: My isoxazole synthesis is resulting in low yields. What are the common causes and how can I improve the yield?

A3: Low yields in isoxazole synthesis can stem from several factors. Here's a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization to form furoxans.[14] To mitigate this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the dipolarophile.

  • Substrate Reactivity:

    • Electron-poor alkynes may react sluggishly. The use of a catalyst (e.g., Cu(I)) can often accelerate the reaction.[3]

    • Steric hindrance on either the nitrile oxide or the alkyne can significantly reduce the reaction rate.

  • Reaction Conditions:

    • Solvent: The choice of solvent can be critical. For instance, in the synthesis of 3,4-disubstituted isoxazoles via enamine cycloaddition, non-polar solvents were found to give higher yields.[8][9]

    • Base: When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. Optimization is key.

  • Purification: Isoxazoles can sometimes be challenging to purify. Ensure appropriate chromatographic conditions are used.

Q4: How do electronic and steric effects of substituents influence the regioselectivity of the 1,3-dipolar cycloaddition?

A4: The regioselectivity of the Huisgen cycloaddition is governed by the electronic and steric properties of the substituents on both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). This is often explained by Frontier Molecular Orbital (FMO) theory.[15][16][17]

  • Electronic Effects: The reaction is typically controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The regioselectivity is determined by the alignment of the orbitals with the largest coefficients.

    • In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the HOMO of the alkyne and the LUMO of the nitrile oxide. This leads to the formation of the 3,5-disubstituted isoxazole.

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to be positioned away from each other in the transition state, which also generally favors the formation of the 3,5-isomer in reactions with terminal alkynes.

Troubleshooting Workflow

G Troubleshooting Workflow for Isoxazole Synthesis Regioselectivity start Low Regioselectivity or Yield check_reaction_type Identify Reaction Type (e.g., Cycloaddition, Cyclocondensation) start->check_reaction_type low_yield Low Yield? start->low_yield cycloaddition 1,3-Dipolar Cycloaddition check_reaction_type->cycloaddition Cycloaddition cyclocondensation Cyclocondensation check_reaction_type->cyclocondensation Cyclocondensation other Other Methods check_reaction_type->other Other check_isomer Desired Isomer? cycloaddition->check_isomer optimize_cyclo Optimize Cyclocondensation: - Vary Lewis acid (e.g., BF3·OEt2) - Adjust solvent - Modify substrate structure - Add base (e.g., pyridine) cyclocondensation->optimize_cyclo isomer_35 3,5-Disubstituted check_isomer->isomer_35 isomer_34 3,4-Disubstituted check_isomer->isomer_34 optimize_35 Optimize for 3,5-Isomer: - Add Cu(I) catalyst - Use less polar solvent - Lower reaction temperature - In situ nitrile oxide generation isomer_35->optimize_35 optimize_34 Strategies for 3,4-Isomer: - Use internal alkyne - Switch to enamine cycloaddition - Consider cyclocondensation route isomer_34->optimize_34 check_nitrile_oxide Check Nitrile Oxide Stability: - In situ generation - Low temperature low_yield->check_nitrile_oxide check_reactivity Assess Substrate Reactivity: - Consider catalyst for electron-poor alkynes - Check for steric hindrance low_yield->check_reactivity optimize_conditions Optimize Reaction Conditions: - Screen solvents - Titrate base - Temperature optimization low_yield->optimize_conditions

Caption: A flowchart for troubleshooting common issues in isoxazole synthesis.

Factors Influencing Regioselectivity in 1,3-Dipolar Cycloaddition

G regioselectivity Regioselectivity substrate Substrate Structure regioselectivity->substrate conditions Reaction Conditions regioselectivity->conditions mechanism Reaction Mechanism regioselectivity->mechanism electronics Electronic Effects (HOMO-LUMO) substrate->electronics sterics Steric Hindrance substrate->sterics leaving_group Leaving Group on Dipolarophile substrate->leaving_group solvent Solvent conditions->solvent temperature Temperature conditions->temperature catalyst Catalyst (e.g., Cu(I), Ru) conditions->catalyst base Base conditions->base fmo FMO Theory mechanism->fmo

Caption: Key factors that control the regioselectivity of isoxazole synthesis.

Quantitative Data Summary

Synthesis MethodKey ReagentsDesired IsomerRegioselectivityYield (%)Reference
Cyclocondensation of β-enamino diketoneHydroxylamine·HCl, BF₃·OEt₂, Pyridine, MeCN3,4-90%79%[10][12]
Cyclocondensation of β-enamino diketoneHydroxylamine·HCl, BF₃·OEt₂, MeCN, reflux3,5-100%80%[10][11]
Enamine-triggered [3+2] CycloadditionAldehyde, N-hydroximidoyl chloride, Pyrrolidine, Et₃N3,4-High to 99%77-99%[8][9]
Domino Reductive Nef/Cyclizationβ-nitroenones, SnCl₂·2H₂O, Ethyl acetate3,5-N/AGood[18]
Hypervalent Iodine-Induced CycloadditionOxime, Terminal Alkyne, PIFA3,5-Complete43-80%[5]
Intramolecular Nitrile Oxide CycloadditionAldoxime with adjacent alkyne, Bleach, DCM3,4-N/A97%[1]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition [8][9]

  • To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL) is added the N-hydroximidoyl chloride (1.1 mmol).

  • Triethylamine (1.5 mmol) is added dropwise to the mixture at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product (a 5-(pyrrolidinyl)-4,5-dihydroisoxazole) is then dissolved in a suitable solvent (e.g., DCM).

  • An oxidizing agent (e.g., DDQ or manganese dioxide) is added, and the mixture is stirred until the starting material is consumed.

  • The mixture is filtered, and the filtrate is concentrated.

  • The final 3,4-disubstituted isoxazole is purified by column chromatography.

Protocol 2: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition

  • To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene) is added a base (e.g., triethylamine, 1.5 mmol).

  • If starting from an oxime, an in situ method for nitrile oxide generation is preferred. To the mixture of the alkyne, oxime, and catalyst, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by TLC.

  • Once the reaction is complete, the mixture is quenched with a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.

Protocol 3: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles from β-Enamino Diketones [10][12]

  • To a solution of the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in acetonitrile (4 mL) is added pyridine (0.7 mmol).

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature for the time indicated by reaction monitoring (e.g., TLC).

  • Upon completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by column chromatography to yield the 3,4-disubstituted isoxazole.

References

Technical Support Center: Scaling Up the Synthesis of 4-Methyl-5-phenylisoxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Methyl-5-phenylisoxazole, with a focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower on a larger scale compared to the lab-scale synthesis. What are the potential causes and solutions?

A1: Several factors can contribute to decreased yield during scale-up. Here's a systematic approach to troubleshooting:

  • Inefficient Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Localized overheating can lead to side reactions and decomposition of reactants or products.

    • Solution: Employ a reactor with a jacket for controlled heating and cooling. Use an overhead stirrer to ensure uniform temperature distribution. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to control the reaction rate and temperature.

  • Poor Mixing: Inadequate agitation in a large reactor can result in heterogeneous reaction mixtures, leading to incomplete reactions.

    • Solution: Use an appropriately sized and shaped impeller for your reactor. The stirring speed should be optimized to ensure thorough mixing without causing splashing or vortex formation. Baffles within the reactor can also improve mixing efficiency.

  • Reagent Addition Order and Rate: The order and rate of reagent addition can be more critical at a larger scale.

    • Solution: Maintain the same order of addition as in the optimized lab-scale procedure. The rate of addition for key reagents may need to be adjusted to control the reaction exotherm.

  • "Green Chemistry" Approaches: Consider alternative energy sources that can improve efficiency and yield.

    • Solution: Ultrasound-assisted synthesis has been shown to be an environmentally friendly and efficient method for preparing isoxazole derivatives, often leading to higher yields and shorter reaction times.[1][2]

Q2: I am observing the formation of a significant amount of the undesired regioisomer. How can I improve the regioselectivity of the reaction?

A2: The formation of regioisomers is a common challenge in isoxazole synthesis, particularly in methods like the Claisen condensation.

  • Reaction Conditions: The choice of solvent and base can significantly influence the regioselectivity.

    • Solution: Experiment with different solvent systems. For cyclocondensation reactions of β-enamino diketones with hydroxylamine, the solvent has been shown to control the regiochemistry.[3][4][5][6] The use of a Lewis acid as a carbonyl activator can also direct the reaction towards the desired isomer.[3][4][5][6]

  • Starting Material Modification: Modifying the starting materials can favor the formation of one regioisomer over the other.

    • Solution: The structure of the β-enamino diketone can be varied to influence the regiochemical outcome of the cyclocondensation with hydroxylamine.[3][4][5][6]

Q3: The work-up and purification of the product are proving difficult at a larger scale. What are some effective strategies?

A3: Large-scale purification requires different techniques compared to lab-scale chromatography.

  • Crystallization: This is often the most efficient method for purifying large quantities of solid products.

    • Solution: Conduct a thorough solvent screening to find a suitable crystallization solvent or solvent system. The crude product can be dissolved in a hot solvent and allowed to cool slowly to form crystals, leaving impurities in the mother liquor.

  • Extraction: Optimizing the extraction process can remove many impurities before the final purification step.

    • Solution: Ensure the pH of the aqueous layer is adjusted correctly to maximize the partitioning of the product into the organic layer. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

Q4: Are there any safety concerns I should be aware of when scaling up this synthesis?

A4: Yes, scaling up any chemical reaction introduces new safety considerations.

  • Exothermic Reactions: As mentioned, heat dissipation is less efficient at a larger scale. A runaway reaction is a serious hazard.

    • Solution: Always perform a safety assessment before scaling up. Understand the thermal hazards of your reaction. Use a reactor with good temperature control and have a cooling system in place.

  • Reagent Handling: Handling larger quantities of chemicals increases the risk of exposure and spills.

    • Solution: Use appropriate personal protective equipment (PPE). Handle hazardous reagents in a well-ventilated area, such as a fume hood or a dedicated ventilated enclosure.

  • Waste Disposal: Larger scale synthesis generates more waste, which must be disposed of properly.

    • Solution: Plan for waste disposal in advance. Neutralize acidic and basic waste streams before disposal. Follow all institutional and local regulations for chemical waste disposal.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic methods for isoxazole derivatives, which can serve as a reference for optimizing the synthesis of this compound.

Table 1: Reaction Conditions and Yields for Isoxazole Synthesis

Starting MaterialsReaction ConditionsProductYield (%)Reference
β-enamino diketones and hydroxylamine hydrochlorideVaries (solvent, Lewis acid)Polysubstituted isoxazolesGood[3][4][5][6]
1,3-dicarbonyl and hydroxylamine (Claisen Synthesis)Often harsh conditionsRegioisomeric mixture of isoxazolesVariable[3]
Aldoximes and alkynesUltrasound irradiation, catalyst-free3-alkyl-5-aryl isoxazolesHigh[7]
Terminal alkynes, n-BuLi, aldehydes, I₂, hydroxylamineOne-pot reaction3,5-disubstituted isoxazolesHigh[7]
Benzaldehyde oxime, ethyl acetoacetate, anhydrous ZnCl₂Heated to 60°C without solvent, followed by hydrolysis with 5% NaOH5-Methyl-3-phenylisoxazole-4-carboxylic acid-[8]

Table 2: Purification and Characterization Data

CompoundPurification MethodMelting Point (°C)Analytical DataReference
5-Methyl-3-phenylisoxazole-4-carboxylic acidRecrystallization from hot ethanol--[9]
Methyl 5-phenyloxazole-4-carboxylateSilica gel column chromatography (ethyl acetate:n-hexane = 1:5)-¹H-NMR (400 MHz, CDCl₃) δ 3.96 (s, 3H), 7.45-7.53 (3H, m, Ar-H), 7.92 (s, 1H, oxazole-H), 8.00-8.12 (2H, m, Ar-H)[10]

Experimental Protocols

Method 1: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid via Condensation and Hydrolysis

This method is adapted from a procedure for a structurally related compound and may require optimization for this compound.

Step 1: Condensation

  • In a round-bottomed flask, combine benzaldehyde oxime (1 mmol), ethyl 2-methylacetoacetate (2 mmol), and anhydrous zinc chloride (0.1 mmol).

  • Gradually heat the mixture to 60°C without any solvent and maintain this temperature for approximately one hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add ethanol and stir for about 30 minutes to precipitate the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.

Step 2: Hydrolysis

  • Treat the crude ethyl 5-methyl-3-phenylisoxazole-4-carboxylate with 5% sodium hydroxide (10 ml) at room temperature for about 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, acidify the reaction mixture with 2 N HCl.

  • Filter the resulting solid and recrystallize it from hot ethanol to obtain 5-methyl-3-phenylisoxazole-4-carboxylic acid.[9]

Note: To obtain this compound, a decarboxylation step would be required after the hydrolysis.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Benzoylacetone Benzoylacetone Cyclocondensation Cyclocondensation Benzoylacetone->Cyclocondensation Hydroxylamine Hydroxylamine Hydroxylamine->Cyclocondensation Quenching Quenching Cyclocondensation->Quenching Extraction Extraction Quenching->Extraction Crystallization Crystallization Extraction->Crystallization This compound This compound Crystallization->this compound

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_logic Low_Yield Low Yield at Scale Heat_Transfer Poor Heat Transfer Low_Yield->Heat_Transfer Mixing Inefficient Mixing Low_Yield->Mixing Addition_Rate Incorrect Reagent Addition Rate Low_Yield->Addition_Rate Side_Reactions Increased Side Reactions Low_Yield->Side_Reactions Solution_Heat Improve Reactor Cooling & Agitation Heat_Transfer->Solution_Heat Solution_Mixing Optimize Stirrer Design & Speed Mixing->Solution_Mixing Solution_Addition Control Addition Rate Addition_Rate->Solution_Addition Solution_Side_Reactions Optimize Temperature & Concentration Side_Reactions->Solution_Side_Reactions

Caption: Troubleshooting logic for addressing low yield issues during scale-up.

References

Stability testing of 4-Methyl-5-phenylisoxazole under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methyl-5-phenylisoxazole. The information is designed to address common challenges encountered during stability testing experiments.

Troubleshooting Guides

Issue 1: Unexpected Degradation During Routine Handling and Storage

Question: I am observing significant degradation of my this compound sample even under what I consider to be standard laboratory conditions. What could be the cause?

Answer:

Several factors could be contributing to the unexpected degradation of this compound. Consider the following potential causes and troubleshooting steps:

  • Storage Conditions: While some isoxazole derivatives are stable under normal conditions, it is crucial to store this compound in a cool, dark, and dry place.[1][2] Exposure to light, elevated temperatures, and humidity can accelerate degradation. For long-term storage, consider refrigeration (0-8°C).[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, as they can lead to degradation.[1][2] Ensure that all glassware and equipment are thoroughly cleaned and free of any residual oxidizing materials.

  • pH of Solutions: The stability of the isoxazole ring can be pH-dependent. If your sample is in solution, the pH could be a critical factor. Isoxazole derivatives can be susceptible to both acid and base-catalyzed hydrolysis.[5]

  • Photodegradation: Exposure to UV light can induce photoisomerization or photooxidation in isoxazole compounds.[6][7] Protect your samples from direct sunlight and fluorescent lighting by using amber vials or covering containers with aluminum foil.

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Unexpected Degradation Observed check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_materials Verify Material Compatibility (No Oxidizing Agents) start->check_materials check_ph Measure pH of Solution start->check_ph check_light Assess Light Exposure start->check_light solution_storage Store at 0-8°C in a dark, dry place check_storage->solution_storage solution_materials Use inert materials, avoid oxidizing agents check_materials->solution_materials solution_ph Buffer solution to a neutral pH check_ph->solution_ph solution_light Use amber vials or light-blocking containers check_light->solution_light

Caption: Troubleshooting workflow for unexpected degradation.

Issue 2: Inconsistent Results in Forced Degradation Studies

Question: My forced degradation studies on this compound are yielding inconsistent and non-reproducible results. How can I improve my experimental setup?

Answer:

Inconsistent results in forced degradation studies often stem from a lack of precise control over experimental parameters.[8][9] Here are key areas to focus on for improving reproducibility:

  • Standardized Protocols: Ensure you are following a well-defined and consistent protocol for each stress condition. This includes precise control over temperature, concentration of reagents (acid, base, oxidizing agents), and duration of exposure.

  • Analyte Concentration: The initial concentration of this compound should be consistent across all experiments.

  • Sampling and Quenching: Define a strict sampling schedule. When taking samples from ongoing stress studies, it may be necessary to quench the degradation reaction immediately to get an accurate snapshot of the degradation at that time point. For example, acidic samples can be neutralized with a base, and vice versa.

  • Analytical Method Validation: The analytical method used to quantify the remaining parent compound and its degradants must be validated for stability-indicating properties.[8][10] This ensures that the degradation products do not interfere with the quantification of the parent compound.

Experimental Workflow for Forced Degradation:

cluster_stress Apply Stress Conditions start Prepare Stock Solution of This compound hydrolysis Hydrolysis (Acidic, Basic, Neutral) start->hydrolysis oxidation Oxidation (e.g., H2O2) start->oxidation photolysis Photolysis (UV/Vis Light) start->photolysis thermolysis Thermal Stress (Dry and Wet Heat) start->thermolysis sampling Sample at Pre-defined Time Points hydrolysis->sampling oxidation->sampling photolysis->sampling thermolysis->sampling quench Quench Reaction (if necessary) sampling->quench analysis Analyze by Stability-Indicating Analytical Method (e.g., HPLC) quench->analysis end Quantify Degradation and Identify Degradants analysis->end

Caption: General workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: Based on the chemistry of the isoxazole ring and related compounds, the following degradation pathways are plausible:

  • Hydrolysis: The isoxazole ring can undergo cleavage under acidic or basic conditions. In acidic and neutral pH, this may proceed through consecutive first-order kinetics, potentially leading to the formation of a β-dicarbonyl compound and a hydroxylamine derivative.[5] In alkaline conditions, different degradation products may be formed.[5]

  • Oxidation: The molecule may be susceptible to oxidation, particularly if there are electron-donating groups, although the phenyl and methyl groups on this compound are relatively stable. Incompatibility with strong oxidizing agents has been noted for similar compounds.[1][2]

  • Photodegradation: Isoxazoles can undergo photoisomerization to form oxazoles upon exposure to UV light.[7][11] The presence of a methyl group on the isoxazole ring may reduce the photostability of the compound.[6]

Q2: What analytical techniques are most suitable for stability testing of this compound?

A2: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective technique.[10][12] The method should be validated to ensure that the peak for this compound is well-resolved from any potential degradation products.[10] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help identify the structure of the degradation products.[12]

Q3: Are there any specific considerations for the formulation of this compound to enhance its stability?

A3: Yes, formulation strategies can significantly improve the stability of a drug substance. Key considerations include:

  • Excipient Compatibility: Conduct compatibility studies with commonly used excipients to ensure they do not accelerate the degradation of this compound.

  • pH Control: For liquid formulations, buffering the solution to a pH where the compound exhibits maximum stability is critical.

  • Antioxidants: If the compound is found to be susceptible to oxidation, the inclusion of antioxidants in the formulation may be beneficial.

  • Light Protection: For photosensitive compounds, the use of opaque or UV-protective packaging is essential.

Experimental Protocols

General Protocol for Forced Degradation Studies

This protocol provides a general framework for conducting forced degradation studies on this compound. The conditions should be optimized to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).[13]

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for a specified period.[13]

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL.

    • Keep at room temperature for a specified period.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.

    • At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photostability:

    • Expose the stock solution (in a transparent container) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light.

    • At the end of the exposure, analyze both the exposed and control samples.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Quantify the amount of undegraded this compound and determine the percentage of degradation.

  • Characterize the major degradation products using techniques like LC-MS if necessary.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis 0.1 M HCl24 hours60°C15.22
Base Hydrolysis 0.1 M NaOH8 hours60°C18.53
Oxidation 3% H₂O₂48 hoursRoom Temp9.81
Thermal (Solid) -72 hours80°C5.11
Photolysis ICH Q1B-Room Temp12.32

Disclaimer: The quantitative data presented in Table 1 is hypothetical and for illustrative purposes only. Actual results may vary depending on the specific experimental conditions. Researchers should generate their own data based on the provided protocols.

References

Refining protocols for coupling reactions involving isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coupling reactions involving isoxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura, Sonogashira, and Heck coupling reactions with isoxazole substrates.

Question: Why is my Suzuki-Miyaura coupling reaction with an isoxazole substrate failing or giving a low yield?

Answer:

Low yields in Suzuki-Miyaura couplings involving isoxazoles can stem from several factors. Here are some common causes and troubleshooting steps:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. While Pd(PPh₃)₄ is a common choice, other catalysts may offer better performance depending on the specific substrates. For instance, in the coupling of N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine with phenylboronic acid, Pd(PPh₃)₄ was found to be superior to Pd(OAc)₂, Pd₂dba₃, and Pd(dppf)Cl₂.[1] Bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[2] Consider screening different ligands, such as SPhos or XPhos, which have shown high activity in Suzuki-Miyaura reactions.[3]

  • Base and Solvent System: The choice of base and solvent significantly impacts the reaction efficiency. A common issue is the need for a small amount of water when using anhydrous conditions with bases like K₃PO₄. The combination of the solvent and base can also accelerate the reaction. For example, triethylamine in toluene and sodium carbonate in water have been shown to be effective systems for certain cycloadditions leading to isoxazoles.[4] For Suzuki couplings, a mixture of DMF and water (e.g., 4:1) with a base like KHCO₃ has been used successfully.[5]

  • Reaction Temperature: Insufficient or excessive heat can be detrimental. While higher temperatures can increase reaction rates, they can also lead to decomposition of starting materials, products, or the catalyst. For some Suzuki couplings of isoxazoles, heating at 150°C in dioxane provided the highest yield, whereas a lower temperature of 120°C resulted in a lower yield.[1] It is crucial to optimize the temperature for your specific system.

  • Boronic Acid/Ester Stability: Boronic acids and their esters can be prone to decomposition, especially under the reaction conditions. This can be a significant source of low yield. Ensure the quality of your boronic acid or ester and consider using freshly prepared reagents. Some derivatives, like vinyl, cyclopropyl, and certain electron-deficient or electron-rich heterocyclic boronic acids, are particularly susceptible to protodeboronation.[6]

  • Dehalogenation Side Reaction: A common side reaction is the dehalogenation of the isoxazole starting material. This can be suppressed by careful selection of the N-protecting group on the heterocyclic ring. The choice of solvent can also influence the extent of dehalogenation, with solvents like toluene sometimes showing less dehalogenation than dioxane or DMF.[7]

Question: I am observing significant steric hindrance effects in my Sonogashira coupling of a 3,5-disubstituted-4-iodoisoxazole. How can I mitigate this?

Answer:

Steric hindrance is a known challenge in the coupling of substituted isoxazoles. Research has shown that the substituent at the C3 position of the isoxazole ring has a greater steric influence on the Sonogashira cross-coupling reaction than the group at the C5 position.[8][9][10]

To address this, consider the following:

  • Ligand Modification: Employing less bulky phosphine ligands on the palladium catalyst might be beneficial, although this needs to be balanced with maintaining catalytic activity.

  • Reaction Conditions Optimization: Systematically screen reaction parameters such as temperature and reaction time. Prolonged reaction times at a moderate temperature may favor the desired coupling over decomposition pathways.

  • Substrate Design: If possible, consider synthetic routes that introduce the bulky substituent after the coupling step.

Question: My Heck reaction with an isoxazole derivative is not proceeding. What are the likely causes?

Answer:

Failure of a Heck reaction involving isoxazoles can be due to several factors:

  • Catalyst Activation: The active Pd(0) species must be generated in situ from the Pd(II) precursor. Ensure your reaction conditions are suitable for this activation.

  • Ligand Choice: The phosphine ligands attached to the palladium catalyst can be crucial. Phosphine-free systems or different types of phosphine ligands might be necessary to improve efficiency.[11]

  • Substrate Reactivity: The electronic nature of the isoxazole and the alkene coupling partner can significantly affect reactivity. Electron-withdrawing groups on the alkene can facilitate the reaction.

  • Base Selection: An appropriate base is required to neutralize the HX generated during the catalytic cycle. Common bases include triethylamine and potassium carbonate.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended starting conditions for a Suzuki-Miyaura coupling of a 4-iodoisoxazole?

A1: A good starting point would be to use Pd(PPh₃)₄ (5 mol%) as the catalyst with a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like dioxane/water or DMF/water at a temperature between 85°C and 150°C.[1][5] Optimization of these parameters will likely be necessary for your specific substrates.

Q2: Can I perform a direct C-H activation/arylation on the isoxazole ring instead of using a pre-halogenated substrate?

A2: Yes, palladium-catalyzed direct C-H arylation of isoxazoles has been successfully achieved. For example, the C-H bond at the 5-position of isoxazoles can be selectively activated to couple with aryl iodides, providing moderate to good yields.[12] This approach offers a more atom-economical alternative to traditional cross-coupling methods.

Q3: What is a plausible catalytic cycle for the Sonogashira coupling of a 4-iodoisoxazole?

A3: The mechanism generally involves two interconnected catalytic cycles. In one cycle, the Pd(0) catalyst undergoes oxidative addition with the 4-iodoisoxazole. In the other cycle, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the alkynyl group from copper to the palladium complex, followed by reductive elimination, affords the C4-alkynylisoxazole product and regenerates the Pd(0) catalyst.[9][10]

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for an Isoxazole Derivative[1]

EntryCatalyst (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (10)K₂CO₃Dioxane/H₂O12045
2Pd₂dba₃ (5)K₂CO₃Dioxane/H₂O12052
3Pd(dppf)Cl₂ (10)K₂CO₃Dioxane/H₂O12065
4Pd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O12072
5Pd(PPh₃)₄ (10)Cs₂CO₃Dioxane/H₂O12068
6Pd(PPh₃)₄ (10)K₂CO₃DMF/H₂O12058
7Pd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O15078
11Pd(PPh₃)₄ (10)K₂CO₃Dioxane/H₂O12072

Reaction of N-[(5-bromo-1,2-oxazol-3-yl)methyl]adamantan-1-amine with phenylboronic acid.

Table 2: Effect of Substituents on Sonogashira Coupling of 3,5-disubstituted-4-iodoisoxazoles[8][9]

3-Substituent5-SubstituentYield (%)
t-ButylPhenyl95
PhenylPhenyl98
4-MethoxyphenylPhenyl96
4-ChlorophenylPhenyl97
Phenylt-Butyl85
Phenyl4-Methoxyphenyl92

Reaction with phenylacetylene under optimized conditions.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Coupling of 3,5-disubstituted-4-iodoisoxazoles with Terminal Alkynes [9][10]

  • To a dried reaction vessel under a nitrogen atmosphere, add the 3,5-disubstituted-4-iodoisoxazole (1.0 equiv), Pd(acac)₂ (5 mol%), PPh₃ (10 mol%), and CuI (10 mol%).

  • Add anhydrous DMF as the solvent, followed by the terminal alkyne (2.0 equiv) and Et₂NH (2.0 equiv).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-4-alkynylisoxazole.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 4-Iodoisoxazole [5]

  • In a reaction flask, combine the 4-iodoisoxazole (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., KHCO₃, 1.4 equiv).

  • Add the palladium catalyst (e.g., PdCl₂(dppf), 5 mol%).

  • Add the solvent system, typically a mixture of an organic solvent and water (e.g., 4:1 DMF:H₂O).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure product.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction in Isoxazole Coupling check_catalyst Is the catalyst/ligand combination optimal? start->check_catalyst screen_catalysts Screen alternative Pd catalysts (e.g., Pd(dppf)Cl2, Pd2(dba)3) and ligands (e.g., XPhos, SPhos). check_catalyst->screen_catalysts No check_conditions Are the reaction conditions (base, solvent, temp.) optimized? check_catalyst->check_conditions Yes screen_catalysts->check_conditions optimize_conditions Systematically vary base (K2CO3, Cs2CO3, K3PO4), solvent (Dioxane, DMF, Toluene), and temperature. check_conditions->optimize_conditions No check_sm Are the starting materials (e.g., boronic acid) stable? check_conditions->check_sm Yes optimize_conditions->check_sm use_fresh_sm Use fresh, high-purity starting materials. Consider MIDA boronates for stability. check_sm->use_fresh_sm No check_side_reactions Are there signs of side reactions (e.g., dehalogenation)? check_sm->check_side_reactions Yes use_fresh_sm->check_side_reactions modify_for_side_reactions Adjust solvent (e.g., Toluene), protecting groups, or catalyst to minimize side reactions. check_side_reactions->modify_for_side_reactions Yes success Improved Yield check_side_reactions->success No modify_for_side_reactions->success Experimental_Workflow_Sonogashira reagents Combine 4-Iodoisoxazole, Pd Catalyst, CuI, Ligand in dried flask under N2. add_solvents Add Anhydrous Solvent (e.g., DMF). reagents->add_solvents add_reactants Add Terminal Alkyne and Amine Base. add_solvents->add_reactants reaction Stir at Room Temperature. Monitor by TLC/LC-MS. add_reactants->reaction workup Aqueous Workup: Dilute with EtOAc, wash with NH4Cl (aq) and Brine. reaction->workup purification Dry, Concentrate, and Purify by Column Chromatography. workup->purification product Isolated C4-Alkynylisoxazole purification->product

References

Enhancing the bioactivity of 4-Methyl-5-phenylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 4-Methyl-5-phenylisoxazole derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you enhance the bioactivity and overcome common challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis & Reaction Optimization

  • Q1: My [3+2] cycloaddition reaction is resulting in a mixture of regioisomers. How can I improve the selectivity?

    • A1: Regioselectivity in 1,3-dipolar cycloadditions to form the isoxazole ring is a common challenge.[1] The choice of catalyst and reaction conditions is crucial. Copper(I)-catalyzed reactions, for instance, are known to provide high reliability and scope for controlling regioselectivity.[2] Consider modifying your catalyst system; for example, a switch to a Cu(I)-free cyclization with nitrile oxides and terminal ynamides might favor one isomer.[2] Additionally, reaction temperature and pH are key factors that can determine the regioselectivity, so systematic optimization of these parameters is recommended.[2]

  • Q2: I'm experiencing low yields during the synthesis of my this compound derivatives. What are some common causes and solutions?

    • A2: Low yields can stem from several factors including suboptimal reaction conditions, decomposition of intermediates, or inefficient catalysts.

      • Reaction Conditions: Experiment with different solvents and catalysts. Green chemistry approaches using ultrasound irradiation have been shown to significantly improve yields and reduce reaction times.[3] For example, one study reported a yield increase from 90% under conventional heating to 95% with ultrasound assistance, while cutting the reaction time from 3 hours to just 15 minutes.[3]

      • Intermediate Instability: Nitrile oxides, common intermediates in isoxazole synthesis, are unstable.[4][5] Ensure they are generated in situ under appropriate conditions to be consumed immediately. Using a hypervalent iodine(III) species as a catalyst can afford high yields without needing excess oxidant or heat.[4]

      • Catalyst Choice: The choice of catalyst is critical. While traditional methods may use various acidic or basic catalysts, newer methods employ nanocatalysts or ferrite nanoparticles under ultrasound irradiation, achieving excellent yields (84-91%) in aqueous media at room temperature.[3][6]

  • Q3: My isoxazole derivative appears to be decomposing under basic conditions during workup or subsequent reactions. Why is this happening?

    • A3: The N-O bond in the isoxazole ring is susceptible to cleavage under certain conditions, particularly with strong bases.[7] This can lead to decomposition pathways like the Kemp elimination or the Boulton-Katritzky rearrangement.[7] If you suspect base-mediated decomposition, consider using milder bases (e.g., NaHCO₃ instead of NaOH), minimizing reaction times, or performing the reaction at a lower temperature. For purification, avoid basic alumina in column chromatography and consider using silica gel with a neutral eluent system.

Bioactivity & Assays

  • Q4: I have synthesized a series of derivatives, but their bioactivity is lower than expected. How can I rationally design more potent compounds?

    • A4: Enhancing bioactivity often involves a systematic Structure-Activity Relationship (SAR) study.[8][9]

      • Substituent Effects: The nature and position of substituents on the phenyl ring are critical. For instance, in one study on anticancer quinoxalines, electron-donating groups were found to increase activity, while electron-withdrawing groups decreased it.[9] Conversely, for chitin synthesis inhibitors, introducing halogens (F, Cl, Br) or small alkyl groups at the para-position of the phenyl ring slightly enhanced activity, whereas bulky groups like t-Bu or electron-withdrawing groups like NO₂ drastically reduced it.[10]

      • Molecular Docking: Use in silico docking studies to predict how your derivatives will bind to the target protein.[11][12] This can guide your selection of substituents to improve interactions with key residues in the binding pocket. For example, docking results suggested that adding a methoxy group at the para-position of the phenyl ring improved interaction with the metal-binding domain of PDE4B, enhancing inhibitory activity.[11]

  • Q5: I am observing poor solubility of my this compound derivatives in aqueous buffers for biological assays. What can I do?

    • A5: Isoxazole derivatives, particularly those with aromatic substituents, are often hydrophobic and exhibit poor water solubility.[13]

      • Co-solvents: Use a small percentage of a biocompatible organic solvent like DMSO or ethanol to prepare your stock solutions. Ensure the final concentration in your assay is low enough (typically <1%) to not affect the biological system.

      • Formulation: For in vivo studies, consider formulation strategies such as creating cyclodextrin inclusion complexes or using other drug delivery vehicles.

      • Structural Modification: If solubility remains a major hurdle, consider introducing polar functional groups (e.g., -OH, -COOH, -NH₂) to the molecule in positions that SAR studies suggest will not diminish bioactivity.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on isoxazole derivatives, providing a comparative overview of their biological activities and synthesis efficiencies.

Table 1: Antibacterial and Anticancer Activity of Selected Isoxazole Derivatives

Compound ID Target/Cell Line Bioactivity Metric Value Reference
5j (Oxazole Derivative) PDE4B IC₅₀ 1.4 µM [11]
Rolipram (Reference) PDE4B IC₅₀ 2.0 µM [11]
5l Huh7 (Liver Cancer) IC₅₀ 3.7 µM [14]
5m Huh7 (Liver Cancer) IC₅₀ 1.3 µM [14]
5o Huh7 (Liver Cancer) IC₅₀ 0.8 µM [14]
5l MCF-7 (Breast Cancer) IC₅₀ 2.3 µM [14]
5m MCF-7 (Breast Cancer) IC₅₀ 0.8 µM [14]
5o MCF-7 (Breast Cancer) IC₅₀ 0.3 µM [14]
Compound 2 S. aureus Zone of Inhibition 16 mm (80%) [13]
Compound 6 E. coli Zone of Inhibition 20 mm (80%) [13]

| 4a (Isoxazole) | E. coli & B. subtilis | Antibacterial Activity | Significant |[7] |

Table 2: Synthesis Yields under Different Reaction Conditions

Reaction Type Catalyst / Method Temperature Time Yield Reference
Multicomponent Reaction Conventional Heating 100 °C 3 h 90% [3]
Multicomponent Reaction Ultrasound (50 °C) 50 °C 15 min 95% [3]
Multicomponent Reaction Fe₂O₃ NPs / Ultrasound Room Temp. 20-35 min 84-91% [3]

| Intramolecular Cycloaddition | Hypervalent Iodine(III) | Not specified | Not specified | up to 94% |[4] |

Experimental Protocols & Methodologies

1. General Protocol for Ultrasound-Assisted Synthesis of 3-methyl-4-(phenyl)methylene-isoxazole-5(4H)-one Derivatives [3]

  • Reactants: A mixture of hydroxylamine hydrochloride (1.2 mmol), an aromatic aldehyde (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate, 1 mmol).

  • Catalyst: Fe₃O₄@MAP-SO₃H (20 mg).

  • Solvent: Ethanol-water mixture (1:3 ratio).

  • Procedure:

    • Combine all reactants and the catalyst in a suitable reaction vessel.

    • Place the vessel in an ultrasonic bath.

    • Irradiate the mixture with ultrasound at a specified power (e.g., 90 W) at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are between 20-35 minutes.

    • Upon completion, extract the product using an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

2. Protocol for In Vitro Anticancer Cytotoxicity Assay (MTT Assay) [14]

  • Cell Lines: Human cancer cell lines (e.g., Huh7, MCF-7).

  • Materials: 96-well plates, DMEM media supplemented with 10% FBS, test compounds (dissolved in DMSO), MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

    • Treat the cells with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubate for an additional 48 hours. Use a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve fitting software.

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis & Verification cluster_bio Biological Evaluation cluster_design Drug Design Cycle synthesis Synthesis of This compound Derivative purification Purification (Column Chromatography) synthesis->purification Crude Product characterization Structural Characterization (NMR, HRMS, IR) purification->characterization Pure Compound bio_assay Biological Assay (e.g., Cytotoxicity) characterization->bio_assay Verified Compound data_analysis Data Analysis (IC50 Calculation) bio_assay->data_analysis Raw Data sar_analysis SAR Analysis data_analysis->sar_analysis Activity Data lead_opt Lead Optimization sar_analysis->lead_opt SAR Insights lead_opt->synthesis Design New Derivatives

Caption: Experimental workflow for synthesis and bioactivity evaluation.

troubleshooting_synthesis start Low Yield in Isoxazole Synthesis q1 Check Reaction Conditions start->q1 q2 Assess Intermediate Stability start->q2 q3 Evaluate Catalyst Efficiency start->q3 sol1 Optimize Temp & Time Try Ultrasound Irradiation q1->sol1 Suboptimal? sol2 Ensure In Situ Generation of Nitrile Oxides q2->sol2 Decomposition? sol3 Screen Different Catalysts (e.g., Nanoparticles, Cu(I)) q3->sol3 Inefficient?

Caption: Troubleshooting guide for low synthesis yields.

sar_logic start_node Initial Compound (High IC50) decision Modify Substituent on Phenyl Ring? start_node->decision option_a Add Electron Donating Group (e.g., -OCH3) decision->option_a Yes option_b Add Halogen (e.g., -Cl, -F) decision->option_b Yes option_c Add Bulky Group (e.g., -tBu) decision->option_c Yes outcome_a Potentially Increased Activity (e.g., PDE4) option_a->outcome_a outcome_b Potentially Increased Activity (e.g., Chitin Synth.) option_b->outcome_b outcome_c Potentially Decreased Activity option_c->outcome_c

Caption: Logic for Structure-Activity Relationship (SAR) analysis.

References

Technical Support Center: Structure-Guided Optimization of Isoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers engaged in the structure-guided optimization of isoxazole-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the structure-guided design of isoxazole-based inhibitors?

A1: The primary challenges include accurately predicting binding affinity due to the limitations of scoring functions, accounting for protein flexibility and induced-fit effects, and managing the conformational complexity of ligands.[1][2][3] Another significant hurdle is designing leads de novo based solely on an unliganded protein structure.[2] Success often relies on an iterative process of design, synthesis, and testing, starting from an existing ligand-protein complex.[1]

Q2: Why is the isoxazole scaffold frequently used in medicinal chemistry?

A2: The isoxazole ring is a "privileged scaffold" due to its versatile synthetic accessibility and its ability to act as a bioisostere for other functional groups.[4][5] Its unique physicochemical properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, often lead to improved pharmacokinetic profiles and enhanced pharmacological effects.[6][7] The five-membered ring is found in numerous FDA-approved drugs and can be modified to explore structure-activity relationships (SAR) extensively.[6][8]

Q3: My isoxazole inhibitor has high biochemical potency but low cellular activity. What are the potential reasons?

A3: A discrepancy between biochemical and cellular potency can arise from several factors:

  • Poor Membrane Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.

  • Efflux Pump Substrate: The inhibitor might be actively transported out of the cell by efflux pumps like P-glycoprotein.[9]

  • Metabolic Instability: The compound could be rapidly metabolized by intracellular enzymes.

  • High Protein Binding: In cellular assays, the compound may bind extensively to proteins in the culture medium, reducing its free concentration.

  • Off-Target Effects: At higher concentrations required for cellular activity, the compound might induce toxicity through off-target interactions.

Q4: How can I improve the selectivity of my isoxazole-based kinase inhibitor?

A4: Improving selectivity is a common challenge due to the conserved nature of the ATP-binding site across the kinome.[10] Strategies include:

  • Exploiting Unique Sub-pockets: Design modifications that extend the inhibitor into less conserved regions of the kinase, such as the ribose pocket.[11]

  • Modifying the Heterocyclic Core: Swapping the core (e.g., from a pyrazole to an isoxazole) can alter hydrogen bonding patterns and reduce affinity for off-target kinases like p38.[12]

  • Structure-Based Design: Use co-crystal structures to identify specific interactions that can be formed with the target kinase but not with closely related off-targets.

Troubleshooting Guides

Synthesis & Purification

Q: I am getting a mixture of regioisomers during my 1,3-dipolar cycloaddition reaction to form the isoxazole ring. How can I improve regioselectivity?

A: The formation of regioisomers is a common issue in (3+2) cycloaddition reactions.[13][14] Several factors influence the outcome:

  • Reaction Conditions: Temperature and pH can be key factors in determining regioselectivity.[15] Experiment with different solvents, temperatures, and bases (e.g., NaHCO₃).[14]

  • Dipolarophile Choice: The electronic nature and steric bulk of the substituents on your alkyne or alkene (the dipolarophile) can direct the cycloaddition to favor one isomer.

  • Catalyst: While many modern syntheses aim to be metal-free, certain catalysts (e.g., Cu(I) or Ru(II)) can enforce high regioselectivity in cycloadditions.[14]

Q: My synthesized isoxazole derivative is difficult to purify. What techniques can I try?

A: Purification can be challenging due to similar polarities of byproducts or isomers.

  • Chromatography Optimization: Systematically screen different solvent systems (e.g., ethyl acetate/petroleum ether, dichloromethane/methanol) for flash column chromatography.[11][16] Consider using a different stationary phase if silica gel is ineffective.

  • Recrystallization: If your compound is crystalline, recrystallization is a powerful purification technique. Test various solvent systems to find one in which your compound is soluble when hot but poorly soluble when cold.

  • Group-Assisted Purification (GAP): Some synthetic routes are designed to avoid traditional chromatography by producing a product that can be purified by simple filtration or extraction.[17]

Biological Assays & Data Interpretation

Q: My compound shows poor solubility in aqueous buffers for my enzyme assay. How can I address this?

A: Poor aqueous solubility is a frequent problem.

  • Co-solvents: Use a small percentage of an organic co-solvent like DMSO to aid dissolution. However, be sure to run controls, as high concentrations of DMSO can inhibit enzyme activity.

  • SAR-Guided Modification: If solubility is a persistent issue for your chemical series, use structure-guided design to introduce polar functional groups (e.g., hydroxyls, amines) that can improve aqueous solubility without disrupting key binding interactions.

  • Formulation: For in vivo studies, more complex formulation strategies using excipients like cyclodextrins or surfactants may be necessary.

Q: The results from my molecular docking simulations do not correlate with my experimental binding affinities. What could be wrong?

A: A lack of correlation between docking scores and experimental results is a known limitation of current computational methods.[2]

  • Scoring Function: The scoring function used to estimate binding energy may not be accurate for your specific protein-ligand system. It is often better at predicting binding poses than at ranking affinities for closely related compounds.[3]

  • Protein Preparation: Ensure the protein structure was prepared correctly: hydrogens added, protonation states of key residues (like histidine) checked, and any crystallographic water molecules that may be important for binding were considered.[11][18]

  • Ligand Conformation: The docked conformation might be in a high-energy state. Analyze the ligand's internal geometry and torsion angles to check for strain.[19]

  • Target Flexibility: Standard docking often treats the protein as rigid. If the protein undergoes a conformational change upon binding (induced fit), flexible docking protocols or molecular dynamics simulations may be required.[3]

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of Diaryl-Isoxazole Derivatives against Casein Kinase 1 (CK1). [11]

CompoundR GroupIC₅₀ (CK1δ) [µM] ± SDIC₅₀ (CK1ε) [µM] ± SD
31a (S)-pyrrolidine0.011 ± 0.0010.056 ± 0.005
31b (R)-pyrrolidine0.024 ± 0.0040.196 ± 0.026

Table 2: Cellular Activity of Diaryl-Isoxazole Derivatives in Cancer Cell Lines. [11]

CompoundR GroupEC₅₀ (MCF-7) [µM] ± SDEC₅₀ (HT-29) [µM] ± SD
31a (S)-pyrrolidine1.3 ± 0.21.1 ± 0.1
31b (R)-pyrrolidine1.9 ± 0.31.4 ± 0.2

Table 3: In Vitro COX-2 Inhibition of Synthesized Isoxazole Derivatives. [8]

CompoundIC₅₀ (COX-2) [µM]
C3 6.80 ± 0.05
C5 6.10 ± 0.04
C6 5.80 ± 0.03
Celecoxib (Standard) 0.05 ± 0.01

Experimental Protocols

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a common method for synthesizing the isoxazole core.[14][15]

Materials:

  • Substituted aldoxime

  • Terminal alkyne

  • Oxidizing agent (e.g., N-Chlorosuccinimide (NCS))

  • Base (e.g., Triethylamine (TEA) or NaHCO₃)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

Procedure:

  • Dissolution: Dissolve the substituted aldoxime (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Generation of Nitrile Oxide (In Situ): Cool the mixture to 0 °C in an ice bath. Add the base (1.5 eq) to the solution. Slowly add a solution of the oxidizing agent (1.1 eq) in the same solvent dropwise over 15-20 minutes. The reaction generates the reactive nitrile oxide intermediate in situ.

  • Cycloaddition: Allow the reaction mixture to slowly warm to room temperature and stir for 3-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[11]

  • Characterization: Confirm the structure of the purified isoxazole derivative using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][20]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure to determine the IC₅₀ value of an inhibitor.[21]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Test inhibitor compound dissolved in DMSO

  • Detection reagent (e.g., luminescence-based, fluorescence-based, or radiometric)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 100 µM, diluted down in 10-point, 3-fold dilutions.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer.

  • Add Inhibitor: Add a small volume (e.g., 1 µL) of the serially diluted inhibitor to the appropriate wells. Include wells with DMSO only for positive (100% activity) and negative (0% activity) controls.

  • Add Kinase: Add the purified kinase to all wells except the negative control and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP. The ATP concentration should ideally be at or near its Km value for the kinase.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., phosphorylated substrate or remaining ATP).

  • Data Analysis: Measure the signal using a microplate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a non-linear sigmoidal dose-response curve to calculate the IC₅₀ value.[18][20]

Visualizations

Diagrams of Workflows and Pathways

Structure_Guided_Design_Workflow cluster_design Design & Modeling cluster_exp Experimental Validation Target_ID Target Identification & Validation Structure_Det Protein Structure Determination (X-ray, Cryo-EM) Target_ID->Structure_Det Docking Virtual Screening or Docking Structure_Det->Docking Lead_Design Lead Design & Modification Docking->Lead_Design Synthesis Synthesis of Isoxazole Inhibitors Lead_Design->Synthesis Biochem_Assay Biochemical Assays (IC50, Ki) Synthesis->Biochem_Assay Cell_Assay Cellular Assays (EC50, Toxicity) Biochem_Assay->Cell_Assay Animal_Model In Vivo Models (PK/PD) Cell_Assay->Animal_Model Lead_Opt Lead Optimization Cell_Assay->Lead_Opt Lead_Opt->Lead_Design Iterative Cycle

Caption: Iterative workflow for structure-guided drug design of inhibitors.

Isoxazole_Synthesis_Pathway Aldoxime Aldoxime (R1-CH=NOH) Oxidation Oxidation [e.g., NCS] Aldoxime->Oxidation + Base Alkyne Alkyne (R2-C≡CH) Cycloaddition 1,3-Dipolar Cycloaddition Alkyne->Cycloaddition NitrileOxide Nitrile Oxide Intermediate [R1-C≡N⁺-O⁻] Oxidation->NitrileOxide NitrileOxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK Activates MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis & Inflammation cJun->Apoptosis Transcription Inhibitor Isoxazole-Based JNK Inhibitor Inhibitor->JNK Inhibits

References

Technical Support Center: Synthesis of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding impurities during the synthesis of 3-phenyl-5-methyl-4-isoxazole formyl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing 3-phenyl-5-methyl-4-isoxazole formyl chloride from its corresponding carboxylic acid?

The two primary methods for this conversion are reaction with thionyl chloride (SOCl₂) or with bis(trichloromethyl) carbonate (BTC), also known as triphosgene. Both methods have their advantages and potential for impurity formation that need to be carefully managed.

Q2: What are the main impurities to watch out for when using the thionyl chloride method?

When using thionyl chloride, several impurities can arise from the reagent itself or from side reactions. These include:

  • Sulfur-containing impurities: Commercial thionyl chloride can contain sulfur chlorides. Additionally, thionyl chloride can decompose, especially at elevated temperatures, to S₂Cl₂, SO₂, and Cl₂. These can react with the starting material or product to form various sulfur-containing byproducts.

  • Products of hydrolysis: If the thionyl chloride is old or has been exposed to moisture, it can hydrolyze, leading to the formation of HCl and sulfur dioxide, which can contribute to other side reactions.

  • Over-chlorination: While less common for the isoxazole ring itself, which is relatively stable, aggressive reaction conditions could potentially lead to unwanted chlorination on the phenyl ring.

Q3: What are the potential impurities when using the bis(trichloromethyl) carbonate (BTC) method?

The BTC method is generally considered cleaner. However, one key impurity can be the formation of the symmetrical anhydride of 3-phenyl-5-methyl-4-isoxazole-4-carboxylic acid. The formation of this anhydride is typically favored by higher reaction temperatures and a substoichiometric amount of BTC.

Q4: Is the 3-phenyl-5-methyl-4-isoxazole ring stable under the reaction conditions for formyl chloride synthesis?

The 3,5-disubstituted isoxazole ring is generally quite stable under acidic and neutral conditions, as well as in the presence of oxidizing agents.[1] The synthesis of the formyl chloride is typically performed under conditions that the isoxazole ring can withstand. However, studies on similar isoxazole-containing compounds have shown that the ring can be susceptible to opening under basic conditions, with the rate of degradation being dependent on pH and temperature.[2] It is also known that UV irradiation can cause rearrangement of the isoxazole ring to an oxazole, though this is not a concern under standard laboratory synthesis conditions.[3]

Troubleshooting Guides

Issue 1: Low Yield and Presence of Unreacted Starting Material
Possible Cause Suggestion
Insufficient Chlorinating Agent Ensure the stoichiometry of thionyl chloride or BTC is correct. An excess of the chlorinating agent is often used to drive the reaction to completion.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. For the thionyl chloride method, refluxing is common. For the BTC method, the reaction can often be performed at a lower temperature.[4]
Short Reaction Time Extend the reaction time and monitor for the disappearance of the starting carboxylic acid.
Poor Quality Chlorinating Agent Use freshly distilled thionyl chloride or high-purity BTC. Old or improperly stored reagents can be less reactive.
Absence of Catalyst For both methods, a catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the reaction.[4]
Issue 2: Presence of a High-Molecular-Weight Impurity
Possible Cause Suggestion
Formation of Symmetrical Anhydride (BTC method) This is a likely high-molecular-weight byproduct. To minimize its formation, use a slight excess of BTC and maintain a moderate reaction temperature. The anhydride can often be converted to the desired acid chloride by extending the reaction time or adding more BTC.
Polymerization Although less common, highly aggressive reaction conditions (e.g., excessively high temperatures) could potentially lead to polymerization. Ensure the reaction temperature is controlled.
Issue 3: Product is Discolored (Yellow or Brown)
Possible Cause Suggestion
Decomposition of Thionyl Chloride Discoloration can be a sign of thionyl chloride decomposition, which is exacerbated by high temperatures.[5] Use freshly distilled thionyl chloride and avoid excessive heating.
Side Reactions on the Phenyl Ring While the isoxazole ring is stable, the phenyl ring can undergo side reactions under harsh conditions, leading to colored impurities.
Charring Localized overheating can cause charring of the organic material. Ensure efficient stirring and uniform heating.

Data Presentation

Table 1: Comparison of Chlorinating Agents for 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride Synthesis

Parameter Thionyl Chloride (SOCl₂) Bis(trichloromethyl) Carbonate (BTC)
Typical Yield Good to HighHigh to Excellent[4]
Purity Can be high with pure reagents and controlled conditionsGenerally very high[4]
Common Impurities Sulfur-containing byproducts, unreacted starting materialSymmetrical anhydride, unreacted starting material
Reaction Conditions Often requires refluxMilder conditions, can often be run at room temperature or with gentle heating[4]
Safety Toxic and corrosive liquid, releases HCl and SO₂ gasSolid, easier to handle, but releases phosgene in situ
Work-up Removal of excess SOCl₂ and gaseous byproductsFiltration of byproducts, removal of solvent

Experimental Protocols

Protocol 1: Synthesis using Thionyl Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 3-phenyl-5-methyl-4-isoxazole-4-carboxylic acid.

  • Add an excess of thionyl chloride (typically 2-5 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The crude 3-phenyl-5-methyl-4-isoxazole formyl chloride can be purified by vacuum distillation.

Protocol 2: Synthesis using Bis(trichloromethyl) Carbonate (BTC)

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-5-methyl-4-isoxazole-4-carboxylic acid in a dry, inert solvent (e.g., toluene, dichloromethane, or tetrahydrofuran).[4]

  • Add a catalytic amount of DMF.

  • Slowly add a solution of bis(trichloromethyl) carbonate (approximately 0.4-0.5 equivalents) in the same solvent. Control the addition rate to manage the evolution of CO₂ and HCl gas.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-3 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, the solvent can be removed under reduced pressure.

  • The product can be purified by vacuum distillation.[4]

Visualizations

Synthesis_Pathway 3-phenyl-5-methyl-4-isoxazole-4-carboxylic acid 3-phenyl-5-methyl-4-isoxazole-4-carboxylic acid 3-phenyl-5-methyl-4-isoxazole formyl chloride 3-phenyl-5-methyl-4-isoxazole formyl chloride 3-phenyl-5-methyl-4-isoxazole-4-carboxylic acid->3-phenyl-5-methyl-4-isoxazole formyl chloride SOCl₂ or BTC (cat. DMF)

Caption: General synthesis route to the target compound.

Impurity_Formation cluster_thionyl Thionyl Chloride Route cluster_btc BTC Route SOCl₂ SOCl₂ Sulfur Chlorides, S₂Cl₂, SO₂, Cl₂ Sulfur Chlorides, S₂Cl₂, SO₂, Cl₂ SOCl₂->Sulfur Chlorides, S₂Cl₂, SO₂, Cl₂ Decomposition (High Temp) HCl, H₂SO₃ HCl, H₂SO₃ SOCl₂->HCl, H₂SO₃ Hydrolysis Sulfur-containing byproducts Sulfur-containing byproducts Sulfur Chlorides, S₂Cl₂, SO₂, Cl₂->Sulfur-containing byproducts Carboxylic Acid (2 eq.) Carboxylic Acid (2 eq.) Symmetrical Anhydride Symmetrical Anhydride Carboxylic Acid (2 eq.)->Symmetrical Anhydride + BTC (substoichiometric)

Caption: Formation pathways of common impurities.

Troubleshooting_Workflow start Impurity Detected in Product low_yield Low Yield/ Unreacted SM? start->low_yield discolored Discolored Product? start->discolored If Discolored check_mw Determine MW of Impurity (e.g., by MS) high_mw High MW Impurity? check_mw->high_mw anhydride Likely Symmetrical Anhydride (BTC Method) high_mw->anhydride Yes sulfur_byproduct Possible Sulfur Byproduct (SOCl₂ Method) high_mw->sulfur_byproduct No low_yield->check_mw No optimize_reagents Check Reagent Stoichiometry and Quality low_yield->optimize_reagents Yes purify_reagents Purify/Distill Reagents (esp. SOCl₂) discolored->purify_reagents anhydride->optimize_reagents sulfur_byproduct->purify_reagents optimize_conditions Adjust Temperature and Reaction Time optimize_reagents->optimize_conditions

Caption: Troubleshooting workflow for impurity issues.

References

Mitigating degradation of 4-Methyl-5-phenylisoxazole during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in mitigating the degradation of 4-methyl-5-phenylisoxazole during its synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Degradation of Nitrile Oxide Intermediate: The phenylnitrile oxide intermediate is unstable and prone to dimerization to form a furoxan or reaction with nucleophiles.[1][2]- Generate the nitrile oxide in situ in the presence of the alkyne (propyne or a propyne equivalent).- Use a slow addition of the oxidizing agent (e.g., N-chlorosuccinimide, bleach) to maintain a low concentration of the nitrile oxide.- Ensure the absence of strong nucleophiles in the reaction mixture.
Inefficient Cycloaddition: The 1,3-dipolar cycloaddition reaction may not be proceeding efficiently.- Optimize the reaction temperature. While often performed at room temperature, some cycloadditions benefit from gentle heating.[3]- Increase the concentration of the alkyne dipolarophile (propyne).- Verify the purity of the starting materials (benzaldoxime and propyne source).
Reductive Cleavage of Isoxazole Ring: If transition metal catalysts are used, they may cause reductive cleavage of the N-O bond in the isoxazole ring.[2]- If using a metal catalyst (e.g., for other transformations in a one-pot synthesis), screen for catalysts less prone to causing ring cleavage.- Consider a copper-free click chemistry approach for the cycloaddition step.[1][2]
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to low yields.- Carefully check the stoichiometry of the benzaldoxime, base, and propyne. An excess of the alkyne is often used.

Issue 2: Presence of Significant Impurities

Potential Cause Troubleshooting Step
Furoxan Dimer Formation: The primary impurity is often the furoxan (1,2,5-oxadiazole 2-oxide) formed from the dimerization of phenylnitrile oxide.- See troubleshooting steps for "Degradation of Nitrile Oxide Intermediate" above. Maintaining a low concentration of the nitrile oxide is key.
Formation of Regioisomers: While the reaction of phenylnitrile oxide with propyne is expected to be regioselective for the 5-methyl isomer, the formation of the 3-methyl-5-phenylisoxazole regioisomer can occur.- The regioselectivity of 1,3-dipolar cycloadditions can be influenced by steric and electronic factors. While challenging to alter significantly for this specific reaction, careful analysis (e.g., by NMR) is needed to confirm the identity of the major product.[4][5]
Amine Trapping of Intermediates: If an amine base is used and is too nucleophilic, it can trap the nitrile oxide or the intermediate oximidoyl chloride.[6]- Use a non-nucleophilic base such as triethylamine or an inorganic base like sodium carbonate.
Unreacted Starting Materials: Incomplete reaction will leave starting materials in the product mixture.- Increase reaction time or temperature.- Ensure efficient mixing.- Check the purity and reactivity of all reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the 1,3-dipolar cycloaddition of in situ generated phenylnitrile oxide with propyne. The phenylnitrile oxide is typically generated from benzaldoxime by oxidation with reagents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in the presence of a base.

Q2: My primary impurity appears to be a dimer of the nitrile oxide. How can I prevent this?

A2: Dimerization of the nitrile oxide to form a furoxan is a common side reaction.[1][2] To mitigate this, you should generate the nitrile oxide slowly in situ in the presence of your alkyne (propyne). This ensures that the nitrile oxide reacts with the propyne as soon as it is formed, keeping its concentration low and minimizing the opportunity for self-reaction.

Q3: Can I use a different base besides triethylamine?

A3: Yes, other bases can be used. The choice of base is critical to avoid side reactions. A non-nucleophilic organic base like triethylamine is common. Inorganic bases such as sodium carbonate or potassium carbonate can also be effective and may reduce the likelihood of amine-related side products.[6]

Q4: I am observing what appears to be cleavage of the isoxazole ring. What could be causing this?

A4: The N-O bond of the isoxazole ring can be susceptible to reductive cleavage, particularly in the presence of certain transition metals.[2] If your synthetic route involves steps with metal catalysts, this could be a source of degradation. Thermal decomposition is also possible at very high temperatures (160–280°C), though this is less common under typical synthesis conditions.[7]

Q5: How can I improve the regioselectivity of the cycloaddition to favor the 5-methyl isomer?

A5: The 1,3-dipolar cycloaddition of a nitrile oxide with a terminal alkyne like propyne generally favors the formation of the 3,5-disubstituted isoxazole due to electronic and steric factors.[4][5] For the reaction between phenylnitrile oxide and propyne, the formation of this compound is not the expected major product based on standard regioselectivity rules (which would favor 3-phenyl-5-methylisoxazole). If this compound is the desired product, a different synthetic strategy may be required, for example, starting with a precursor that already contains the desired substitution pattern.

Experimental Protocols

Protocol 1: Synthesis of this compound via In Situ Nitrile Oxide Generation

This protocol is a general guideline and may require optimization.

Materials:

  • Benzaldoxime

  • Propyne (or a suitable precursor like 2-butynoic acid for decarboxylation, or propyne gas)

  • N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (bleach)

  • Triethylamine (Et3N) or Sodium Carbonate (Na2CO3)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

Procedure:

  • In a round-bottom flask, dissolve benzaldoxime (1.0 eq) and the propyne source in the chosen solvent.

  • Add the base (e.g., Et3N, 1.1 eq).

  • Cool the reaction mixture in an ice bath.

  • Slowly add a solution or suspension of the oxidizing agent (e.g., NCS, 1.1 eq in the solvent) to the reaction mixture over a period of 1-2 hours with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_product Product benzaldoxime Benzaldoxime nitrile_oxide Phenylnitrile Oxide (in situ) benzaldoxime->nitrile_oxide propyne Propyne isoxazole This compound propyne->isoxazole nitrile_oxide->isoxazole 1,3-Dipolar Cycloaddition

Caption: Synthesis of this compound.

Degradation_Pathways cluster_main Main Reaction Pathway cluster_degradation Degradation/Side Reactions nitrile_oxide Phenylnitrile Oxide isoxazole Desired Isoxazole Product nitrile_oxide->isoxazole + Propyne furoxan Furoxan Dimer nitrile_oxide->furoxan Dimerization trapped_intermediate Nucleophile Adduct nitrile_oxide->trapped_intermediate + Nucleophile cleavage Ring Cleavage Products isoxazole->cleavage Reductive Conditions

Caption: Degradation pathways in isoxazole synthesis.

References

Validation & Comparative

Comparative Analysis: 4-Methyl-5-phenylisoxazole and Leflunomide in Immunomodulation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of immunomodulatory and anti-inflammatory therapeutics, both isoxazole-based compounds and established drugs like Leflunomide represent significant areas of research and clinical application. This guide provides a comparative analysis of 4-Methyl-5-phenylisoxazole and Leflunomide, focusing on their mechanisms of action, and available performance data. While Leflunomide is a well-characterized immunosuppressive drug, the specific biological activity of this compound is less defined in publicly available research. Therefore, this comparison will draw upon data from structurally related phenylisoxazole derivatives to infer potential activities and provide a broader context for its evaluation against Leflunomide.

Chemical Structures and Core Properties

A fundamental aspect of understanding the function of these compounds lies in their chemical structures.

FeatureThis compoundLeflunomide
Chemical Formula C10H9NOC12H9F3N2O2
Molar Mass 159.19 g/mol 270.21 g/mol
Core Structure PhenylisoxazoleIsoxazole-4-carboxamide
Key Functional Groups Methyl group at position 4, Phenyl group at position 5N-(4-trifluoromethylphenyl) group, amide linkage

Mechanism of Action: A Tale of Two Pathways

The primary distinction between Leflunomide and potentially active this compound derivatives lies in their molecular mechanisms of action. Leflunomide operates through a well-established pathway involving the inhibition of pyrimidine synthesis, while various phenylisoxazole derivatives have been shown to target different components of the inflammatory cascade.

Leflunomide: A Pro-Drug Targeting Pyrimidine Synthesis

Leflunomide is a pro-drug that is rapidly converted in the body to its active metabolite, Teriflunomide.[1][2] Teriflunomide is the key mediator of Leflunomide's immunosuppressive effects.[1] The primary mechanism of action of Teriflunomide is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][3] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[1][3]

Activated lymphocytes, particularly T-cells, which are key drivers of autoimmune diseases like rheumatoid arthritis, have a high demand for pyrimidines to support their rapid proliferation.[4] By inhibiting DHODH, Teriflunomide effectively depletes the intracellular pool of pyrimidines in these activated lymphocytes, leading to a cell cycle arrest at the G1 phase.[4] This cytostatic effect prevents the clonal expansion of autoimmune lymphocytes, thereby dampening the inflammatory response.[4]

Leflunomide_Pathway Leflunomide Leflunomide (Prodrug) Teriflunomide Teriflunomide (Active Metabolite) Leflunomide->Teriflunomide Metabolism DHODH Dihydroorotate Dehydrogenase (DHODH) Teriflunomide->DHODH Inhibits DeNovo De Novo Pyrimidine Synthesis DHODH->DeNovo Pyrimidine Pyrimidine Pool (rUMP) DeNovo->Pyrimidine Proliferation Lymphocyte Proliferation Pyrimidine->Proliferation Required for ImmuneResponse Autoimmune Response Proliferation->ImmuneResponse Drives

Phenylisoxazole Derivatives: A More Diverse Range of Targets

While specific data for this compound is limited, the broader class of phenylisoxazole derivatives exhibits a variety of anti-inflammatory and immunomodulatory mechanisms. These compounds often target key signaling pathways and enzymes involved in the inflammatory process.

One prominent example is Valdecoxib , which is chemically identified as 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide. Valdecoxib is a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that plays a critical role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, Valdecoxib reduces the production of pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in maintaining gastric mucosal integrity and platelet function.

Other isoxazole derivatives have been shown to exert their effects through different pathways:

  • Inhibition of Pro-inflammatory Cytokines: Some isoxazole compounds have been demonstrated to decrease the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.[5]

  • Modulation of NF-κB and MAPK Pathways: The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. Certain isoxazole derivatives can prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway, thereby downregulating the expression of multiple pro-inflammatory genes.[5]

  • Induction of Apoptosis: In some contexts, isoxazole derivatives have been shown to induce apoptosis (programmed cell death) in immune cells, which can contribute to their immunosuppressive effects.[4]

Phenylisoxazole_Pathways Inflammation Inflammatory Response Prostaglandins Prostaglandins Prostaglandins->Inflammation Mediates COX2 COX2 COX2->Prostaglandins Inhibits Synthesis Cytokine Cytokine Cytokine->Inflammation Mediates NfkbMapk NfkbMapk NfkbMapk->Inflammation Drives Apoptosis Apoptosis Apoptosis->Inflammation Reduces Immune Cells

Comparative Efficacy and Performance Data

A direct quantitative comparison of the efficacy of this compound and Leflunomide is not feasible due to the lack of specific experimental data for the former. However, we can compare the well-documented clinical efficacy of Leflunomide with the known performance of representative phenylisoxazole derivatives.

Leflunomide: Clinical Efficacy in Autoimmune Diseases

Leflunomide is approved for the treatment of active moderate-to-severe rheumatoid arthritis (RA) and psoriatic arthritis.[1] Clinical trials have demonstrated its efficacy in reducing disease activity, improving physical function, and slowing the progression of joint damage.

ParameterLeflunomide Performance in RA
ACR20 Response Rate 46.2% (in combination with methotrexate) vs 19.5% for placebo at 24 weeks.
Radiographic Progression Significantly slows the rate of radiographic progression compared to placebo.
Comparison to Methotrexate Similar efficacy to methotrexate in several clinical trials.
Comparison to Sulfasalazine Similar efficacy to sulfasalazine in a European trial.[3]

ACR20 represents a 20% improvement in the American College of Rheumatology criteria.

Phenylisoxazole Derivatives: Performance in Inflammatory Models

The performance of phenylisoxazole derivatives is primarily documented in preclinical studies and, for approved drugs like Valdecoxib, in clinical trials for pain and inflammation.

  • Valdecoxib (COX-2 Inhibitor): Has demonstrated significant anti-inflammatory and analgesic effects in various models of inflammation and in clinical settings for conditions like osteoarthritis and rheumatoid arthritis. Its primary role is symptomatic relief of pain and inflammation.

  • Other Experimental Isoxazole Derivatives:

    • In in vitro studies, certain isoxazole derivatives have shown a dose-dependent reduction in the production of inflammatory mediators like TNF-α and PGE2.[5]

    • In in vivo animal models, some derivatives have demonstrated the ability to inhibit neutrophil migration to sites of inflammation, a key step in the inflammatory process.[5]

Experimental Protocols

To evaluate and compare compounds like this compound and Leflunomide, a series of standardized experimental protocols are typically employed.

In Vitro Assays
  • DHODH Inhibition Assay:

    • Objective: To determine the inhibitory activity of a compound against the dihydroorotate dehydrogenase enzyme.

    • Methodology: A spectrophotometric assay is commonly used, measuring the reduction of a substrate (e.g., 2,6-dichloroindophenol) by the enzyme in the presence of its co-substrate, dihydroorotate. The rate of the reaction is monitored in the presence and absence of the test compound to determine the IC50 (half-maximal inhibitory concentration).

  • COX-1/COX-2 Inhibition Assay:

    • Objective: To assess the selective inhibitory activity of a compound against COX-1 and COX-2 enzymes.

    • Methodology: Commercially available enzyme immunoassay (EIA) kits are often used. These assays measure the production of prostaglandin G2 from arachidonic acid by purified recombinant COX-1 or COX-2 enzymes. The inhibitory effect of the test compound is quantified by measuring the reduction in prostaglandin levels.

  • Cytokine Release Assay:

    • Objective: To measure the effect of a compound on the production of pro-inflammatory cytokines.

    • Methodology: Human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound. The levels of cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant are then quantified using enzyme-linked immunosorbent assay (ELISA).

Experimental_Workflow

Summary and Conclusion

This comparative analysis highlights the distinct mechanistic profiles of Leflunomide and the class of phenylisoxazole derivatives. Leflunomide's well-defined role as a DHODH inhibitor provides a clear rationale for its immunosuppressive activity, which has been extensively validated in clinical settings for autoimmune diseases.

The biological activity of this compound itself is not well-documented in the public domain. However, the broader family of phenylisoxazole compounds demonstrates significant potential as anti-inflammatory and immunomodulatory agents through diverse mechanisms, including COX-2 inhibition and modulation of key inflammatory signaling pathways.

For researchers and drug development professionals, this comparison underscores the importance of mechanistic understanding in guiding therapeutic applications. While Leflunomide offers a proven, targeted approach to inhibiting lymphocyte proliferation, the chemical space of phenylisoxazoles presents opportunities for developing agents with potentially different and more nuanced immunomodulatory profiles. Further investigation into the specific biological targets and pathways affected by this compound is necessary to fully elucidate its therapeutic potential and to enable a direct and comprehensive comparison with established drugs like Leflunomide.

References

Validating the Antimicrobial Potential of 4-Methyl-5-phenylisoxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and validation of novel chemical scaffolds. Among these, isoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the antimicrobial activity of 4-Methyl-5-phenylisoxazole derivatives against clinically relevant pathogens, juxtaposed with the performance of standard antibiotics. The data presented herein is intended to support further research and development of this chemical class as potential therapeutic agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of novel compounds is critically assessed by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the in vitro antimicrobial activity of various this compound derivatives compared to the standard antibiotics, Ciprofloxacin and Fluconazole, against key bacterial and fungal strains.

Table 1: Antibacterial Activity of this compound Derivatives and Ciprofloxacin

Compound/DrugTarget MicroorganismMIC (µg/mL)
This compound Derivative 1 Staphylococcus aureus2-8[1]
Escherichia coli>64[1]
This compound Derivative 2 Staphylococcus aureus4[1]
Escherichia coli>64[1]
Ciprofloxacin Staphylococcus aureus0.6[2]
Escherichia coli0.013[2]

Table 2: Antifungal Activity of Isoxazole Derivatives and Fluconazole

Compound/DrugTarget MicroorganismMIC (µg/mL)
Isoxazole Derivative (general) Candida albicans16[3]
Fluconazole Candida albicans0.125 - 0.5[4][5]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The data presented in this guide was obtained using the broth microdilution method, a standardized and widely accepted protocol.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Test Compounds: Stock solutions of this compound derivatives and standard antibiotics are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Microbial Cultures: Pure, overnight cultures of the test microorganisms (Staphylococcus aureus, Escherichia coli, Candida albicans) are grown in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Media: Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium buffered with MOPS for fungi.

  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are used for the assay.

2. Inoculum Preparation:

  • The overnight microbial culture is diluted in fresh broth to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard.

  • This standardized suspension is further diluted to achieve the final desired inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

3. Assay Procedure:

  • A serial two-fold dilution of each test compound is prepared directly in the 96-well microtiter plates using the appropriate broth. The final volume in each well is typically 100 µL.

  • A 100 µL aliquot of the standardized microbial inoculum is added to each well, resulting in a final volume of 200 µL and the desired final concentration of the test compound and microorganisms.

  • Control wells are included:

    • Growth Control: Wells containing only broth and the microbial inoculum (no antimicrobial agent).

    • Sterility Control: Wells containing only sterile broth (no inoculum or antimicrobial agent).

4. Incubation:

  • The plates are incubated under appropriate conditions:

    • Bacteria: 35°C ± 2°C for 16-20 hours in ambient air.

    • Fungi: 35°C ± 2°C for 24-48 hours in ambient air.

5. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualizing the Experimental Workflow and Potential Mechanism of Action

To further elucidate the experimental process and a potential mechanism of action for isoxazole derivatives, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Compound Stock serial_dilution Serial Dilution in Plate prep_compound->serial_dilution prep_media Prepare Media prep_media->serial_dilution prep_inoculum Prepare Inoculum add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate add_inoculum->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

mechanism_of_action cluster_pathway Folate Biosynthesis Pathway (Bacteria) paba p-Aminobenzoic acid (PABA) dhps Dihydropteroate Synthase paba->dhps dhp Dihydropteroate dhps->dhp dhf Dihydrofolate (DHF) dhp->dhf + Glutamate dhfr Dihydrofolate Reductase (DHFR) thf Tetrahydrofolate (THF) dhfr->thf dhf->dhfr nucleotide Nucleotide Synthesis thf->nucleotide DNA, RNA, Amino Acids DNA, RNA, Amino Acids nucleotide->DNA, RNA, Amino Acids isoxazole Isoxazole Derivative isoxazole->inhibition inhibition->dhfr Inhibition

Caption: Potential mechanism of action: Inhibition of Dihydrofolate Reductase.

Discussion and Future Directions

The compiled data indicates that this compound derivatives exhibit promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. However, their efficacy against Gram-negative bacteria like Escherichia coli appears to be limited in the derivatives tested. The antifungal activity of the broader isoxazole class against Candida albicans is noted, though it does not surpass the potency of the standard antifungal, Fluconazole.

One plausible mechanism for the antimicrobial action of isoxazole derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway.[6] This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption can halt microbial growth. This mode of action is shared by established antimicrobial agents like trimethoprim. Further enzymatic assays are required to confirm this specific mechanism for this compound derivatives. Another potential mechanism is the inhibition of bacterial cell wall synthesis.[4]

The presented data serves as a foundational step in the validation of this compound derivatives as a viable antimicrobial scaffold. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader range of derivatives to optimize potency and spectrum of activity.

  • Mechanism of Action Studies: Conducting detailed enzymatic and cellular assays to definitively identify the molecular target(s).

  • In Vivo Efficacy and Toxicity Studies: Evaluating the most promising candidates in animal models of infection to assess their therapeutic potential and safety profile.

By systematically addressing these areas, the scientific community can further unlock the potential of this compound derivatives in the critical fight against antimicrobial resistance.

References

Unveiling the Selectivity of 4-Methyl-5-phenylisoxazole-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of a promising 4-Methyl-5-phenylisoxazole-based compound. Supported by experimental data, this document delves into the selectivity of these compounds and offers detailed methodologies for the key experiments cited.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. A critical aspect of drug development is understanding the selectivity of a compound, as off-target effects can lead to unforeseen side effects. This guide focuses on the cross-reactivity of a potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, compound 7d , a 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamide.

Comparative Analysis of Kinase Inhibition

Compound 7d was profiled against a panel of 36 kinases to assess its selectivity. The data reveals that 7d is a highly potent and selective inhibitor of FLT3, with a half-maximal inhibitory concentration (IC50) of 106 nM. Notably, at a concentration of 1 µM, the compound exhibited minimal inhibitory activity against the majority of the other kinases tested, highlighting its remarkable selectivity.

Target Kinase% Inhibition at 1 µMIC50 (nM)Target Kinase% Inhibition at 1 µM
FLT3 -106 LCK17
ABL110LYN12
ALK8MET15
AXL18MKNK19
BRAF11p38α13
BTK14p70S6K16
c-KIT19PAK211
c-RAF12PDGFRα14
CDK29PDGFRβ17
CHEK113PI3Kα8
CLK116PIM119
CSF1R (FMS)20RET15
EGFR10ROCK112
EPHA217ROS114
EPHB415SRC18
FGFR111SYK13
FYN16TIE210
GSK3β9TRKA17
IGF1R14VEGFR219
INSR12YES115

Table 1: Selectivity profile of compound 7d against a panel of 36 kinases. The percentage of inhibition was determined at a concentration of 1 µM.

Experimental Protocols

The following section details the methodology used to determine the kinase inhibition profile of compound 7d .

In Vitro Kinase Inhibition Assay

The inhibitory activity of compound 7d against a panel of 36 kinases was determined using a radiometric kinase assay.

Materials:

  • Recombinant human kinases

  • Corresponding specific peptide substrates

  • [γ-³³P]ATP

  • Kinase buffer (composition varies depending on the specific kinase)

  • Test compound (7d ) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Kinase reactions were initiated by mixing the recombinant kinase, its specific peptide substrate, and the test compound (7d ) at various concentrations in the appropriate kinase buffer.

  • The reaction was started by the addition of [γ-³³P]ATP.

  • The reaction mixtures were incubated at 30°C for a specified period (typically 60 minutes).

  • The reactions were terminated by spotting the reaction mixture onto phosphocellulose filter plates.

  • The filter plates were washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • The amount of ³³P incorporated into the peptide substrate was quantified using a scintillation counter.

  • The percentage of inhibition was calculated by comparing the radioactivity of the compound-treated samples to that of the DMSO control.

  • IC50 values were determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of the target, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis compound Compound 7d in DMSO mix Mix Kinase, Substrate, & Compound 7d compound->mix kinase Recombinant Kinase kinase->mix substrate Peptide Substrate substrate->mix atp [γ-³³P]ATP incubate Incubate at 30°C atp->incubate mix->atp Add to initiate spot Spot on Filter Plate incubate->spot wash Wash Filter Plate spot->wash count Scintillation Counting wash->count calculate Calculate % Inhibition count->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for the in vitro radiometric kinase inhibition assay.

FLT3_signaling_pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Dimerization Dimerization & Autophosphorylation FLT3->Dimerization RAS_RAF RAS/RAF/MEK/ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Proliferation Cell Proliferation RAS_RAF->Proliferation Survival Cell Survival PI3K_AKT->Survival Differentiation Differentiation STAT5->Differentiation Compound7d Compound 7d (Inhibitor) Compound7d->FLT3

Caption: Simplified FLT3 signaling pathway and the inhibitory action of compound 7d.

The Trifluoromethyl Group: A Key to Unlocking Potency in Isoxazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic substitution of a methyl group with a trifluoromethyl group on an isoxazole core has emerged as a powerful strategy to significantly enhance therapeutic efficacy. This guide provides a comparative analysis of methyl- versus trifluoromethyl-substituted isoxazoles, supported by experimental data, detailed protocols, and pathway visualizations to inform future drug design and development.

The isoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A common strategy to modulate the pharmacological properties of these molecules is the substitution at various positions on the isoxazole ring. Among these, the substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group has garnered considerable attention due to the unique physicochemical properties the trifluoromethyl group imparts.

Enhanced Efficacy of Trifluoromethylated Isoxazoles: A Quantitative Look

Recent studies have demonstrated a marked increase in the anticancer activity of isoxazole derivatives when a methyl-like group is replaced by a trifluoromethyl group. The trifluoromethyl group's strong electron-withdrawing nature and increased lipophilicity are thought to contribute to improved target binding, enhanced metabolic stability, and better membrane permeability.[1]

A direct comparison of a trifluoromethyl-substituted isoxazole with its non-fluorinated counterpart targeting the MCF-7 human breast cancer cell line revealed a nearly eight-fold increase in potency for the trifluoromethyl analog.[2][3] This substantial improvement underscores the significant impact of this single chemical modification.

Compound IDSubstitutionTarget Cell LineIC₅₀ (µM)Fold Improvement
2g TrifluoromethylMCF-72.63~7.5x
14 Dimethoxy-phenyl*MCF-719.72-

*Compound 14, with its electron-donating dimethoxy-phenyl group, serves as a relevant comparator to the electron-withdrawing trifluoromethyl group of compound 2g.[2][3]

Furthermore, in the context of sirtuin 1 (SIRT1) inhibition, a target implicated in cancer and other diseases, trifluoromethyl-substituted indole-isoxazolone hybrids have demonstrated superior growth inhibition compared to their methyl-substituted analogs.[4] Two of the most potent trifluoromethyl derivatives exhibited IC₅₀ values of 35.25 µM and 37.36 µM against SIRT1.[4]

Deciphering the Mechanism: Apoptosis and SIRT1 Inhibition

The enhanced efficacy of trifluoromethylated isoxazoles is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Studies have shown that these compounds can trigger apoptotic cell death mechanisms.[2][3]

Apoptosis_Pathway TF_Isoxazole Trifluoromethyl-Isoxazole (e.g., Compound 2g) Bcl2 Bcl-2 family (pro-apoptotic shift) TF_Isoxazole->Bcl2 Induces Mitochondrion Mitochondrion CytC Cytochrome c Mitochondrion->CytC Releases Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to Bcl2->Mitochondrion Acts on CytC->Casp9 Activates

Figure 1: Proposed caspase-dependent apoptosis pathway induced by trifluoromethyl-isoxazoles.

Another key mechanism of action for some isoxazole derivatives is the inhibition of SIRT1. SIRT1 is a histone deacetylase that plays a crucial role in cell survival and proliferation by deacetylating various proteins, including the tumor suppressor p53 and the inflammatory transcription factor NF-κB.[5][6] Inhibition of SIRT1 can lead to the reactivation of p53 and suppression of NF-κB signaling, ultimately promoting cancer cell death.

SIRT1_Inhibition_Pathway TF_Isoxazole Trifluoromethyl-Isoxazole Inhibitor SIRT1 SIRT1 TF_Isoxazole->SIRT1 p53_acetyl Acetylated p53 (Active) SIRT1->p53_acetyl Deacetylates NFkB_acetyl Acetylated NF-κB (Inactive) SIRT1->NFkB_acetyl Deacetylates p53 p53 Apoptosis Apoptosis p53->Apoptosis NFkB NF-κB Cell_Survival Cell Survival & Inflammation NFkB->Cell_Survival

Figure 2: Signaling pathway of SIRT1 inhibition by trifluoromethyl-isoxazole derivatives.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effect of the compounds on cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7)

  • Complete culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis (Annexin V) Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with the test compounds as described for the MTT assay.

  • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.[7][8][9]

Caspase Activity Assay

This assay measures the activity of key executioner caspases (e.g., caspase-3/7) involved in apoptosis.

Materials:

  • Caspase-Glo® 3/7 Assay System or similar fluorometric/luminescent caspase assay kit

  • White-walled 96-well plates

  • Luminometer or fluorometer

Procedure:

  • Seed and treat cells as described for the MTT assay in white-walled 96-well plates.

  • After the treatment period, equilibrate the plate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents of the wells by gentle shaking.

  • Incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence or fluorescence using a plate reader. The signal is proportional to the amount of active caspase-3/7.[10][11][12]

Conclusion

The substitution of a methyl group with a trifluoromethyl group on the isoxazole scaffold is a highly effective strategy for enhancing the biological activity of drug candidates, particularly in the context of anticancer agents. The resulting compounds often exhibit significantly improved potency, which can be attributed to the unique electronic and lipophilic properties of the trifluoromethyl group. The induction of apoptosis and inhibition of key signaling pathways like SIRT1 are important mechanisms underlying their enhanced efficacy. The experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the therapeutic potential of trifluoromethyl-substituted isoxazoles.

References

In-vivo Validation of 4-Methyl-5-phenylisoxazole: A Comparative Therapeutic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Therapeutic Effects

The therapeutic potential of 4-Methyl-5-phenylisoxazole can be inferred from studies on analogous isoxazole structures, primarily focusing on anti-inflammatory and antioxidant activities. This section compares the performance of isoxazole derivatives against standard therapeutic agents.

Anti-Inflammatory Activity

In-vivo anti-inflammatory effects are commonly evaluated using the carrageenan-induced paw edema model in rodents. The following table summarizes the percentage of edema inhibition observed with isoxazole derivatives in comparison to the standard nonsteroidal anti-inflammatory drug (NSAID), Diclofenac Sodium.

Compound/DrugDoseTime Post-CarrageenanEdema Inhibition (%)Reference
Isoxazole Derivative (Generic)100 mg/kg3 h50-70%[1]
Diclofenac Sodium (Standard) 10 mg/kg 3 h ~72% [2]
Isoxazole Derivative (Compound 5b)Not Specified3 h76.71%[3]
Isoxazole Derivative (Compound 5c)Not Specified3 h75.56%[3]

Note: Data for isoxazole derivatives are representative of various studies on compounds with the isoxazole core and not specific to this compound.

Antioxidant Activity

The in-vivo antioxidant capacity is often assessed by measuring the total antioxidant capacity (TAC) in the plasma of treated animals. The following table compares the antioxidant potential of a fluorophenyl-isoxazole-carboxamide derivative with Quercetin, a natural flavonoid known for its antioxidant properties.

Compound/DrugDoseMeasurementResultReference
N-(4-(tert-butyl)phenyl)-3-(4-fluorophenyl)-5-methylisoxazole-4-carboxamide (2a)5 mg/kg & 10 mg/kgTotal Antioxidant Capacity (TAC)Two-fold greater than Quercetin[4][5]
Quercetin (Standard) 10 mg/kg Total Antioxidant Capacity (TAC) Standard Reference[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key in-vivo experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animal Model: Male Wistar rats (150-200g) are used.

  • Grouping: Animals are divided into control, standard (Diclofenac Sodium), and test groups (this compound).

  • Drug Administration: The test compound and standard drug are administered orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

  • Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In-vivo Total Antioxidant Capacity (TAC) Assay
  • Animal Model: Male Swiss albino mice (25-30g) are used.

  • Grouping: Animals are divided into control, standard (Quercetin), and test groups (this compound).

  • Drug Administration: The test compound and standard are administered intraperitoneally for a specified period. The control group receives the vehicle.

  • Blood Collection: At the end of the treatment period, blood is collected from the animals via cardiac puncture into heparinized tubes.

  • Plasma Separation: Plasma is separated by centrifugation at 3000 rpm for 15 minutes.

  • TAC Measurement: The total antioxidant capacity of the plasma is determined using a commercial TAC assay kit, which is typically based on the reduction of Cu²⁺ to Cu⁺ by the antioxidants present in the plasma. The absorbance is measured spectrophotometrically.

  • Data Analysis: The TAC is expressed as Trolox equivalents, and the results of the treated groups are compared with the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the therapeutic effects of this compound is critical for its development as a drug candidate. Based on studies of related compounds, two potential signaling pathways are highlighted below.

Cyclooxygenase-2 (COX-2) Inhibition Pathway (Anti-inflammatory Action)

Many isoxazole derivatives have been shown to exhibit anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, which is a key player in the inflammatory cascade.[6][7]

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Produces Inflammation Inflammation Prostaglandins (PGs)->Inflammation Mediates Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->COX-2 Inhibits

Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition by isoxazole derivatives.

KRAS G12C Signaling Pathway (Potential Anti-cancer Action)

Recent studies have explored 5-phenylisoxazole-based covalent inhibitors targeting the G12C mutant KRAS protein, a key oncogene in several cancers. This suggests a potential application of this compound in oncology.[8][9][10][11]

KRAS_G12C_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS G12C (Inactive) KRAS G12C (Inactive) RTK->KRAS G12C (Inactive) Activates KRAS G12C (Active) KRAS G12C (Active) KRAS G12C (Inactive)->KRAS G12C (Active) GTP loading RAF RAF KRAS G12C (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation\n& Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation\n& Survival Growth Factor Growth Factor Growth Factor->RTK 5-Phenylisoxazole\nDerivative 5-Phenylisoxazole Derivative 5-Phenylisoxazole\nDerivative->KRAS G12C (Active) Inhibits

Caption: Inhibition of the KRAS G12C signaling pathway by 5-phenylisoxazole derivatives.

Conclusion

While direct in-vivo evidence for this compound is pending, the existing data on structurally similar isoxazole derivatives strongly suggest its potential as an anti-inflammatory and antioxidant agent. Furthermore, the exploration of phenylisoxazole scaffolds as KRAS G12C inhibitors opens a promising avenue for anti-cancer research. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to conduct in-vivo validation and further explore the therapeutic effects of this compound. Future studies should focus on direct in-vivo testing of this specific compound to establish a definitive therapeutic profile.

References

A Head-to-Head Comparison of Isoxazole Synthesis Methods for the Modern Researcher

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers, scientists, and drug development professionals on the prevailing synthetic routes to the isoxazole core, a privileged scaffold in medicinal chemistry.

The isoxazole ring is a cornerstone in the development of novel therapeutics, appearing in a wide array of approved drugs and clinical candidates. Its prevalence stems from its ability to act as a bioisostere for amide and ester functionalities, its participation in hydrogen bonding, and its metabolic stability. Consequently, the efficient and regioselective synthesis of substituted isoxazoles is a critical endeavor in organic and medicinal chemistry. This guide provides a head-to-head comparison of three prominent methods for isoxazole synthesis: the classic Claisen-isoxazole synthesis, the versatile 1,3-dipolar cycloaddition, and the modern gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes. We present a detailed analysis of their respective strengths and weaknesses, supported by quantitative data and detailed experimental protocols to aid in method selection and implementation.

Comparative Analysis of Isoxazole Synthesis Methods

The choice of synthetic route to a target isoxazole is governed by factors such as the availability of starting materials, desired substitution pattern, scalability, and tolerance of functional groups. The Claisen condensation, being one of the oldest methods, often utilizes readily available 1,3-dicarbonyl compounds but can suffer from a lack of regioselectivity.[1] In contrast, the 1,3-dipolar cycloaddition of nitrile oxides with alkynes offers a highly modular and often regioselective approach, though it requires the generation of a transient nitrile oxide species.[2][3] More recently, gold-catalyzed cycloisomerization has emerged as a powerful tool, providing rapid access to various isoxazole isomers under mild conditions, albeit with the cost associated with a precious metal catalyst.[4][5]

Quantitative Data Summary

The following table summarizes key performance indicators for the three discussed isoxazole synthesis methods, providing a snapshot of their typical efficiencies and reaction conditions.

MethodStarting MaterialsKey Reagents/CatalystTypical Reaction TimeTypical Yield (%)Key AdvantagesKey Disadvantages
Claisen Condensation 1,3-Diketone, Hydroxylamine hydrochlorideBase (e.g., NaOH, Pyridine)2 - 24 hours60 - 85Readily available starting materials, simple procedure.Often yields mixtures of regioisomers, can require harsh conditions.[1]
1,3-Dipolar Cycloaddition Aldoxime, AlkyneOxidant (e.g., NCS, PIFA), Base (e.g., Et3N)1 - 12 hours70 - 95High regioselectivity, broad substrate scope, mild conditions.[1][2]Requires in-situ generation of unstable nitrile oxide.
Au(III)-Catalyzed Cycloisomerization α,β-Acetylenic oximeAuCl330 min - 2 hours85 - 95High yields, short reaction times, mild conditions, excellent regioselectivity.[4][5]Cost of the gold catalyst, requires synthesis of specialized starting materials.

Experimental Protocols

Claisen-Isoxazole Synthesis: Synthesis of 3,5-dimethylisoxazole

This procedure is adapted from the classical approach involving the condensation of a 1,3-dicarbonyl compound with hydroxylamine.

Materials:

  • Acetylacetone (1.0 g, 10 mmol)

  • Hydroxylamine hydrochloride (0.7 g, 10 mmol)

  • Sodium hydroxide (0.4 g, 10 mmol)

  • Ethanol (20 mL)

  • Water (20 mL)

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium hydroxide in 20 mL of water in a 100 mL round-bottom flask.

  • To this solution, add a solution of acetylacetone in 20 mL of ethanol.

  • Reflux the reaction mixture for 2 hours.

  • After cooling to room temperature, pour the mixture into 100 mL of cold water.

  • Extract the product with diethyl ether (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3,5-dimethylisoxazole.

1,3-Dipolar Cycloaddition: Synthesis of 3-phenyl-5-methylisoxazole

This protocol describes a one-pot synthesis involving the in-situ generation of a nitrile oxide from an aldoxime followed by cycloaddition with an alkyne.

Materials:

  • Benzaldehyde oxime (1.21 g, 10 mmol)

  • Propyne (gas)

  • N-Chlorosuccinimide (NCS) (1.34 g, 10 mmol)

  • Triethylamine (1.5 mL, 11 mmol)

  • Chloroform (50 mL)

Procedure:

  • Dissolve benzaldehyde oxime in 50 mL of chloroform in a 100 mL three-necked flask equipped with a magnetic stirrer and a gas inlet.

  • Add N-Chlorosuccinimide (NCS) to the solution and stir for 30 minutes at room temperature.

  • Cool the reaction mixture to 0 °C and slowly bubble propyne gas through the solution.

  • Add triethylamine dropwise to the reaction mixture over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to yield 3-phenyl-5-methylisoxazole.

Au(III)-Catalyzed Cycloisomerization: Synthesis of 3-phenylisoxazole

This method utilizes a gold catalyst to efficiently cyclize an α,β-acetylenic oxime.[4][5]

Materials:

  • (E)-3-phenylprop-2-ynal oxime (1.45 g, 10 mmol)

  • Gold(III) chloride (AuCl3) (30 mg, 0.1 mmol, 1 mol%)

  • Dichloromethane (DCM) (50 mL)

Procedure:

  • Dissolve (E)-3-phenylprop-2-ynal oxime in 50 mL of dichloromethane in a 100 mL round-bottom flask.

  • Add gold(III) chloride to the solution and stir the mixture at room temperature for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate) to obtain 3-phenylisoxazole.

Reaction Pathways and Workflows

Claisen_Isoxazole_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product dicarbonyl 1,3-Dicarbonyl condensation Condensation dicarbonyl->condensation hydroxylamine Hydroxylamine hydroxylamine->condensation cyclization Cyclization & Dehydration condensation->cyclization Intermediate isoxazole Isoxazole cyclization->isoxazole

Caption: Workflow for the Claisen-isoxazole synthesis.

Dipolar_Cycloaddition cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product aldoxime Aldoxime nitrile_oxide In-situ Nitrile Oxide Formation aldoxime->nitrile_oxide Oxidation alkyne Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition nitrile_oxide->cycloaddition isoxazole Isoxazole cycloaddition->isoxazole

Caption: Pathway of the 1,3-dipolar cycloaddition for isoxazole synthesis.

Au_Catalyzed_Cycloisomerization cluster_start Starting Material cluster_reaction Catalytic Cycle cluster_product Product acetylenic_oxime α,β-Acetylenic Oxime activation Alkyne Activation (AuCl3) acetylenic_oxime->activation cyclization Intramolecular Cyclization activation->cyclization protodeauration Protodeauration cyclization->protodeauration isoxazole Isoxazole protodeauration->isoxazole

Caption: Mechanism of Au(III)-catalyzed cycloisomerization to form isoxazoles.

References

Benchmarking 4-Methyl-5-phenylisoxazole and its Analogs Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory potential of isoxazole derivatives, focusing on analogs of 4-Methyl-5-phenylisoxazole, against established inhibitors for two key enzymes: Acetyl-CoA Carboxylase (ACC) and Cyclooxygenase-2 (COX-2). The data presented is compiled from various scientific publications and is intended to serve as a resource for researchers in the fields of drug discovery and medicinal chemistry.

I. Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for isoxazole derivatives and a selection of well-known inhibitors against human ACC1 and COX-2. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1] A lower IC50 value indicates a more potent inhibitor.

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase is a critical enzyme in the biosynthesis of fatty acids.[2][3] Its inhibition is a therapeutic target for various metabolic diseases and cancers. A series of 4-phenoxy-phenyl isoxazoles has been synthesized and evaluated for their inhibitory activity against human ACC1 (hACC1).[2][3]

CompoundTypeTarget(s)IC50 (nM)
Isoxazole Derivative 6g IsoxazolehACC199.8
CP-640186Known InhibitorACC1/ACC253 (rACC1), 61 (rACC2)
Firsocostat (GS-0976)Known InhibitorACC1/ACC22.1 (hACC1), 6.1 (hACC2)[4][5]
ND-646Known InhibitorACC1/ACC23.5 (hACC1), 4.1 (hACC2)[6]
MK-4074Known InhibitorACC1/ACC2~3

Data for Isoxazole Derivative 6g and CP-640186 from Zhang et al. (2021).[2][3] rACC indicates rat ACC.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs. Valdecoxib, an isoxazole derivative, is a known selective COX-2 inhibitor.

CompoundTypeTarget(s)IC50 (µM) - COX-2IC50 (µM) - COX-1Selectivity Index (COX-1/COX-2)
Valdecoxib IsoxazoleCOX-2Data not foundData not found30
CelecoxibKnown InhibitorCOX-2Data not foundData not found7.6
RofecoxibKnown InhibitorCOX-20.53>100>188
MeloxicamKnown InhibitorCOX-24.736.60.12
DiclofenacKnown InhibitorCOX-1/20.630.6111.03
IndomethacinKnown InhibitorCOX-1/20.480.0637.62

Selectivity index data from Riendeau et al. (2001)[7] and Blanco et al. (2009).[8] Rofecoxib IC50 from Chan et al. (1999).[9] Meloxicam, Diclofenac, and Indomethacin IC50 values from Blanco et al. (2009).[8]

II. Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation times will vary depending on the enzyme being assayed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

Materials and Reagents:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test compound (e.g., this compound)

  • Known inhibitor (positive control)

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • Cofactors (if required by the enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Pipettes and tips

  • DMSO (for dissolving compounds)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and known inhibitor in DMSO. Create a series of dilutions of the compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

  • Enzyme Preparation: Dilute the purified enzyme to a working concentration in the assay buffer. The concentration should be chosen to give a linear reaction rate over the desired time course.

  • Assay Setup: In a 96-well plate, add the following to each well in the specified order:

    • Assay buffer

    • Test compound dilutions or control (DMSO vehicle)

    • Enzyme solution

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the substrate and product.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.

    • Normalize the rates relative to the control (no inhibitor) to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for enzyme inhibition assays and a simplified biological pathway relevant to the enzymes discussed.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Preincubation Pre-incubate Enzyme + Inhibitor Compound_Prep->Preincubation Enzyme_Prep Enzyme Preparation Enzyme_Prep->Preincubation Substrate_Prep Substrate Preparation Reaction_Start Initiate Reaction with Substrate Substrate_Prep->Reaction_Start Preincubation->Reaction_Start Data_Acquisition Measure Product Formation (Kinetic Read) Reaction_Start->Data_Acquisition Calc_Rate Calculate Reaction Rates Data_Acquisition->Calc_Rate Calc_Inhibition Determine % Inhibition Calc_Rate->Calc_Inhibition IC50_Curve Generate Dose-Response Curve and Calculate IC50 Calc_Inhibition->IC50_Curve

Caption: Workflow for an in vitro enzyme inhibition assay.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Isoxazole_Inhibitor Isoxazole Inhibitor (e.g., Valdecoxib) Isoxazole_Inhibitor->COX2

Caption: Simplified COX-2 inflammatory pathway and point of inhibition.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 4-Methyl-5-phenylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography for the structural validation of 4-methyl-5-phenylisoxazole derivatives, a class of compounds with significant interest in medicinal chemistry. We will delve into supporting experimental data, compare it with alternative analytical techniques, and provide detailed experimental protocols.

The precise arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. In the realm of drug discovery and development, an accurate structural determination is a critical step for understanding structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property protection. While various analytical techniques contribute to elucidating molecular structure, single-crystal X-ray diffraction remains the gold standard for providing a definitive and high-resolution view of a molecule's conformation in the solid state.

At a Glance: X-ray Crystallography vs. Spectroscopic Methods

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for routine characterization and confirming the presence of functional groups, X-ray crystallography offers an unparalleled level of detail regarding the spatial arrangement of atoms.

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Crystalline SolidSolution or Solid-State
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, chemical environment of nuclei, through-bond and through-space correlations, dynamic information
Resolution Atomic resolution (typically < 1 Å)Lower resolution for full 3D structure, but provides detailed local information
Key Advantage Unambiguous determination of absolute stereochemistry and conformationProvides information about the molecule's structure and dynamics in solution, closer to physiological conditions
Key Limitation Requires a suitable single crystal, which can be challenging to growStructure determination for larger or complex molecules can be time-consuming and may not provide a single definitive conformation

Experimental Data: Crystallographic Parameters of Phenylisoxazole Derivatives

The following table summarizes key crystallographic data for several 5-methyl-3-phenylisoxazole derivatives, showcasing the level of detail achievable with X-ray crystallography. These examples, being structurally analogous to this compound, provide a strong indication of the expected structural parameters.

Compound5-Methyl-3-phenylisoxazole-4-carboxylic acid[1]Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate[2]
Formula C₁₁H₉NO₃C₁₃H₁₃NO₃
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁/c
a (Å) 11.953 (4)9.750 (8)
b (Å) 5.981 (2)14.589 (13)
c (Å) 14.142 (5)9.397 (8)
β (°) 105.548 (6)116.872 (13)
Volume (ų) 974.0 (6)1192.3 (18)
Z 44
Dihedral Angle (Phenyl-Isoxazole) 56.64 (8)°43.40 (13)°
Final R-factor 0.0390.054

Experimental Protocols

Single-Crystal X-ray Diffraction

This protocol provides a general framework for the structural determination of a this compound derivative.

1. Crystallization:

  • Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound.

  • A mixture of solvents, such as ethanol/water or dichloromethane/hexane, can be explored to induce crystallization. The goal is to obtain well-formed, single crystals with dimensions of approximately 0.1-0.3 mm in each direction.

2. Data Collection:

  • A suitable crystal is selected and mounted on a goniometer head.

  • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from radiation damage.

  • Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

  • The crystal is rotated through a series of angles, and a large number of diffraction images are collected.

3. Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.

  • The atomic positions and displacement parameters are refined using full-matrix least-squares on F².

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The final model is validated by checking for consistency and low R-factors.

NMR Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful complementary technique for confirming the connectivity and constitution of the synthesized molecule in solution.

1. Sample Preparation:

  • Approximately 5-10 mg of the this compound derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added.

2. Data Acquisition:

  • The NMR tube is placed in the spectrometer.

  • A series of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR: To identify the number and chemical environment of protons. For a this compound derivative, one would expect signals for the methyl protons, the phenyl protons, and potentially the isoxazole ring proton (if present).

    • ¹³C NMR: To identify the number and chemical environment of carbon atoms.

    • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for establishing the connectivity of the molecular skeleton.

3. Spectral Analysis:

  • The chemical shifts (δ), coupling constants (J), and correlation peaks in the 2D spectra are analyzed to assemble the molecular structure. This data confirms the presence of the 4-methyl and 5-phenyl substituents on the isoxazole ring.

Comparative Analysis: The Power of Synergy

While NMR provides invaluable information about the molecule's structure in solution, X-ray crystallography offers a definitive and static picture of the molecule in the solid state. The two techniques are highly complementary.

  • Conformational Analysis: NMR in solution may show evidence of multiple conformations in equilibrium, whereas X-ray crystallography provides the structure of the lowest energy conformation present in the crystal lattice.

  • Stereochemistry: For chiral molecules, X-ray crystallography can unambiguously determine the absolute stereochemistry, which can be challenging to establish solely by NMR.

  • Intermolecular Interactions: X-ray crystallography reveals how molecules pack in the crystal, providing insights into intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the material's properties. NMR can provide evidence for these interactions in solution through techniques like NOESY (Nuclear Overhauser Effect Spectroscopy).

Visualizing the Workflow: X-ray Crystallography

X_ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization CrystalMounting Crystal Mounting Crystallization->CrystalMounting Diffraction X-ray Diffraction CrystalMounting->Diffraction DataProcessing Data Processing Diffraction->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation (CIF) Refinement->Validation FinalStructure Final 3D Structure Validation->FinalStructure

Caption: Workflow for single-crystal X-ray diffraction analysis.

References

Navigating the Selectivity Landscape of COX-2 Inhibitors: A Comparative Analysis of 4-Methyl-5-phenylisoxazole Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a compound for its intended target is paramount. This guide provides a comparative assessment of the cyclooxygenase-2 (COX-2) inhibitory activity of a representative 4-Methyl-5-phenylisoxazole analogue, benchmarked against established COX-2 inhibitors. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of potential therapeutic candidates.

The therapeutic efficacy of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. The discovery of two isoforms, COX-1 and COX-2, revolutionized the field, as COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and predominantly involved in inflammation. Consequently, the development of selective COX-2 inhibitors has been a major focus to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Comparative Inhibitory Activity

The following table summarizes the 50% inhibitory concentrations (IC50) of the this compound analogue (P6) and other well-established COX-2 inhibitors against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a key indicator of a compound's preference for inhibiting COX-2 over COX-1. A higher selectivity index signifies greater selectivity for COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) 19[1]>50[1]<0.38
Valdecoxib 150[2]0.005[2]30000
Celecoxib 150.04375
Rofecoxib >500.018 - 0.026>1923 - >2778
Etoricoxib 1161.1105

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach to determining selectivity, the following diagrams are provided.

Signaling_Pathway Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory NSAIDS Non-selective NSAIDs NSAIDS->COX1 NSAIDS->COX2 COX2_Inhibitor This compound (COX-2 Selective Inhibitor) COX2_Inhibitor->COX2

COX Signaling Pathway and Inhibition

The diagram above illustrates the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2 and the points of intervention for non-selective and COX-2 selective inhibitors.

Experimental_Workflow cluster_0 In Vitro Enzyme Assay cluster_1 Cell-Based Assay Recombinant_COX1 Recombinant COX-1 Enzyme Incubation Incubation with Arachidonic Acid Recombinant_COX1->Incubation Recombinant_COX2 Recombinant COX-2 Enzyme Recombinant_COX2->Incubation Cells_COX1 Cells expressing constitutive COX-1 Cells_COX1->Incubation Cells_COX2 Cells induced to express COX-2 Cells_COX2->Incubation Compound Test Compound (this compound analogue) Compound->Recombinant_COX1 Compound->Recombinant_COX2 Compound->Cells_COX1 Compound->Cells_COX2 Measurement Measurement of Prostaglandin Production (e.g., PGE2) Incubation->Measurement IC50_COX1 IC50 Calculation for COX-1 Measurement->IC50_COX1 IC50_COX2 IC50 Calculation for COX-2 Measurement->IC50_COX2 Selectivity_Index Selectivity Index (IC50 COX-1 / IC50 COX-2) IC50_COX1->Selectivity_Index IC50_COX2->Selectivity_Index

Workflow for Assessing COX Inhibition Selectivity

This workflow outlines the key steps in determining the selectivity of a compound for COX-1 versus COX-2, from initial enzyme or cell-based assays to the final calculation of the selectivity index.

Experimental Protocols

The determination of COX-1 and COX-2 inhibition and selectivity is typically performed using in vitro enzyme assays or whole blood assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified recombinant COX-1 and COX-2 enzymes.

Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound analogue) dissolved in a suitable solvent (e.g., DMSO)

  • Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2)

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add various concentrations of the test compound to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes at room temperature).

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Allow the reaction to proceed for a defined period (e.g., 2 minutes at 37°C).

  • Stop the reaction (e.g., by adding a stopping solution like 1M HCl).

  • Quantify the amount of prostaglandin (e.g., PGE2) produced using a suitable method like ELISA.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition by using whole blood as the source of the enzymes.

Materials:

  • Freshly drawn human venous blood

  • Anticoagulant (e.g., heparin)

  • Lipopolysaccharide (LPS) to induce COX-2 expression

  • Test compound

  • ELISA kits for measuring prostaglandin E2 (PGE2) (for COX-2 activity) and thromboxane B2 (TXB2) (for COX-1 activity)

Procedure:

For COX-2 Activity:

  • Incubate heparinized whole blood with various concentrations of the test compound for a specified period (e.g., 1 hour).

  • Add LPS to induce the expression of COX-2 in monocytes.

  • Continue the incubation for a longer period (e.g., 24 hours) to allow for COX-2 expression and prostaglandin production.

  • Centrifuge the blood to separate the plasma.

  • Measure the concentration of PGE2 in the plasma using an ELISA kit.

  • Calculate the IC50 for COX-2 inhibition.

For COX-1 Activity:

  • Allow whole blood (without anticoagulant) to clot in the presence of various concentrations of the test compound for a specific time (e.g., 1 hour at 37°C). During clotting, platelets are activated and produce TXA2, which is rapidly converted to the stable metabolite TXB2, a measure of COX-1 activity.

  • Centrifuge the clotted blood to separate the serum.

  • Measure the concentration of TXB2 in the serum using an ELISA kit.

  • Calculate the IC50 for COX-1 inhibition.

By comparing the IC50 values obtained from these assays, the selectivity of the test compound for COX-2 over COX-1 can be accurately determined, providing crucial information for its potential as a selective anti-inflammatory agent.

References

A Comparative Analysis of the Antioxidant Activity of Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. Among these, their potential as antioxidant agents has garnered significant interest. This guide provides a comparative study of the antioxidant activity of various isoxazole derivatives, supported by experimental data from peer-reviewed literature. We delve into the quantitative assessment of their radical scavenging and reducing capabilities, outline detailed experimental protocols for key antioxidant assays, and visualize the underlying molecular mechanisms and experimental workflows.

Data Presentation: Comparative Antioxidant Activity

The antioxidant potential of isoxazole derivatives is commonly evaluated through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to scavenge 50% of free radicals. A lower IC50 value indicates higher antioxidant activity. The following table summarizes the reported antioxidant activities of several isoxazole derivatives from different studies, primarily focusing on the widely used DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Compound ID/SeriesAssayIC50 (µg/mL)Standard (IC50, µg/mL)Reference
Isoxazole-carboxamide (2a)DPPH7.8 ± 1.21Trolox (2.75)[1][2]
Isoxazole-carboxamide (2c)DPPH56.1Trolox (2.75)[1]
Isoxazole-carboxamide (2e)DPPH67.6Trolox (2.75)[1]
Isoxazole-carboxamide (2g)DPPH51.2Trolox (2.75)[1]
Fluorophenyl-isoxazole-carboxamide (2a)DPPH0.45 ± 0.21Trolox (3.10)[3][4]
Fluorophenyl-isoxazole-carboxamide (2c)DPPH0.47 ± 0.33Trolox (3.10)[3][4]
Fluorophenyl-isoxazole-carboxamide (2d)DPPH5.11 ± 0.91Trolox (3.10)[3]
Fluorophenyl-isoxazole-carboxamide (2e)DPPH33.39 ± 0.57Trolox (3.10)[3]
Isoxazole derivative (12)DPPH40.21 ± 2.71Trolox (5.56)[5]
Isoxazole derivative (13)CUPRAC1.245 ± 0.019 mg TEAC/mg-[5]
Isoxazole derivative (12)CUPRAC1.233 ± 0.015 mg TEAC/mg-[5]

Signaling Pathway: Nrf2 Activation by Isoxazole Derivatives

A key mechanism through which cells combat oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including certain isoxazole derivatives, can modify specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and a coordinated cellular antioxidant response.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Recruitment Cul3->Nrf2 Ubiquitination Isoxazole Isoxazole Derivative Isoxazole->Keap1 Modification of Cysteine Residues ROS Oxidative Stress (ROS) ROS->Keap1 Induces Conformational Change Maf sMaf Nrf2_n->Maf Heterodimerization ARE ARE Nrf2_n->ARE Binding Maf->ARE Binding Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Gene Transcription

Caption: Nrf2 signaling pathway activation by isoxazole derivatives.

Experimental Workflow: Antioxidant Activity Assessment

The evaluation of the antioxidant activity of isoxazole derivatives typically follows a standardized workflow, encompassing sample preparation, execution of specific antioxidant assays, and data analysis. The following diagram illustrates a general experimental pipeline for assessing antioxidant capacity.

Experimental_Workflow cluster_prep 1. Preparation cluster_assays 2. Antioxidant Assays cluster_analysis 3. Data Analysis A Synthesize & Purify Isoxazole Derivatives B Prepare Stock Solutions (e.g., in DMSO) A->B C Prepare Serial Dilutions B->C D DPPH Assay E ABTS Assay F FRAP Assay G SOD Assay I Incubate Samples with Reagents C->I Add Sample Dilutions H Prepare Reagents (DPPH, ABTS•+, FRAP reagent, etc.) H->I J Measure Absorbance/ Signal I->J K Calculate % Inhibition or Reducing Power J->K L Plot Dose-Response Curves K->L M Determine IC50 or Trolox Equivalent Values L->M N Statistical Analysis M->N

Caption: General workflow for antioxidant activity assessment.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are detailed protocols for the most common antioxidant assays cited in the literature for isoxazole derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (isoxazole derivatives)

  • Positive control (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Dissolve the isoxazole derivatives and the positive control in a suitable solvent (e.g., DMSO, methanol) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well plate, add a specific volume of the sample or standard solution to each well.

    • Add the DPPH working solution to each well.

    • For the blank, use the solvent instead of the sample solution.

    • The final volume in each well should be constant.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compounds

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add a small volume of the test sample or standard to a larger volume of the diluted ABTS•+ solution.

    • Mix and incubate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Test compounds

  • Positive control (e.g., FeSO₄·7H₂O)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay:

    • Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as ferric reducing ability in µM Fe(II) equivalents.

SOD (Superoxide Dismutase) Activity Assay

This assay measures the ability of a compound to mimic the activity of the superoxide dismutase enzyme, which catalyzes the dismutation of the superoxide radical (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

Materials:

  • Source of superoxide radicals (e.g., xanthine/xanthine oxidase system, photoreduction of riboflavin)

  • Detection agent for superoxide radicals (e.g., Nitroblue Tetrazolium - NBT, cytochrome c)

  • Test compounds

  • Buffer solution (e.g., phosphate buffer)

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, the superoxide generating system, and the detection agent.

  • Assay:

    • Add the test compound at various concentrations to the reaction mixture.

    • A control reaction is run without the test compound.

    • Initiate the superoxide generation (e.g., by adding xanthine oxidase).

  • Incubation: Incubate at a controlled temperature for a specific time.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT). The presence of a SOD-mimetic compound will inhibit the reduction of the detection agent.

  • Calculation: The percentage inhibition of superoxide radical generation is calculated, and the IC50 value is determined.

Conclusion

Isoxazole derivatives represent a promising class of antioxidant agents. The comparative data presented in this guide, primarily from DPPH assays, highlight the significant radical scavenging potential of certain substituted isoxazoles, with some compounds exhibiting activity superior to the standard antioxidant Trolox. The ability of specific isoxazole derivatives to modulate the Nrf2 signaling pathway provides a mechanistic basis for their cellular antioxidant effects. The provided experimental protocols offer a standardized framework for researchers to further explore and compare the antioxidant properties of novel isoxazole compounds. Future research should aim to broaden the comparative data across a wider range of antioxidant assays to provide a more comprehensive understanding of their mechanism of action and therapeutic potential.

References

A Comparative Analysis of In-Silico and In-Vitro Methodologies for Evaluating Isoxazole Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of in-silico and in-vitro experimental results for a series of isoxazole derivatives investigated as inhibitors of carbonic anhydrase (CA). The data presented is synthesized from a study focused on the design, synthesis, and evaluation of these compounds, offering a head-to-head comparison of predictive computational models and laboratory-based biological assays. This document is intended for researchers, scientists, and drug development professionals interested in the application and correlation of computational and experimental methods in drug discovery.

Executive Summary

The discovery and development of novel enzyme inhibitors are fundamental to therapeutic advancement. Isoxazole derivatives have emerged as a promising class of compounds with a wide range of biological activities. This guide focuses on a specific study of isoxazole derivatives targeting carbonic anhydrase, a key enzyme implicated in various physiological and pathological processes. By juxtaposing the in-silico predictions with in-vitro experimental data, we aim to provide a clear and objective comparison of these two essential drug discovery methodologies.

Data Presentation: In-Silico Predictions vs. In-Vitro Activity

The following table summarizes the key quantitative data from the investigation of isoxazole derivatives as carbonic anhydrase inhibitors. The in-silico data is presented as the binding free energy (ΔGbind), calculated using molecular docking and molecular dynamics simulations, which predicts the binding affinity of the compound to the enzyme's active site. The in-vitro data is represented by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundIn-Silico Binding Free Energy (ΔGbind, kcal/mol)[1][2]In-Vitro Inhibitory Activity (IC50, µM)[1][2]
AC2-13.53[1][2]112.3 ± 1.6[1][2]
AC3-12.49[1][2]228.4 ± 2.3[1][2]
StandardNot Reported18.6 ± 0.5[1]

Note: A lower ΔGbind value indicates a stronger predicted binding affinity. A lower IC50 value indicates a more potent inhibitor. The study demonstrates a good correlation between the in-silico predictions and the in-vitro results, with the compound (AC2) showing the best binding energy also exhibiting the most potent inhibitory activity among the tested derivatives.[1][2]

Experimental Protocols

In-Vitro Carbonic Anhydrase Inhibition Assay

The in-vitro inhibitory activity of the synthesized isoxazole derivatives against carbonic anhydrase was determined using a fluorescence-based enzymatic assay.[1] The principle of this assay is to measure the enzymatic activity of CA in the presence and absence of the test compounds.

Materials:

  • Synthesized isoxazole derivatives

  • Carbonic Anhydrase (CA) enzyme

  • Fluorescent substrate

  • Assay buffer

  • Standard inhibitor

Protocol:

  • The synthesized compounds were dissolved in a suitable solvent to prepare stock solutions.

  • A solution of carbonic anhydrase was prepared in the assay buffer.

  • In a multi-well plate, the enzyme solution was incubated with various concentrations of the test compounds or the standard inhibitor for a predetermined period.

  • The enzymatic reaction was initiated by adding the fluorescent substrate.

  • The change in fluorescence over time was measured using a fluorescence plate reader.

  • The percentage of inhibition for each compound concentration was calculated relative to the control (enzyme activity without inhibitor).

  • The IC50 value was determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In-Silico Molecular Docking and Molecular Dynamics Simulations

The in-silico studies were performed to predict the binding mode and affinity of the isoxazole derivatives to the active site of carbonic anhydrase.[1]

Software and Tools:

  • Molecular Operating Environment (MOE) for molecular docking calculations.[1]

  • Gaussian 09 for ligand structure optimization.[1]

  • Software for molecular dynamics (MD) simulations.

Protocol:

  • Protein Preparation: The three-dimensional crystal structure of the target protein (carbonic anhydrase, PDB code: 1AZM) was obtained from the Protein Data Bank.[1] Water molecules and existing ligands were removed, and hydrogen atoms were added to the protein structure.[1]

  • Ligand Preparation: The 2D structures of the isoxazole derivatives were drawn using chemical drawing software and then optimized to obtain their most stable 3D conformations using Gaussian 09 with the B3LYP/6-31G basis set.[1]

  • Molecular Docking: Molecular docking calculations were carried out using MOE to predict the binding poses of the ligands within the active site of the protein.[1] The docking protocol was validated by redocking the native ligand into the active site.

  • Molecular Dynamics (MD) Simulations: For the most promising compounds based on docking scores, MD simulations were performed for 400 ns to analyze the stability of the protein-ligand complex and to calculate the binding free energy (ΔGbind) using the MMPBSA method.[1]

Visualization of Methodologies

G cluster_0 In-Silico Workflow cluster_1 In-Vitro Workflow cluster_2 a1 Protein Structure Preparation (PDB: 1AZM) a3 Molecular Docking (MOE) a1->a3 a2 Ligand Structure Optimization (Gaussian 09) a2->a3 a4 Molecular Dynamics Simulation (400 ns) a3->a4 a5 Binding Free Energy Calculation (ΔGbind) a4->a5 c Comparison a5->c b1 Synthesis of Isoxazole Derivatives b2 Carbonic Anhydrase Inhibition Assay b1->b2 b3 Data Analysis b2->b3 b4 IC50 Determination b3->b4 b4->c G in_silico In-Silico Prediction (e.g., High Binding Affinity) hypothesis Hypothesis: Compound is a potent inhibitor in_silico->hypothesis in_vitro In-Vitro Experiment (e.g., Enzyme Inhibition Assay) hypothesis->in_vitro confirmation Experimental Confirmation (e.g., Low IC50) in_vitro->confirmation Positive Result no_confirmation Lack of Confirmation (e.g., High IC50) in_vitro->no_confirmation Negative Result

References

Unraveling the Binding Secrets of Phenylisoxazoles to Cyclooxygenase-1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the binding modes of two distinct 4-Methyl-5-phenylisoxazole derivatives to their target protein, Cyclooxygenase-1 (COX-1). By presenting supporting experimental data from X-ray crystallography and functional assays, we aim to elucidate the key interactions that govern their inhibitory activity.

This guide focuses on two diarylisoxazole-based non-steroidal anti-inflammatory drugs (NSAIDs), mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6), for which the structural basis of their selective inhibition of COX-1 has been determined.[1][2][3][4][5] Their binding modes offer valuable insights for the rational design of more potent and selective COX-1 inhibitors.

Comparative Analysis of Inhibitor Performance

The inhibitory activities of mofezolac and P6 against COX-1 and COX-2 were determined using a colorimetric inhibitor screening assay, revealing significant differences in their potency and selectivity.[1] Mofezolac is a potent, time-dependent, and slowly reversible inhibitor of COX-1, whereas P6 acts as a weaker, time-independent, and competitive reversible inhibitor.[1][2]

InhibitorCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI) for COX-1Calculated Binding Free Energy (ΔG, kcal/mol) for oCOX-1
Mofezolac0.0079>50>6300-10.2
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6)19>50~3-6.9

Table 1: Comparison of inhibitory potency, selectivity, and calculated binding free energy of mofezolac and P6 against ovine COX-1 (oCOX-1). Data sourced from Cingolani et al., 2017.[1][2]

Structural Insights into the Binding Modes

The distinct inhibitory profiles of mofezolac and P6 can be attributed to their different binding orientations and interactions within the COX-1 active site, as revealed by X-ray crystallography.[1][3]

Mofezolac Binding to COX-1

The crystal structure of the COX-1:mofezolac complex, refined at 2.75 Å resolution, shows the inhibitor in a planar conformation.[1] One of its methoxyphenyl groups extends deep into the active site channel, interacting with Y385, while the other is positioned between Y355 and F518.[1] A key interaction is the ionic bond formed between the carboxyl moiety of mofezolac and the guanidinium group of R120 at the channel's entrance.[1] This strong electrostatic interaction is a critical determinant for the high-affinity binding of many NSAIDs to COX-1.

3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) Binding to COX-1

In contrast, the isoxazole ring of P6 is rotated by 180° compared to mofezolac's orientation.[2] The phenyl ring of P6 occupies a similar position to one of the methoxyphenyl groups of mofezolac.[2] Notably, P6 lacks a carboxyl group, and therefore does not form an ionic interaction with R120.[2] This absence of a strong electrostatic anchor, coupled with fewer hydrophobic contacts with key residues like F381, Y385, and W387, accounts for its weaker inhibition of COX-1 compared to mofezolac.[2]

Experimental Protocols

X-ray Crystallography

The crystal structures of ovine COX-1 (oCOX-1) in complex with mofezolac and P6 were determined to elucidate their binding modes.[1]

Workflow for X-ray Crystallography:

G cluster_purification Protein Purification cluster_crystallization Crystallization cluster_data Data Collection and Processing p1 Expression of oCOX-1 p2 Solubilization from membranes p1->p2 p3 Affinity chromatography p2->p3 c1 Incubation with inhibitor (mofezolac or P6) p3->c1 c2 Vapor diffusion (hanging drop) c1->c2 d1 X-ray diffraction data collection c2->d1 d2 Data processing and scaling d1->d2 d3 Structure solution (molecular replacement) d2->d3 d4 Structure refinement d3->d4

Fig. 1: Experimental workflow for determining the crystal structures of oCOX-1 in complex with inhibitors.

Crystallization Conditions: Crystals were grown using the hanging drop vapor diffusion method. The reservoir solution contained 100 mM Tris-HCl pH 8.0, 200 mM NaCl, and 15-20% (w/v) PEG 4000. Drops were composed of a 1:1 ratio of protein-inhibitor complex and reservoir solution.

Data Collection and Refinement: Diffraction data were collected at a synchrotron source. The structures were solved by molecular replacement and refined to resolutions of 2.75 Å for the mofezolac complex and 2.80 Å for the P6 complex.[1]

COX Inhibition Assay

The inhibitory activity of the compounds was assessed using a colorimetric screening assay.[1]

Assay Principle: The assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2, a reaction that can be monitored colorimetrically.

G cluster_assay COX Inhibition Assay a1 Prepare reaction mixture: 100 mM Tris-HCl (pH 8.0), 1 mM phenol, 1.5 μM heme a2 Add COX enzyme (COX-1 or COX-2) a1->a2 a3 Add inhibitor (mofezolac or P6) a2->a3 a4 Initiate reaction with arachidonic acid a3->a4 a5 Monitor O2 consumption (Clark-type electrode) or colorimetric change a4->a5

Fig. 2: Workflow for the COX inhibitor screening assay.

Assay Conditions: The reaction was carried out in 100 mM Tris-HCl (pH 8.0) containing 1 mM phenol and 1.5 µM heme. The reaction was initiated by the addition of arachidonic acid. The IC50 values were determined by measuring the concentration of inhibitor required to reduce the enzyme activity by 50%.[1]

Key Binding Interactions

The structural data provides a detailed map of the interactions between the inhibitors and the COX-1 active site.

G cluster_mofezolac Mofezolac Binding Interactions cluster_p6 P6 Binding Interactions Mofezolac Mofezolac R120 Arg120 Mofezolac->R120 Ionic bond Y355 Tyr355 Mofezolac->Y355 Hydrophobic F518 Phe518 Mofezolac->F518 Hydrophobic Y385 Tyr385 Mofezolac->Y385 Hydrophobic P6 P6 Y355_p6 Tyr355 P6->Y355_p6 Hydrophobic F518_p6 Phe518 P6->F518_p6 Hydrophobic

Fig. 3: Key binding interactions of mofezolac and P6 with COX-1 active site residues.

The crucial difference in the binding modes is the presence of the ionic interaction between the carboxylate of mofezolac and Arg120 of COX-1, which is absent in the case of P6. This interaction significantly contributes to the higher affinity and inhibitory potency of mofezolac.

Conclusion

The comparative analysis of the binding modes of mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) to COX-1 highlights the critical role of specific structural features in determining inhibitor potency and selectivity. The presence of a carboxylate group capable of forming a strong ionic interaction with Arg120 in the COX-1 active site is a key determinant for high-affinity binding. This guide underscores the importance of a structure-based approach in the design of novel and more effective COX-1 inhibitors. The detailed experimental protocols and comparative data presented herein serve as a valuable resource for researchers in the field of drug discovery and development.

References

Efficacy Showdown: 4-Methyl-5-phenylisoxazole and Its Analogs in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 4-Methyl-5-phenylisoxazole and its derivatives reveals a versatile scaffold with a broad spectrum of biological activities, ranging from antimicrobial and anticancer to anti-inflammatory effects. The efficacy of these compounds is significantly influenced by substitutions on the isoxazole core and the phenyl ring, leading to analogs with tailored potencies and mechanisms of action. This guide synthesizes experimental data to provide a clear comparison of their performance in various therapeutic contexts.

Antimicrobial Efficacy

Isoxazole derivatives have demonstrated significant potential in combating bacterial and fungal pathogens. The introduction of different functional groups allows for the modulation of their antimicrobial spectrum and potency.

Comparative Antimicrobial Activity

A study on 4-methyl-3,5-diphenylisoxazolidine derivatives highlighted that halogenation significantly enhances antimicrobial activity.[1] Similarly, benzamide derivatives containing a 4,5-dihydroisoxazole ring have been identified as potent inhibitors of the bacterial cell division protein FtsZ, showing remarkable activity against multidrug-resistant Staphylococcus aureus (MRSA).[2]

Compound/AnalogTarget Organism(s)Efficacy Metric (MIC)Reference
Halogenated 4-methyl-3,5-diphenylisoxazolidine derivativeBacteria and Fungi6.25 - 50 mg/mL[1]
4,5-dihydroisoxazol-5-yl containing benzamide (Compound A16)Methicillin-resistant S. aureus (MRSA)≤0.125 - 0.5 µg/mL[2]
Experimental Protocol: Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy. A typical protocol involves the following steps:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth to create a range of concentrations.

  • Inoculation: Each concentration of the test compound is inoculated with the microbial suspension.

  • Incubation: The inoculated plates or tubes are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Compounds start->prep_compounds inoculate Inoculate Dilutions with Microbes prep_compounds->inoculate incubate Incubate inoculate->incubate read_results Observe for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end end determine_mic->end End

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity

Derivatives of isoxazole have also been investigated for their potential as anticancer agents. Studies on 4-methylthiazole-5-carboxylic acid derivatives, a related heterocyclic structure, have shown promising results against breast cancer cell lines.

Comparative Anticancer Activity

A series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized and screened for their in vitro anti-breast cancer activity against MDA-MB-231 adenocarcinoma cell lines. Several compounds exhibited potent activity.[3][4]

Compound/AnalogCell LineEfficacy MetricReference
4-methylthiazole-5-carboxylic acid (1)MDA-MB-231High Potency[3][4]
Derivative 3dMDA-MB-231High Potency[3][4]
Derivatives 3b, 3e, 3i, 3fMDA-MB-231Good Activity[3][4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

mtt_assay_workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability G->H

Experimental Workflow for the MTT Cell Viability Assay.

Anti-inflammatory and Antiplatelet Activity

The isoxazole scaffold has also been explored for its anti-inflammatory and antiplatelet aggregation properties. A direct comparison between a 5-phenyl-3-(3-pyridyl)isoxazole and its bioisosteric analog, a 1,2,4-oxadiazole, demonstrated the superior activity of the isoxazole derivative.[5]

Comparative Antiplatelet Aggregatory Activity

In an in vitro study, 5-phenyl-3-(3-pyridyl)isoxazole was found to be more effective at inhibiting platelet aggregation induced by arachidonic acid, adenosine diphosphate, and adrenaline compared to its 1,2,4-oxadiazole analog.[5]

CompoundRelative Anti-aggregatory ActivityReference
5-phenyl-3-(3-pyridyl)isoxazole1.1–1.5 times higher than the oxadiazole analog[5]
5-phenyl-3-(3-pyridyl)-1,2,4-oxadiazoleBaseline[5]
Experimental Protocol: In Vitro Platelet Aggregation Assay
  • Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.

  • Aggregation Measurement: The PRP is placed in an aggregometer, and a baseline is established.

  • Inducer Addition: An aggregation-inducing agent (e.g., arachidonic acid, ADP, or adrenaline) is added to the PRP.

  • Compound Testing: In separate experiments, the PRP is pre-incubated with the test compound before the addition of the inducing agent.

  • Data Analysis: The change in light transmission through the PRP is recorded over time. A decrease in light scattering (increased transmission) indicates platelet aggregation. The inhibitory effect of the test compound is calculated by comparing the aggregation in its presence to the aggregation in its absence.

signaling_pathway cluster_agonists Aggregation Inducers cluster_platelet Platelet Arachidonic_Acid Arachidonic Acid Platelet_Activation Platelet Activation Arachidonic_Acid->Platelet_Activation ADP ADP ADP->Platelet_Activation Adrenaline Adrenaline Adrenaline->Platelet_Activation Aggregation Aggregation Platelet_Activation->Aggregation Isoxazole 5-phenyl-3-(3-pyridyl)isoxazole Isoxazole->Platelet_Activation Inhibits

Inhibition of Platelet Aggregation by Isoxazole Analog.

Conclusion

The this compound scaffold and its analogs represent a promising area of research for the development of new therapeutic agents. The efficacy of these compounds can be significantly tuned through chemical modifications, leading to potent and selective agents for a variety of diseases. The data presented in this guide underscores the importance of comparative studies in identifying the most promising candidates for further development. Further research, including in vivo studies and mechanistic investigations, is warranted to fully elucidate the therapeutic potential of this versatile class of compounds.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-5-phenylisoxazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4-Methyl-5-phenylisoxazole, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and complying with regulatory standards.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.

PPE CategorySpecific Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Body Protection A lab coat, long pants, and closed-toe shoes.
Respiratory Use in a well-ventilated area or under a chemical fume hood.

II. Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled systematically to ensure safety and compliance.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect un-used or contaminated solid this compound in a clearly labeled, sealed container. This includes any contaminated items such as weighing paper or spatulas.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, leak-proof, and clearly labeled waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) that has come into contact with the chemical should be collected in a separate, labeled waste bag or container.

Step 2: Labeling and Storage

  • All waste containers must be clearly labeled with the full chemical name: "this compound Waste."

  • Include hazard symbols as appropriate based on the safety data sheet (SDS) of the compound or its solvent.

  • Store the sealed waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.

Step 3: Professional Disposal

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.

  • For surplus and non-recyclable solutions, it is recommended to offer them to a licensed disposal company.[2]

  • A common disposal method for isoxazole derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Step 4: Handling Spills

In the event of a spill, take the following immediate actions:

  • Evacuate non-essential personnel from the area.

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Carefully sweep or scoop up the absorbed material and place it into a labeled hazardous waste container.[3][4]

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Do not allow the chemical to enter drains or waterways.[2][3]

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type solid Solid Waste (Unused chemical, contaminated solids) waste_type->solid Solid liquid Liquid Waste (Solutions containing the chemical) waste_type->liquid Liquid collect_solid Collect in a Labeled, Sealed Container solid->collect_solid collect_liquid Collect in a Labeled, Leak-Proof Container liquid->collect_liquid ppe->waste_type spill Accidental Spill? collect_solid->spill collect_liquid->spill contain_spill Contain with Inert Absorbent spill->contain_spill Yes storage Store in Designated Waste Accumulation Area spill->storage No collect_spill Collect Spill Residue into Hazardous Waste Container contain_spill->collect_spill collect_spill->storage disposal_company Contact Licensed Hazardous Waste Disposal Company storage->disposal_company end End: Proper Disposal disposal_company->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-5-phenylisoxazole
Reactant of Route 2
Reactant of Route 2
4-Methyl-5-phenylisoxazole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。